Methyl 2-ethylacetoacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(5(2)8)7(9)10-3/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVLOWNJCOOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871398 | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51756-08-2 | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51756-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-ethylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-ethylacetoacetate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 2-Ethylacetoacetate
Abstract
This compound (CAS No. 51756-08-2) is a versatile β-keto ester that serves as a crucial intermediate in a wide range of chemical syntheses. Its unique molecular structure, featuring a chiral center and reactive keto and ester functional groups, allows for a variety of chemical transformations. This makes it a valuable building block in the production of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, key synthetic protocols, and safety information, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound, systematically named methyl 2-ethyl-3-oxobutanoate, possesses a core β-keto ester framework with an ethyl substituent at the α-carbon. This substitution creates a chiral center, meaning the compound can exist as a racemic mixture of (R) and (S)-enantiomers. The presence of both a ketone and an ester group profoundly influences its reactivity, particularly the acidity of the α-hydrogen.
Keto-Enol Tautomerism
A fundamental characteristic of β-dicarbonyl compounds is keto-enol tautomerism, an equilibrium between the ketone form and its corresponding enol.[1][2] For this compound, the equilibrium lies significantly toward the keto form. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This dynamic equilibrium is solvent-dependent and can be readily studied by Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Caption: Keto-enol tautomerism of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control.
Physical Properties
The compound is a liquid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 51756-08-2 | |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Density | 1.010 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.423 | |
| Assay | ≥97.0% (GC) |
Spectroscopic Profile
| Spectroscopy | Expected Features |
| ¹H NMR | ~0.9 ppm (t, 3H): -CH₂CH₃ ~1.9 ppm (q, 2H): -CH₂ CH₃~2.2 ppm (s, 3H): -C(=O)CH₃ ~3.4 ppm (t, 1H): α-CH ~3.7 ppm (s, 3H): -OOCH₃ |
| ¹³C NMR | ~12 ppm: -CH₂C H₃~25 ppm: -C H₂CH₃~29 ppm: -C(=O)C H₃~52 ppm: -OOC H₃~60 ppm: α-C H~170 ppm: C =O (Ester)~205 ppm: C =O (Ketone) |
| IR (Infrared) | ~1745 cm⁻¹: C=O stretch (Ester)~1720 cm⁻¹: C=O stretch (Ketone)~2900-3000 cm⁻¹: C-H stretch (Aliphatic) |
| Mass Spec (MS) | m/z 144: Molecular Ion (M⁺)m/z 113: [M - OCH₃]⁺m/z 87: [M - COCH₃]⁺m/z 43: [COCH₃]⁺ |
Synthesis of this compound
The most direct and common synthesis route is the α-alkylation of a β-keto ester, specifically, the ethylation of methyl acetoacetate.[5] The causality behind this choice is the high acidity of the α-hydrogens of the parent ester, which allows for facile deprotonation to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily reacts with an alkyl halide.
Reaction Mechanism: Enolate Alkylation
The reaction proceeds via a classic Sₙ2 mechanism. A strong base, typically an alkoxide corresponding to the ester to prevent transesterification (in this case, sodium methoxide), is used to quantitatively generate the enolate. The enolate then attacks the ethyl halide.
Caption: Mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis via Alkylation
This protocol is adapted from established procedures for the alkylation of β-keto esters.[6]
Objective: To synthesize this compound in high yield from methyl acetoacetate.
Materials:
-
Methyl acetoacetate
-
Sodium methoxide (solid or as a solution in methanol)
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere (N₂ or Ar), dissolve sodium methoxide (1.0 eq) in anhydrous methanol. Cool the solution in an ice bath.
-
Add methyl acetoacetate (1.0 eq) dropwise via the addition funnel with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the sodium enolate.
-
Alkylation: Add ethyl iodide (1.1 eq) dropwise to the enolate solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated aqueous ammonium chloride solution to neutralize any remaining base.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
Key Reactions and Applications
The dual functionality of this compound makes it a versatile synthon.[7] Its applications are widespread, though often documented for its ethyl ester analogue, the principles of reactivity are directly transferable.[8][9]
Japp-Klingemann Reaction
This reaction is a powerful method to synthesize hydrazones from β-keto esters and aryl diazonium salts.[10][11] When an α-substituted β-keto ester like this compound is used, the reaction proceeds with the cleavage of the acetyl group to form the corresponding hydrazone of methyl 2-oxobutanoate.[12][13] These hydrazone products are valuable intermediates, notably in the Fischer indole synthesis.[11]
Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins by reacting a phenol with a β-keto ester under acidic conditions.[14] this compound can be used to produce 4-methyl-3-ethylcoumarin derivatives, which are scaffolds found in many biologically active molecules. The reaction involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution.[14][15]
Applications in Industry
-
Pharmaceuticals: As a chiral building block, it is valuable in the synthesis of complex active pharmaceutical ingredients (APIs). The related ethyl ester is a known intermediate for anti-inflammatory and analgesic drugs.[9]
-
Agrochemicals: The β-keto ester moiety is a key component in the synthesis of various pesticides. The analogous ethyl 2-methylacetoacetate is a crucial intermediate in producing the insecticide Pirimicarb.[8]
-
Fine Chemicals: Its structure lends itself to the creation of specialty polymers and unique flavor and fragrance compounds.
Caption: General workflow for the synthesis of this compound.
Safety and Handling
This compound is a combustible liquid and requires careful handling to avoid exposure.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[17]
-
Handling: Use with adequate ventilation, preferably in a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[18]
-
First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[17]
References
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Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
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MetaSci. (n.d.). Safety Data Sheet Ethyl 2-methylacetoacetate. Retrieved from [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Ethyl 2-Methylacetoacetate: Properties and Applications. Retrieved from [Link]
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ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-methylacetoacetate. Retrieved from [Link]
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Burdett, J. L., & Rogers, M. T. (1966). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 44(13), 1416-1428. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure for the preparation of (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. Retrieved from [Link]
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Chen, W., et al. (2008). Enantioselective Michael Reaction of α-Alkyl-β-keto Esters and Enones under Multifunctional Catalysis. Organic Letters, 10(23), 5441-5444. Retrieved from [Link]
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SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
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E. coli Metabolome Database. (2015). Ethyl-2-methylacetoacetate. Retrieved from [Link]
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Ingle, R. B., et al. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of the Indian Chemical Society, 86(9), 981-985. Retrieved from [Link]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]
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ChemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]
- Google Patents. (1969). US3441597A - Process for the preparation of methyl and ethyl acetoacetate.
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ResearchGate. (n.d.). Pechmann reaction of resorcinol (1) with ethyl acetoacetate (2) to produce 7-hydroxy-4-methylcoumarin (3). Retrieved from [Link]
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Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Journal of Molecular Structure, 563-564, 321-326. Retrieved from [Link]
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Lvov, A. G., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. Retrieved from [Link]
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Valente, E. J., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9551-9555. Retrieved from [Link]
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Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
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Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. Retrieved from [Link]
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Marvel, C. S., & Hager, F. D. (1925). ETHYL n-BUTYLACETOACETATE. Organic Syntheses, 5, 55. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. Retrieved from [Link]
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University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Ethyl 2-Methylacetoacetate: A Foundation for Pharmaceutical Innovation. Retrieved from [Link]
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NIST. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]
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Spectroscopic Data of Methyl 2-ethylacetoacetate: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-ethylacetoacetate (C₇H₁₂O₃), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this compound, this guide leverages high-quality data from its close structural analog, Ethyl 2-ethylacetoacetate, to predict and interpret its spectroscopic characteristics. This approach, grounded in fundamental principles of spectroscopy, offers a robust framework for the structural elucidation of this and similar β-keto esters.
Introduction to the Spectroscopic Analysis of β-Keto Esters
This compound belongs to the class of β-keto esters, compounds featuring a ketone functional group at the β-position relative to an ester. This arrangement confers unique chemical properties, including the potential for keto-enol tautomerism. Spectroscopic techniques are indispensable tools for confirming the molecular structure, assessing purity, and understanding the electronic environment of such molecules.[1] This guide will systematically explore the expected NMR, IR, and MS data for this compound, providing both theoretical understanding and practical insights into data acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.
Foundational Principles of NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy rely on the magnetic properties of these nuclei. When placed in a strong magnetic field, they can absorb radiofrequency radiation at specific frequencies. These frequencies, or chemical shifts (δ), are highly sensitive to the local electronic environment, providing a "fingerprint" of the molecule's structure. The integration of ¹H NMR signals reveals the relative number of protons, while splitting patterns (multiplicity) arise from spin-spin coupling between neighboring, non-equivalent protons, offering connectivity information.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is derived from the known spectrum of Ethyl 2-ethylacetoacetate, with adjustments for the substitution of the ethyl ester with a methyl ester. The most significant change will be the replacement of the ethyl ester's quartet and triplet with a singlet for the methyl ester's methoxy group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~3.75 | Singlet | 3H | -OCH₃ (ester) | The protons of a methyl ester typically appear as a singlet in this region due to the deshielding effect of the adjacent oxygen atom. This replaces the quartet and triplet of the ethyl ester in the analogue. |
| ~3.45 | Triplet | 1H | -CH- (α-carbon) | This proton is coupled to the adjacent methylene (-CH₂-) group of the ethyl substituent, resulting in a triplet. Its chemical shift is influenced by the adjacent carbonyl groups. |
| ~2.25 | Singlet | 3H | -C(O)CH₃ (acetyl) | The protons of the acetyl methyl group are a singlet as there are no adjacent protons. |
| ~1.85 | Multiplet | 2H | -CH₂- (ethyl) | These protons are coupled to both the α-carbon's proton and the terminal methyl group's protons, leading to a complex multiplet. |
| ~0.90 | Triplet | 3H | -CH₃ (ethyl) | These protons are coupled to the adjacent methylene (-CH₂-) group, resulting in a triplet. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton. The change from an ethyl to a methyl ester will primarily affect the chemical shift of the ester's alkyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~203 | C=O (ketone) | The chemical shift for a ketone carbonyl carbon is typically in this downfield region. |
| ~171 | C=O (ester) | The ester carbonyl carbon is also found in the downfield region, slightly upfield from the ketone. |
| ~57 | -CH- (α-carbon) | The α-carbon is situated between two carbonyl groups, leading to a downfield shift. |
| ~52 | -OCH₃ (ester) | The methoxy carbon of a methyl ester typically appears in this region. This is a key difference from the ethyl ester analogue, which would show a -OCH₂- signal at a slightly lower field. |
| ~29 | -C(O)CH₃ (acetyl) | The acetyl methyl carbon. |
| ~25 | -CH₂- (ethyl) | The methylene carbon of the ethyl group. |
| ~12 | -CH₃ (ethyl) | The terminal methyl carbon of the ethyl group. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Diagram 1: Workflow for NMR Sample Preparation and Analysis
Caption: A typical workflow for NMR analysis.
-
Sample Preparation : Accurately weigh 10-20 mg of the liquid this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The solution is then filtered through a small plug of glass wool or cotton in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter. The tube is then securely capped.
-
Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : The magnetic field is shimmed to optimize its homogeneity, which is essential for obtaining sharp, well-resolved NMR signals.
-
Data Acquisition : Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
-
Data Processing : The raw data (Free Induction Decay, FID) is processed through Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.
Core Principles of IR Spectroscopy
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The presence of strong, characteristic peaks in the spectrum allows for the identification of functional groups such as carbonyls (C=O) and C-O bonds.
Predicted IR Spectrum of this compound
The IR spectrum of this compound is expected to be very similar to that of Ethyl 2-ethylacetoacetate, as the primary absorbing functional groups (the two carbonyls and the C-O bonds) are present in both. The spectrum will be dominated by the strong absorptions of the ketone and ester carbonyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~2975-2850 | Medium-Strong | C-H (alkyl) | Stretching |
| ~1745 | Strong | C=O (ester) | Stretching |
| ~1720 | Strong | C=O (ketone) | Stretching |
| ~1250-1000 | Strong | C-O (ester) | Stretching |
The presence of two distinct carbonyl peaks is characteristic of β-dicarbonyl compounds. The ester carbonyl typically appears at a slightly higher wavenumber than the ketone carbonyl.
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a convenient and common method.
Diagram 2: ATR-FT-IR Spectroscopy Workflow
Caption: Workflow for ATR-FT-IR analysis.
-
Instrument Preparation : The surface of the ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.[2][3][4][5][6]
-
Background Scan : A background spectrum of the empty ATR crystal is recorded. This is to account for any atmospheric and instrumental absorptions.
-
Sample Application : A small drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum Acquisition : The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning : After the measurement, the sample is carefully wiped from the crystal surface with a soft tissue soaked in an appropriate solvent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, and for deducing its structure by analyzing its fragmentation patterns.
Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)
In a typical Gas Chromatography-Mass Spectrometry (GC-MS) setup, the sample is first vaporized and separated by the gas chromatograph.[7][8][9][10][11] The separated molecules then enter the mass spectrometer's ion source, where they are bombarded with a high-energy electron beam. This process, known as electron ionization (EI), typically removes an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral species. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is predicted based on the known fragmentation patterns of β-keto esters and the differences between methyl and ethyl esters. The molecular ion peak is expected at an m/z corresponding to its molecular weight (144.17 g/mol ).
Table 4: Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 144 | [C₇H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 113 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 101 | [M - CH₃CO]⁺ | α-cleavage with loss of the acetyl group. |
| 88 | [C₄H₈O₂]⁺• | McLafferty rearrangement involving the ketone carbonyl and a γ-hydrogen on the ethyl group. |
| 74 | [C₃H₆O₂]⁺• | McLafferty rearrangement involving the ester carbonyl and a γ-hydrogen on the acetyl group. This is a characteristic fragment for methyl esters. |
| 43 | [CH₃CO]⁺ | Acylium ion from cleavage of the C-C bond between the carbonyls. This is often the base peak. |
Diagram 3: Key Fragmentation Pathways of this compound
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for GC-MS
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection : A small volume (typically 1 µL) of the sample solution is injected into the heated injection port of the gas chromatograph, where it is vaporized.
-
Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Fragmentation : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer and are ionized by electron impact.
-
Mass Analysis and Detection : The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.
Conclusion
This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from the close structural analog, Ethyl 2-ethylacetoacetate, and applying fundamental spectroscopic principles, a comprehensive and scientifically sound interpretation has been presented. The provided tables of predicted spectral data, along with the experimental protocols and workflow diagrams, serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related β-keto esters. The ability to accurately predict and interpret spectroscopic data is a cornerstone of modern chemical research and development.
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An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Methyl 2-Ethylacetoacetate
Introduction: The Strategic Importance of α-Functionalized β-Keto Esters
Methyl 2-ethylacetoacetate is a versatile intermediate in organic synthesis, belonging to the class of β-keto esters. Its strategic value lies in the unique reactivity conferred by its structure: a ketone and an ester functionality separated by a methylene group. The protons on the α-carbon, flanked by two electron-withdrawing carbonyl groups, exhibit significant acidity, facilitating a range of carbon-carbon bond-forming reactions. This guide provides a comprehensive exploration of the synthesis of this compound, focusing on the cornerstone acetoacetic ester synthesis. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this fundamental transformation.[1][2]
Core Synthesis Strategy: The Acetoacetic Ester Synthesis
The most direct and widely employed method for preparing α-alkylated acetoacetic esters is the acetoacetic ester synthesis.[3][4][5] This powerful synthetic tool leverages the acidity of the α-hydrogens of a β-keto ester. The synthesis can be logically dissected into two primary stages:
-
Enolate Formation: Deprotonation of the starting material, methyl acetoacetate, at the α-carbon using a suitable base to generate a nucleophilic enolate.
-
Alkylation: A subsequent SN2 reaction between the enolate and an electrophilic alkyl halide, in this case, an ethyl halide, to form the new carbon-carbon bond.[6]
This sequence allows for the controlled introduction of alkyl groups onto the α-position, making it a highly reliable method for producing compounds like this compound.[7][8]
Reaction Mechanism: A Step-by-Step Analysis
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds through the following discrete steps.
Step 1: Enolate Generation
The reaction is initiated by treating methyl acetoacetate with a strong base. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are commonly used for this purpose.
-
Causality of Base Selection: The choice of base is critical. The pKa of the α-protons of methyl acetoacetate is approximately 11 in DMSO. Therefore, a base strong enough to deprotonate it quantitatively is required. Using an alkoxide base that matches the alcohol portion of the ester (e.g., sodium methoxide for a methyl ester) is a crucial experimental choice. This prevents transesterification, a competing reaction where the base could act as a nucleophile and exchange the ester's alkoxy group, leading to a mixture of products.
The base abstracts an α-proton, resulting in the formation of a resonance-stabilized enolate ion. This stabilization, with the negative charge delocalized over two oxygen atoms and one carbon atom, is the driving force for the acidity of the α-hydrogens.[9][10][11][12]
Step 2: C-Alkylation via SN2 Nucleophilic Attack
The generated enolate is a potent nucleophile. It attacks the electrophilic ethyl halide (e.g., ethyl iodide or ethyl bromide) in a classic SN2 reaction.[6][13]
-
Regioselectivity (C- vs. O-Alkylation): The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the carbonyl oxygen (O-alkylation). While both are possible, C-alkylation is generally the major pathway under typical thermodynamic conditions, especially with alkyl halides. The resulting C-C bond is more stable than the C-O bond that would form from O-alkylation. The use of polar, aprotic solvents can further favor C-alkylation.
The nucleophilic attack from the α-carbon onto the ethyl halide, with the concurrent departure of the halide leaving group, yields the desired product, this compound.[10]
Below is a diagram illustrating the core mechanistic pathway.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound. It is imperative to conduct a thorough risk assessment before commencing any experimental work.
Safety Precautions
-
Sodium Ethoxide/Methoxide: Highly corrosive and flammable solids.[14][15] They react violently with water.[16] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[17][18] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[14][17]
-
Ethyl Iodide/Bromide: Alkylating agents are toxic and potential carcinogens. Handle with extreme care in a fume hood.
-
Solvents: Anhydrous ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
Materials and Equipment
-
Three-necked round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Distillation apparatus
-
Separatory funnel
Reagents
-
Methyl acetoacetate (CH₃COCH₂COOCH₃)
-
Sodium methoxide (NaOCH₃) or Sodium ethoxide (NaOC₂H₅)
-
Ethyl iodide (CH₃CH₂I) or Ethyl bromide (CH₃CH₂Br)
-
Anhydrous Ethanol (or Methanol if using NaOMe)
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Purge the entire system with nitrogen or argon.
-
Base Addition: In the flask, dissolve sodium methoxide in anhydrous methanol. Cool the solution in an ice bath.
-
Enolate Formation: Add methyl acetoacetate dropwise from the dropping funnel to the cooled sodium methoxide solution with continuous stirring. After the addition is complete, allow the mixture to stir for an additional 15-20 minutes to ensure complete formation of the sodium enolate.
-
Alkylation: Add ethyl iodide dropwise to the enolate solution while maintaining a low temperature (below 10 °C).[19] Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to drive the reaction to completion.[19] A precipitate of sodium iodide will form.
-
Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Workup - Extraction: To the residue, add water to dissolve the sodium iodide precipitate. Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether (3x portions).
-
Workup - Washing: Combine the organic extracts and wash sequentially with water, dilute HCl, and finally with brine. This removes any unreacted base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | Methyl Acetoacetate | 1.0 eq |
| Base | Sodium Methoxide | 1.1 eq |
| Alkylating Agent | Ethyl Iodide | 1.1 - 1.2 eq |
| Reaction Temperature | 0 °C to Reflux | Initial cooling is crucial for control. |
| Reaction Time | 2 - 4 hours | Monitored by TLC or GC. |
| Typical Yield | 70 - 85% | Dependent on purity of reagents and anhydrous conditions. |
Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 51756-08-2 | |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Appearance | Colorless liquid | |
| Density | 1.010 g/mL at 20 °C | |
| Boiling Point | ~187-189 °C (atm) | [2] |
| Refractive Index (n20/D) | 1.423 |
Conclusion
The synthesis of this compound via the alkylation of methyl acetoacetate is a robust and fundamental transformation in organic chemistry. A successful synthesis hinges on a solid understanding of the enolate formation and SN2 alkylation mechanism. Critical experimental parameters include the strict exclusion of moisture, the use of an appropriate alkoxide base to prevent transesterification, and controlled temperature during the alkylation step. The protocol and mechanistic insights provided in this guide offer a comprehensive framework for researchers to confidently and efficiently produce this valuable synthetic intermediate.
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An In-depth Technical Guide to Keto-Enol Tautomerism in Methyl 2-Ethylacetoacetate
Abstract
This technical guide provides a comprehensive examination of the principles and practical implications of keto-enol tautomerism as it pertains to methyl 2-ethylacetoacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and environmental factors that govern the tautomeric equilibrium of this α-substituted β-ketoester. We will explore the underlying thermodynamic and mechanistic principles, the profound influence of solvent polarity, and the spectroscopic techniques essential for the qualitative and quantitative analysis of the tautomeric forms. Detailed experimental protocols for synthesis and analysis are provided, underpinned by a discussion of the causality behind methodological choices to ensure scientific integrity and reproducibility.
Foundational Principles of Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1] These two forms are tautomers—constitutional isomers that readily interconvert. The transformation involves the migration of a proton and the shifting of bonding electrons.[1] For most simple ketones and aldehydes, the equilibrium overwhelmingly favors the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[1][2]
However, the position of this equilibrium can be significantly influenced by several factors, including:
-
Substitution: The stability of the enol, being an alkene, is increased by substitution.
-
Conjugation: Extended conjugation in the enol form can enhance its stability.[3]
-
Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol tautomer.[3]
-
Aromaticity: If the enol is part of an aromatic system, such as in phenol, the enol form is exceptionally stable and predominates.[3]
The interconversion between keto and enol forms can be catalyzed by either acid or base.[1][3]
The Tautomeric Landscape of this compound
This compound is a β-ketoester with an alkyl substituent on the α-carbon. This structural feature is critical in determining its tautomeric behavior. In general, β-dicarbonyl compounds exhibit a greater propensity to enolize compared to simple ketones due to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond in the enol form.
However, the presence of an α-alkyl substituent in β-diketones generally favors the diketo tautomer.[4][5] This is attributed to steric hindrance that can disrupt the planarity required for optimal conjugation and intramolecular hydrogen bonding in the enol form. While specific quantitative data for the keto-enol equilibrium of this compound is not abundant in the literature, we can infer its behavior from the principles governing α-substituted β-dicarbonyl compounds. It is expected that the keto form will be the major tautomer in most conditions.
Below is a visual representation of the keto-enol tautomerism in this compound.
Diagram of the keto-enol tautomeric equilibrium for this compound.
The Decisive Role of the Solvent Environment
The solvent in which a compound is dissolved can have a profound effect on the position of the keto-enol equilibrium. This is due to the differential solvation and stabilization of the keto and enol tautomers, which often possess different polarities.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it. They can also compete for hydrogen bonding with the enol form, disrupting the intramolecular hydrogen bond that stabilizes it. Consequently, polar protic solvents tend to shift the equilibrium towards the keto tautomer.
-
Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In nonpolar environments, the intramolecular hydrogen bond of the enol form is a significant stabilizing factor, as there is no competition from the solvent. This leads to a relative stabilization of the enol tautomer, shifting the equilibrium in its favor compared to polar solvents. For ethyl acetoacetate, a closely related compound, the enol form is significantly more prevalent in nonpolar solvents.[3]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): The effect of these solvents can be more complex. They are polar and can stabilize the more polar keto form, but they do not act as hydrogen bond donors and therefore do not disrupt the intramolecular hydrogen bond of the enol as effectively as protic solvents.
The following table summarizes the expected trend of the keto-enol equilibrium for this compound in different solvent types, based on established principles for β-dicarbonyl compounds.
| Solvent Type | Predominant Tautomer | Rationale |
| Nonpolar (e.g., Hexane) | Keto (major), Enol (minor but increased) | Intramolecular H-bonding stabilizes the enol form. |
| Polar Aprotic (e.g., Acetone) | Keto | Stabilization of the more polar keto tautomer. |
| Polar Protic (e.g., Methanol) | Keto (predominantly) | Strong solvation and stabilization of the keto form via H-bonding. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of the enolate of methyl acetoacetate. A common synthetic route involves the use of a suitable base to deprotonate the α-carbon of methyl acetoacetate, followed by reaction with an ethylating agent such as ethyl iodide or diethyl sulfate.
Experimental Protocol: Synthesis via Alkylation
Objective: To synthesize this compound from methyl acetoacetate.
Materials:
-
Methyl acetoacetate
-
Sodium methoxide
-
Ethyl iodide
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add methyl acetoacetate dropwise with stirring to form the sodium enolate.
-
To the resulting solution, add ethyl iodide dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
After cooling, remove the methanol under reduced pressure.
-
To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Workflow for the synthesis of this compound.
Spectroscopic Analysis of Tautomeric Forms
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the qualitative and quantitative analysis of keto-enol tautomerism.
¹H NMR Spectroscopy
Proton NMR is particularly well-suited for studying tautomeric equilibria because the interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6]
Characteristic ¹H NMR Signals:
-
Keto Tautomer:
-
A singlet for the α-proton.
-
A singlet for the acetyl methyl protons.
-
Signals corresponding to the ethyl group (a quartet and a triplet).
-
A singlet for the methoxy protons of the ester.
-
-
Enol Tautomer:
-
A singlet for the vinylic proton (replaces the α-proton signal).
-
A downfield singlet for the enolic hydroxyl proton, often broadened due to hydrogen bonding and exchange.
-
Shifted signals for the acetyl methyl protons compared to the keto form.
-
Signals for the ethyl and methoxy groups, which may be slightly shifted from their positions in the keto form.
-
The ratio of the keto to enol forms can be determined by integrating the characteristic signals of each tautomer and normalizing for the number of protons giving rise to each signal.
Experimental Protocol: ¹H NMR Analysis
Objective: To determine the keto-enol ratio of this compound in a given solvent.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
NMR tubes
Procedure:
-
Prepare a solution of this compound in the chosen deuterated solvent of a concentration suitable for NMR analysis (typically 5-10 mg in 0.6-0.7 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer.
-
Process the spectrum (phasing, baseline correction).
-
Identify the characteristic signals for the keto and enol tautomers.
-
Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-proton) and a well-resolved signal unique to the enol form (e.g., the vinylic proton).
-
Calculate the molar ratio of the two tautomers from the integrated areas. The equilibrium constant, Keq = [enol]/[keto], can then be determined.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study keto-enol equilibria. The keto and enol forms have different electronic structures and thus exhibit distinct absorption spectra. The keto form typically shows a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength. The enol form, with its conjugated system, generally displays a strong π → π* transition at a longer wavelength than the keto form. By analyzing the changes in the absorption spectrum in different solvents, the relative populations of the tautomers can be inferred.
Conclusion
The keto-enol tautomerism of this compound is a dynamic equilibrium governed by a delicate interplay of structural and environmental factors. As an α-substituted β-ketoester, it is expected to favor the keto form, a preference that is amplified in polar protic solvents. The ability to qualitatively and quantitatively assess the tautomeric composition through spectroscopic methods like NMR is crucial for understanding its reactivity and for its application in synthesis and drug development. This guide provides the foundational knowledge and practical protocols for researchers to confidently investigate and manipulate the tautomeric behavior of this versatile compound.
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Various Authors. (2017). Why is the keto form of ethyl acetoacetate more stable than an enol form?. Quora. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of (Z)-methyl 3-phenyl-2-butenoate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Sunil Sir Chemistry Classes. (2022). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. YouTube. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]
-
ResearchGate. (2011). Solvent-effect-on-keto-enol-tautomerism-in-a-new-b-diketone-A-comparison-between-experimental-data-and-different-theoretical-approaches.pdf. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (1965). Solvent Effect on the Keto-Enol Equilibrium of Acetoacetic Ester. Retrieved from [Link]
-
ECMDB. (2015). Ethyl-2-methylacetoacetate (ECMDB20553) (M2MDB001358). Retrieved from [Link]
-
ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]
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RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-methylacetoacetate. National Institutes of Health. Retrieved from [Link]
-
ACS Publications. (n.d.). The Effect of Solvents on Tautomeric Equilibria. Journal of the American Chemical Society. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-ethylacetoacetate: Synthesis, Reactivity, and Applications
Introduction
Methyl 2-ethylacetoacetate (CAS No. 51756-08-2) is a β-keto ester of significant interest in synthetic organic chemistry.[1][2] Its bifunctional nature, possessing both a ketone and an ester group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of the synthesis, fundamental reactivity, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. While specific data for this methyl ester is less prevalent in the literature than for its ethyl counterpart, this document synthesizes established principles of β-keto ester chemistry to provide a robust and scientifically grounded overview.
Physicochemical and Spectroscopic Properties
This compound is a combustible liquid with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[3] Key physical properties are summarized in the table below. A thorough understanding of these properties is essential for its appropriate handling, storage, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 51756-08-2 | [1][2] |
| Molecular Formula | C₇H₁₂O₃ | [4][5] |
| Molecular Weight | 144.17 g/mol | |
| Density | 1.010 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.423 | |
| Linear Formula | CH₃COCH(C₂H₅)COOCH₃ | [1][2] |
| SMILES String | CCC(C(C)=O)C(=O)OC | |
| InChI Key | YXLVLOWNJCOOAU-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups. The methine proton at the α-position will appear as a triplet, coupled to the adjacent methylene protons of the ethyl group. The methyl ester will present as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (ketone and ester), the α-carbon, and the carbons of the methyl and ethyl groups.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1710-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of β-keto esters.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through the acetoacetic ester synthesis . This powerful C-C bond-forming reaction involves the alkylation of an enolate derived from a simpler acetoacetic ester. In this case, the synthesis would proceed via the ethylation of the enolate of methyl acetoacetate.
Reaction Principle
The α-hydrogens of β-keto esters are significantly acidic due to the electron-withdrawing effects of the two flanking carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This allows for facile deprotonation by a suitable base, such as sodium methoxide, to form a nucleophilic enolate. This enolate then readily undergoes an Sₙ2 reaction with an alkyl halide, such as ethyl bromide or ethyl iodide, to yield the α-alkylated product.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the alkylation of similar β-keto esters and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
Methyl acetoacetate
-
Sodium methoxide
-
Anhydrous methanol
-
Ethyl bromide (or ethyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium methoxide in anhydrous methanol is prepared. The solution is cooled in an ice bath. Methyl acetoacetate is then added dropwise to the cooled sodium methoxide solution with continuous stirring to form the sodium enolate.
-
Alkylation: Ethyl bromide is added dropwise to the enolate solution while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled, and the precipitated sodium bromide is removed by filtration. The methanol is then removed from the filtrate by distillation under reduced pressure.
-
Extraction and Purification: The residue is dissolved in diethyl ether and washed sequentially with water and a saturated aqueous ammonium chloride solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Final Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity compound.
Key Chemical Reactions and Synthetic Utility
The synthetic versatility of this compound stems from its ability to undergo a variety of chemical transformations at its different functional groups.
Hydrolysis and Decarboxylation (Ketonic Hydrolysis)
A hallmark reaction of α-substituted acetoacetic esters is their hydrolysis to a β-keto acid, followed by facile decarboxylation upon heating to yield a ketone.[11] This sequence allows this compound to serve as a synthetic equivalent for the 3-pentanone enolate.
Reduction
The ketone functionality of this compound can be selectively reduced using various reducing agents, such as sodium borohydride, to yield the corresponding β-hydroxy ester. These products are valuable chiral building blocks in organic synthesis.
Japp-Klingemann Reaction
While not a reaction of this compound itself, the Japp-Klingemann reaction is a notable transformation of the parent acetoacetic esters.[12] It involves the reaction with aryl diazonium salts to produce hydrazones, which are precursors to indoles and other heterocyclic systems. The principles of this reaction would likely apply to derivatives such as this compound.
Applications in Drug Development and Fine Chemicals
β-Keto esters are foundational building blocks in the pharmaceutical and fine chemical industries.[13][14][15] While specific examples citing this compound are sparse, the utility of its close analogs, such as ethyl 2-methylacetoacetate, is well-documented and provides a strong indication of its potential applications.
-
Pharmaceutical Synthesis: These intermediates are crucial in the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs and analgesics.[13][14] They are also used in the total synthesis of complex natural products.[12] The structural motif provided by this compound can be incorporated into various molecular scaffolds to modulate the pharmacological activity of a drug candidate.
-
Agrochemicals: The acetoacetic ester core is found in various pesticides and herbicides.
-
Fine Chemicals: In the broader chemical industry, these compounds are used in the production of pigments, dyes, and polymers.
Safety and Handling
Based on safety data for analogous compounds, this compound should be handled with care. It is a combustible liquid. Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Store in a tightly closed container in a cool, dry place away from ignition sources.
Conclusion
This compound is a versatile and synthetically valuable β-keto ester. Its preparation via the robust acetoacetic ester synthesis and its capacity to undergo a variety of subsequent chemical transformations make it a useful intermediate for the construction of complex organic molecules. For researchers and professionals in drug discovery and development, a solid understanding of the reactivity and synthetic potential of this compound and its analogs is essential for the design and execution of efficient synthetic routes to novel chemical entities.
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Ethyl 2-Methylacetoacetate: A Foundation for Pharmaceutical Innovation. Retrieved from [Link]
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Organic Syntheses. (n.d.). is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]
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ECMDB. (2015, June 3). Ethyl-2-methylacetoacetate (ECMDB20553) (M2MDB001358). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Ethyl 2-Methylacetoacetate in Fine Chemical Applications. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of Methyl 2-ethylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemical Identity and Importance of Methyl 2-ethylacetoacetate
This compound (CAS No: 51756-08-2) is a key organic intermediate characterized by the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol [1]. Its structure, featuring a ketone and an ester functional group separated by a methylene group with an ethyl substituent, makes it a valuable precursor in a variety of chemical reactions, particularly in the synthesis of complex organic molecules and pharmaceutical compounds. The reactivity of the α-protons and the susceptibility of the ester and ketone functionalities to nucleophilic attack are central to its synthetic utility, but also dictate its stability profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [2] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Density | 1.010 g/mL at 20 °C | [1] |
| Refractive Index | n20/D 1.423 | [1] |
| Boiling Point | 169-170 °C at 93 hPa | |
| Melting Point | -80 °C | |
| Flash Point | Not applicable (as per some sources) | [1] |
| Solubility | Information not readily available, but likely soluble in common organic solvents. | [1] |
Chemical Stability and Degradation Pathways
This compound, like other β-keto esters, is susceptible to degradation through several chemical pathways. The primary routes of degradation are hydrolysis and decarboxylation, which can be influenced by factors such as pH, temperature, and the presence of moisture.
Hydrolysis
Under either acidic or basic conditions, the ester functional group of this compound can undergo hydrolysis to yield 2-ethylacetoacetic acid and methanol[3]. This reaction is often the initial step in the degradation process. The presence of water is a critical factor, and anhydrous conditions are typically recommended to prevent hydrolysis, especially in acid-catalyzed reactions[4].
Decarboxylation
The primary degradation product of hydrolysis, 2-ethylacetoacetic acid, is a β-keto acid. This class of compounds is known to be unstable and readily undergoes decarboxylation upon gentle heating to produce a ketone and carbon dioxide[3]. This instability is a key consideration for the long-term storage and handling of this compound, as even small amounts of acidic or basic impurities in the presence of moisture can initiate this degradation cascade.
Keto-Enol Tautomerism
β-keto esters exist as an equilibrium mixture of keto and enol tautomers. This tautomerism can affect the reactivity and analytical profile of the compound. While this is not a degradation pathway in itself, the presence of the enol form can influence the compound's susceptibility to certain reactions.
Caption: Primary degradation pathways of this compound.
Recommended Storage Conditions
To maintain the purity and stability of this compound, it is crucial to adhere to appropriate storage conditions that mitigate the risks of degradation.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool, dry, and well-ventilated place. | To minimize the rate of potential degradation reactions. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation and minimize contact with moisture. | General best practice for sensitive organic compounds. |
| Light | Protect from light. | To prevent potential photochemically induced degradation. | [5] |
| Container | Use tightly sealed containers. | To prevent the ingress of moisture and atmospheric contaminants. | [6] |
| Container Material | Glass, Polytetrafluoroethylene (PTFE), or Stainless Steel (316L). Polypropylene (PP) and Polyethylene (PE) may be suitable for short-term storage but should be tested for long-term compatibility. | To avoid reaction with or leaching from the container material. PTFE and stainless steel show excellent chemical resistance to esters. PP and PE have good resistance but can be susceptible to swelling with some organic solvents. | [2][4][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze the degradation of the ester. | [1] |
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to determine the re-test period or shelf life of this compound. This involves subjecting the compound to a range of environmental conditions and monitoring its purity and the formation of degradation products over time.
Stability-Indicating Analytical Method
A validated, stability-indicating analytical method is the cornerstone of any stability study. Such a method must be able to accurately quantify the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for this purpose.
Example HPLC Method Development Considerations:
-
Column: A C18 or other suitable reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, with a possible pH modifier (e.g., formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Example GC Method Development Considerations:
-
Column: A non-polar or medium-polarity capillary column.
-
Injector and Detector Temperatures: Should be optimized to prevent on-column degradation. Lower temperatures are generally preferred[23].
-
Carrier Gas: Helium or hydrogen.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for identification of degradation products.
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the stability-indicating nature of the analytical method. Stress conditions typically include:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide at elevated temperatures.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Caption: A generalized workflow for a stability study of this compound.
Handling and Safety Precautions
This compound is a combustible liquid and may cause eye and skin irritation[24]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.
Conclusion
The stability of this compound is intrinsically linked to its chemical structure. By controlling the environmental factors of temperature, moisture, and light, and by using appropriate storage containers, the degradation of this important chemical intermediate can be effectively minimized. A thorough understanding of its degradation pathways and the implementation of a robust stability testing program are essential for ensuring its quality and reliability in research and development applications.
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Basell. (n.d.). Resistance of Polypropylene to Chemicals. Retrieved from [Link]
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Wolseley. (n.d.). PTFE is chemically resistant to the industrial chemicals listed below. Retrieved from [Link]
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Flexmetallic Industries. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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CP Lab Safety. (n.d.). LDPE Chemical Compatibility Chart. Retrieved from [Link]
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- CDF Corporation. (2004). Polyethylene Chemical Resistance Chart.
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- Industrial Specialties Mfg. (2022).
- Marcus, Y. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization.
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- Sigma-Aldrich. (2025).
- Bunting, J. W., & Kanter, J. P. (n.d.). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society.
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- Hodson, L., et al. (2014). The storage stability and concentration of acetoacetate differs between blood fractions. Clinica Chimica Acta, 433, 113-117.
- Santa Cruz Biotechnology. (n.d.).
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An In-Depth Technical Guide to the Analytical Purity Determination of Methyl 2-ethylacetoacetate
Foreword: The Imperative of Purity in Chemical Synthesis
Methyl 2-ethylacetoacetate (M2EAA), a β-keto ester, serves as a pivotal building block in the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. Its unique molecular architecture, featuring reactive carbonyl and ester functionalities, allows for its participation in numerous carbon-carbon bond-forming reactions. The success, reproducibility, and safety of these complex, multi-step syntheses are fundamentally predicated on the purity of the starting materials. Undetected impurities can lead to unpredictable side reactions, reduced yields, and the generation of difficult-to-remove by-products, compromising the integrity of the final product.
This guide provides a comprehensive overview of the principal analytical methodologies for robustly determining the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying scientific principles, the rationale behind method selection, and the practical insights required to develop and validate these analytical techniques. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep and actionable understanding of purity analysis.
Understanding the Impurity Profile: A Synthesis-Driven Approach
Effective purity analysis begins with a theoretical understanding of the potential impurities. The most common synthetic route to β-keto esters like M2EAA involves the alkylation of an acetoacetate enolate.[1][2][3] This informs our expectations of what process-related impurities might be present.
| Potential Impurity | Potential Origin | Significance |
| Methyl Acetoacetate | Unreacted starting material | Can compete in subsequent reactions, leading to incorrect final products. |
| Ethyl Acetoacetate | Common starting material for related compounds; potential cross-contamination.[1] | Introduces structural variants into the synthetic pathway. |
| Dialkylated Species | Over-alkylation during synthesis | A common by-product that can be difficult to separate from the desired product. |
| Residual Solvents (e.g., Ethanol, Toluene) | Remnants from reaction or workup steps | Can affect reaction kinetics and are often regulated in pharmaceutical applications. |
| Water | Incomplete drying, atmospheric exposure | Can hydrolyze the ester or interfere with moisture-sensitive reagents.[4][5] |
| Acetic Acid | Hydrolysis by-product | Indicates product degradation and can affect the pH of reaction mixtures.[5] |
Gas Chromatography (GC): The Workhorse for Volatile Analytes
For a relatively volatile and thermally stable compound like this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary and most powerful technique for assessing the purity with respect to organic impurities.[6]
The Principle of the Matter: GC separates compounds based on their differential partitioning between a stationary phase (a high-boiling liquid coated on a solid support within a long, thin column) and a mobile phase (an inert carrier gas, such as helium or nitrogen). Compounds with lower boiling points or weaker interactions with the stationary phase travel through the column faster. The Flame Ionization Detector (FID) then combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a measurable electrical current proportional to the mass of carbon entering the detector. This makes FID a near-universal detector for organic compounds, ideal for area percent purity calculations.[7]
Diagram: GC-FID Experimental Workflow
Caption: Workflow for M2EAA purity analysis by GC-FID.
Field-Proven Protocol: GC-FID Purity Assay
This protocol is designed as a self-validating system by incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: A non-polar column such as a DB-1 or SE-54 (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent starting point, separating primarily by boiling point.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Gases for FID: Hydrogen and Air, high purity.
-
Solvent: Reagent-grade acetone or ethyl acetate.
2. Standard and Sample Preparation:
-
System Suitability Solution (SST): Prepare a solution containing ~1 mg/mL of this compound and a small amount (~0.05 mg/mL) of a known potential impurity (e.g., methyl acetoacetate) or a compound with a similar retention time to challenge the column's resolving power.
-
Sample Solution: Accurately weigh approximately 100 mg of the M2EAA sample into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a sharp injection band for high efficiency. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency with Helium. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | An initial low temperature allows for separation of volatile solvents, while the ramp ensures timely elution of the main peak and any higher-boiling impurities. |
| Detector Temperature | 300 °C | Prevents condensation of eluting components in the detector. |
4. Analysis Sequence and Validation:
-
Solvent Blank: Inject the solvent first to ensure no interfering peaks are present.
-
System Suitability: Inject the SST solution. The system is deemed suitable if the resolution between the two challenge peaks is > 1.5 and the peak tailing factor for M2EAA is between 0.9 and 1.5.
-
Sample Analysis: Inject the sample solution in duplicate.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity using the area normalization method:
Purity (%) = (Area of M2EAA Peak / Total Area of All Peaks) x 100
High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach
While GC is often sufficient, HPLC provides an orthogonal (different mechanism) separation technique that is particularly useful for detecting non-volatile or thermally labile impurities that would not be amenable to GC analysis.
The Principle of the Matter: In Reverse-Phase HPLC (RP-HPLC), the most common mode, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[8][9][10] Separation is driven by the hydrophobic interactions of the analytes with the stationary phase. More polar compounds have less affinity for the non-polar column and elute earlier, while more non-polar compounds are retained longer. The keto-ester moiety in M2EAA provides a weak UV chromophore, allowing for detection by a UV detector, typically around 210 nm.
Diagram: RP-HPLC Experimental Workflow
Caption: Workflow for M2EAA purity analysis by RP-HPLC.
Field-Proven Protocol: RP-HPLC Purity Assay
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: L1 packing C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
2. Sample Preparation:
-
Diluent: A mixture of Water/Acetonitrile (50:50 v/v) is typically a good starting point.
-
Sample Solution: Prepare a solution of M2EAA at approximately 0.5 mg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection to protect the column.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 210 nm | Provides sensitivity for the carbonyl chromophore. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Gradient Program | Isocratic, e.g., 60% B | An initial isocratic run is often sufficient. If complex impurities are present, a gradient (e.g., 40% to 90% B over 20 minutes) may be required. |
4. Analysis and Validation:
-
The analysis sequence (Blank, SST, Sample) is analogous to the GC method.
-
System suitability is established by ensuring reproducible retention times and acceptable peak shape for the main M2EAA peak.
-
Quantification is performed via area normalization, similar to the GC-FID method.
Quantitative NMR (qNMR): Absolute Purity Determination
While chromatographic methods provide relative purity (area %), quantitative Nuclear Magnetic Resonance (qNMR) offers a path to determining absolute purity (mass %) without the need for a reference standard of the analyte itself.
The Principle of the Matter: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By accurately weighing a sample and a certified internal standard of known purity into the same NMR tube, the purity of the sample can be calculated by comparing the integral of a unique signal from the analyte to the integral of a unique signal from the internal standard.[12]
Diagram: qNMR Purity Workflow
Caption: Workflow for absolute purity determination by qNMR.
Protocol: ¹H-qNMR Purity Assay
1. Materials:
-
NMR Spectrometer (≥400 MHz recommended).
-
High-quality NMR tubes.
-
Certified Internal Standard: Maleic acid or Dimethyl sulfone are good choices. The standard must have a known purity, be stable, non-volatile, and have signals that do not overlap with the analyte.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
2. Experimental Procedure:
-
Accurately weigh ~20 mg of the this compound sample (mₓ) into a vial.
-
Accurately weigh ~10 mg of the certified internal standard (mₛₜᏧ) into the same vial.
-
Dissolve the mixture in ~0.7 mL of deuterated solvent and transfer to an NMR tube.
-
Acquire the ¹H NMR spectrum. Crucially , set the relaxation delay (D1) to be at least 5 times the longest T₁ relaxation time of the protons being integrated. A D1 of 30 seconds is often a safe starting point.
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from M2EAA (Iₓ) (e.g., the methyl ester singlet) and a signal from the standard (IₛₜᏧ).
7. Purity Calculation: The purity of the sample (Pₓ) is calculated using the following formula:
Pₓ (%) = (Iₓ / IₛₜᏧ) * (NₛₜᏧ / Nₓ) * (Mₓ / MₛₜᏧ) * (mₛₜᏧ / mₓ) * PₛₜᏧ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., Nₓ = 3 for the methyl ester singlet)
-
M: Molar mass
-
m: Weighed mass
-
P: Purity of the standard (as a percentage)
-
Subscripts ₓ and ₛₜᏧ refer to the analyte and standard, respectively.
Karl Fischer Titration: Quantifying the Water Content
Water is a critical impurity that cannot be accurately quantified by GC-FID or standard HPLC-UV. Karl Fischer (KF) titration is the definitive method for determining water content.[13][14]
The Principle of the Matter: The KF reaction is a titration based on the oxidation of sulfur dioxide by iodine in the presence of water. The reaction consumes water in a 1:1 stoichiometric ratio with iodine.[13] The endpoint is reached when excess iodine is detected, typically by an electrochemical sensor. For expected water content above 0.1%, volumetric titration is used, where an iodine-containing titrant is added via a burette. For trace levels (<0.1%), coulometric titration is preferred, where iodine is generated electrochemically in the titration cell.[14]
Diagram: Volumetric Karl Fischer Titration Workflow
Caption: Workflow for water determination by Karl Fischer titration.
Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagents: Commercially available one-component or two-component Karl Fischer reagents. Anhydrous methanol or a specialized ketone/aldehyde solvent may be used.
-
Procedure:
-
Add fresh, dry solvent to the titration vessel.
-
Start the titrator to perform a pre-titration, which removes any residual water from the solvent until a stable, low-drift endpoint is achieved.
-
Accurately weigh a suitable amount of M2EAA sample into a gas-tight syringe. The sample size should be chosen to consume a reasonable volume of titrant.
-
Inject the sample into the titration vessel. The weight is determined by the difference in syringe weight before and after injection.[4]
-
The titration will start automatically and stop once the endpoint is reached.
-
The instrument software will calculate the water content based on the volume of titrant consumed, the titrant's concentration (titer), and the sample weight.
-
Summary and Method Selection Strategy
No single method tells the whole story. A comprehensive purity assessment relies on an intelligent combination of these techniques.
| Method | Principle | Information Provided | Strengths | Limitations |
| GC-FID | Volatilization & Separation by Boiling Point | Relative purity (organic impurities) | High resolution, robust, excellent for volatile impurities. | Not suitable for non-volatile or thermally unstable compounds. |
| RP-HPLC | Partitioning between phases | Relative purity (orthogonal to GC) | Good for less volatile or thermally labile impurities. | Requires impurities to have a chromophore for UV detection. |
| qNMR | Nuclear spin resonance | Absolute purity, structural confirmation | Highly accurate, no reference standard of the analyte needed, provides structural info. | Lower sensitivity than chromatography, requires expensive equipment, potential for peak overlap. |
| Karl Fischer | Stoichiometric reaction with iodine | Absolute water content | Specific and highly accurate for water. | Only measures water content. |
Recommended Strategy:
-
Routine Quality Control: Use GC-FID for the primary purity assay and Karl Fischer titration for water content. This combination is efficient and covers the most common impurities.
-
Reference Standard Characterization / Investigation: Employ a full suite of methods. Use GC-FID and HPLC-UV to ensure no significant organic impurities are present. Determine the absolute purity using qNMR . Confirm water content with Karl Fischer . The final purity value is often reported as 100% minus the sum of impurities found by chromatography and water content, with the qNMR value providing strong corroborating evidence.
References
-
SIELC Technologies. (2018). Separation of Ethyl-2-methyl acetoacetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Ethyl-2-methyl acetoacetate. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Art of Synthesis: Ethyl 2-Methylacetoacetate in Fine Chemical Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-methylacetoacetate. Retrieved from [Link]
-
Merck Millipore. (n.d.). Water in Ethyl acetate, acetic acid ethyl ester. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination. Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
CDC/NIOSH. (n.d.). Methyl Acetate Method 1458. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Good Titration Practice™ in Karl Fischer Titration. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. Retrieved from [Link]
-
ChemAdder. (n.d.). The NMR-Purity and the new dimensions and standards of purity. Retrieved from [Link]
-
Reddit. (2017). Impurities in lab acetone and ethyl acetate?. Retrieved from [Link]
-
ASTM International. (n.d.). Standard Test Method for Purity of Methyl Ethyl Ketone By Gas Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
-
Zhang, J., et al. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. University Chemistry. Retrieved from [Link]
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- 14. Karl Fischer water content titration - Scharlab [scharlab.com]
Theoretical and Computational Perspectives on the Reactivity of Methyl 2-Ethylacetoacetate: An In-Depth Technical Guide
Abstract
Methyl 2-ethylacetoacetate, a key β-keto ester, presents a fascinating case study in reactivity, governed by the delicate interplay of its keto-enol tautomerism and the stereoelectronic effects of its substituents. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to dissect and predict the chemical behavior of this versatile synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantum mechanical foundations of its reactivity, offering both foundational knowledge and practical, field-tested protocols for computational analysis. We will explore the underlying principles of its synthesis, tautomeric equilibrium, and key reactions such as alkylation and decarboxylation, supported by in-depth computational analysis and detailed, self-validating experimental and computational workflows.
Introduction: The Significance of this compound
β-Keto esters are cornerstone building blocks in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations.[1] this compound, a derivative of the classic acetoacetic ester, is of particular interest due to the presence of the ethyl group at the α-carbon. This substitution significantly influences the molecule's stereochemistry and the acidity of the remaining α-proton, thereby modulating its reactivity in crucial reactions like enolate formation and subsequent alkylation.[2]
The synthetic utility of this compound is vast, serving as a precursor for the synthesis of complex ketones, heterocyclic compounds, and various pharmacologically active molecules.[3] A profound understanding of its electronic structure and reaction mechanisms is therefore paramount for the rational design of synthetic routes and the development of novel therapeutics. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these intricacies at the molecular level.[4]
This guide will provide a deep dive into the theoretical framework underpinning the reactivity of this compound, with a strong emphasis on the practical application of computational methods to predict and understand its chemical behavior.
The Tautomeric Landscape: A Computational Interrogation
A defining characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[5] This equilibrium is a critical determinant of the molecule's reactivity, as the two forms exhibit distinct chemical properties. The keto form typically participates in nucleophilic additions at the carbonyl carbon, while the enol form, with its nucleophilic C=C double bond, is susceptible to electrophilic attack.
The position of the keto-enol equilibrium is governed by a multitude of factors, including the solvent, temperature, and the electronic nature of the substituents.[6] Computational methods provide a powerful avenue to quantify the relative stabilities of these tautomers and to understand the factors that influence their interconversion.
Computational Analysis of Tautomer Stability
Density Functional Theory (DFT) calculations are exceptionally well-suited for investigating the thermodynamics of tautomerism.[4] By optimizing the geometries of both the keto and enol forms of this compound and calculating their respective electronic energies, we can determine their relative stabilities.
Table 1: Calculated Relative Energies of this compound Tautomers
| Tautomer | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |
| Keto | B3LYP/6-311++G(d,p) | Gas Phase | 0.00 (Reference) |
| Enol (Z) | B3LYP/6-311++G(d,p) | Gas Phase | +2.5 |
| Enol (E) | B3LYP/6-311++G(d,p) | Gas Phase | +5.8 |
| Keto | B3LYP/6-311++G(d,p) | PCM (Ethanol) | 0.00 (Reference) |
| Enol (Z) | B3LYP/6-311++G(d,p) | PCM (Ethanol) | +3.2 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values would be derived from rigorous calculations.
The data indicates that in both the gas phase and a polar protic solvent like ethanol, the keto form is the more stable tautomer. The intramolecular hydrogen bond in the (Z)-enol form provides a degree of stabilization compared to the (E)-enol.
Visualizing the Tautomerization Pathway
The interconversion between the keto and enol forms proceeds through a transition state. Locating this transition state and calculating the activation energy barrier provides insight into the kinetics of the tautomerization process.
Sources
An In-depth Technical Guide to the Safe Handling of Methyl 2-Ethylacetoacetate for Researchers and Drug Development Professionals
As a cornerstone in organic synthesis, particularly in the pharmaceutical and fine chemical industries, a comprehensive understanding of the safe handling and potential hazards of methyl 2-ethylacetoacetate is paramount for the protection of laboratory personnel and the integrity of research. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed examination of the safety protocols and emergency procedures necessary when working with this combustible and irritant liquid.
Section 1: Chemical and Physical Properties
A thorough knowledge of a chemical's properties is the foundation of its safe handling. This compound is a colorless to yellow, clear liquid.[1] Key physical and chemical data are summarized below to provide a quick reference for risk assessment in the laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| Boiling Point | 185-187 °C | [1][3] |
| Melting Point | -45 °C | [1][3] |
| Flash Point | 62 °C (143.6 °F) | [1][4] |
| Density | 1.010 - 1.019 g/mL at 20-25 °C | [3] |
| Refractive Index | 1.416-1.423 at 20°C | [1] |
| Water Solubility | Insoluble | [3] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2[2]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[2]
Hazard Statements:
Section 3: Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to mitigate the risks associated with this compound.
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[1]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][4] Use non-sparking tools and explosion-proof equipment.[4][6]
-
Personal Contact: Avoid contact with skin, eyes, and clothing.[1][4] Do not breathe fumes or vapors.[1]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[1][6]
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[4][7]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4]
Section 4: Exposure Controls and Personal Protective Equipment (PPE)
The causality behind the selection of specific PPE lies in creating a barrier between the researcher and the chemical's hazardous properties.
Engineering Controls:
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[1]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[1][8]
Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1][4] A face shield may be necessary for operations with a higher risk of splashing.[1]
-
Skin Protection:
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls, respiratory protection is not typically required.[4] However, if vapor concentrations are expected to be high, a NIOSH-approved respirator should be used.[9]
Section 5: Emergency Procedures: A Self-Validating System
A well-defined and practiced emergency plan is a self-validating system for ensuring safety. The following protocols outline the immediate actions to be taken in the event of an emergency.
First-Aid Measures:
-
General Advice: In case of exposure, immediately remove any contaminated clothing. Move the affected person out of the dangerous area and consult a physician, providing them with the Safety Data Sheet.[1]
-
Inhalation: Move the person to fresh air.[1][4][9] If breathing is difficult, provide oxygen.[1] If not breathing, give artificial respiration.[1][8] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4]
-
Specific Hazards: The substance is a combustible liquid.[1][4] Containers may explode when heated.[4] During a fire, irritating and highly toxic gases may be generated.[1][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation and remove all sources of ignition.[1][4]
-
Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1]
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica gel, universal binder) and place it into a suitable, closed container for disposal.[1][4][6]
Caption: Emergency Response Workflow for this compound Incidents.
Section 6: Disposal Considerations
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Disposal: Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations.[1][4] This should be done through an approved waste disposal plant.[1]
-
Packaging: Do not reuse empty containers.[1] Dispose of them as unused product.[1]
References
- Safety Data Sheet Ethyl 2-methylacetoacet
- Methyl 2-ethylacetoacet
- Ethyl 2-methylacetoacet
- SAFETY DATA SHEET - Ethyl 2-methylacetoacet
- Ethyl 2-ethylacetoacet
- Ethyl 2-methylacetoacet
- Ethyl 2-methylacetoacet
- Ethyl 2-methylacetoacet
- Ethyl 2-Methylacetoacet
- ETHYL ACETOACETATE Safety D
- SAFETY DATA SHEET - Ethyl 2-methylacetoacet
- Methyl acetoacetate - Safety D
- METHYL ACETOACET
- Ethyl 2-chloroacetoacet
- SAFETY DATA SHEET - Methyl acet
- Ethyl 2-methylacetoacetate - Safety D
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Methodological & Application
The Versatile Role of Methyl 2-Ethylacetoacetate in the Synthesis of Medicinally Relevant Heterocycles: Application Notes and Protocols
Introduction: The Strategic Advantage of Methyl 2-Ethylacetoacetate in Heterocyclic Chemistry
In the landscape of modern synthetic organic and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a β-ketoester, stands out as a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its unique structural features—a reactive ketone, a readily cleavable ester, and an acidic α-proton flanked by two carbonyl groups—provide a rich platform for a multitude of cyclization and condensation reactions. The presence of the ethyl group at the α-position introduces specific steric and electronic properties that can be exploited to fine-tune reactivity and achieve desired substitution patterns in the final heterocyclic products.
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, owing to their unique ability to engage in specific biological interactions.[1][2] This guide provides an in-depth exploration of the application of this compound in the synthesis of key heterocyclic scaffolds, including pyrimidines, pyrazoles, pyridines, and coumarins. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.
I. Synthesis of Pyrimidine Derivatives via the Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent condensation, is a cornerstone of heterocyclic synthesis, providing access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] These scaffolds are prevalent in a wide range of biologically active molecules, including calcium channel blockers and antihypertensive agents.[3] The use of this compound in this reaction allows for the introduction of an ethyl group at the 6-position of the resulting pyrimidine ring.
Mechanistic Rationale
The reaction mechanism is generally acid-catalyzed and proceeds through a series of bimolecular reactions.[3][5] A widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] This electrophilic species is then attacked by the enol form of this compound. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final dihydropyrimidine product.[3]
Figure 1: General mechanism of the Biginelli reaction.
Protocol: Synthesis of 5-Methoxycarbonyl-6-ethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound
-
Benzaldehyde
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 1.44 g), benzaldehyde (10 mmol, 1.06 g), and urea (15 mmol, 0.90 g) in 20 mL of ethanol.
-
Add a catalytic amount of concentrated HCl (5 drops) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
If precipitation is slow, cool the flask in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Expected Yield: 60-75%
II. Synthesis of Pyrazole Derivatives via the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classical and highly efficient method for constructing the pyrazole ring, a key heterocycle in many pharmaceuticals, including the neuroprotective agent edaravone.[7] The reaction involves the condensation of a β-ketoester, such as this compound, with a hydrazine derivative.[8]
Mechanistic Rationale
The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the hydrazine with the more reactive ketone carbonyl of the β-ketoester.[8][9] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl. Subsequent elimination of methanol and water leads to the formation of the stable, aromatic pyrazolone ring.[7] The use of an unsymmetrical hydrazine, like phenylhydrazine, can lead to regioisomers, but often one is favored.[7]
Figure 2: General mechanism of the Knorr pyrazole synthesis.
Protocol: Synthesis of 4-Ethyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid (optional catalyst)
-
Ethanol
Procedure:
-
Safety Precaution: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
In a round-bottom flask, slowly add this compound (10 mmol, 1.44 g) to phenylhydrazine (10 mmol, 1.08 g). The reaction can be slightly exothermic.[7]
-
Add a few drops of glacial acetic acid as a catalyst (optional, the reaction can also proceed neat).
-
Heat the mixture in an oil bath at 100-110 °C for 1-2 hours, monitoring the reaction by TLC.[8]
-
After cooling, the resulting viscous oil can be induced to crystallize by adding a small amount of diethyl ether and scratching the inside of the flask.[7]
-
Collect the crude solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Purify the product by recrystallization from ethanol or an ethanol/water mixture.
Expected Yield: 75-90%
III. Synthesis of Pyridine Derivatives via the Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a versatile multicomponent reaction that constructs 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding aromatic pyridines.[10][11] These pyridine scaffolds are central to numerous pharmaceuticals, including calcium channel blockers like nifedipine.[12] Using this compound in this synthesis allows for the incorporation of methyl and ethyl groups at specific positions of the pyridine ring.
Mechanistic Rationale
The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (this compound), and a nitrogen source, typically ammonia or ammonium acetate.[11] The mechanism is thought to involve a Knoevenagel condensation between one equivalent of the β-ketoester and the aldehyde, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[10] A final oxidation step, which can sometimes occur in situ, leads to the aromatic pyridine.[12]
Figure 3: Simplified workflow of the Hantzsch pyridine synthesis.
Protocol: Synthesis of Dimethyl 2,6-diethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
This compound
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol or solvent-free conditions
Procedure (Solvent-Free):
-
In a round-bottom flask, thoroughly mix this compound (20 mmol, 2.88 g), benzaldehyde (10 mmol, 1.06 g), and ammonium acetate (20 mmol, 1.54 g).[13]
-
Heat the mixture in an oil bath at 90 °C. Monitor the reaction progress by TLC.[13]
-
The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture and wash with brine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.[13]
-
Purify the crude product by recrystallization from hot ethanol and water to yield the dihydropyridine derivative.[13]
Note: For oxidation to the corresponding pyridine, an oxidizing agent such as ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂) can be added in a subsequent step or, in some modified protocols, included in the one-pot reaction.[14]
IV. Synthesis of Coumarin Derivatives via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins, which are a class of benzopyrones found in many natural products and exhibiting a broad range of biological activities.[15][16] The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[17]
Mechanistic Rationale
Under strong acid catalysis (e.g., sulfuric acid), the β-ketoester is protonated, facilitating a transesterification reaction with the phenol to form an intermediate ester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the activated phenol ring. A final dehydration step yields the coumarin product.
Protocol: Synthesis of 7-Hydroxy-4,8-dimethylcoumarin
Materials:
-
This compound
-
Resorcinol
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a beaker, carefully cool 10 mL of concentrated H₂SO₄ to below 5 °C in an ice bath.
-
In a separate flask, prepare a solution of resorcinol (10 mmol, 1.10 g) and this compound (10 mmol, 1.44 g).
-
Add the resorcinol/ketoester solution dropwise to the cold, stirred sulfuric acid, ensuring the temperature remains below 10 °C.[16]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours.[16]
-
Carefully pour the reaction mixture into a beaker containing approximately 200 mL of crushed ice with stirring to precipitate the product.[13]
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 7-hydroxy-4,8-dimethylcoumarin.[13]
Expected Yield: 70-85%
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of various heterocyclic compounds using β-ketoesters like this compound.
| Heterocycle Class | Starting Materials | Product Example | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Dihydropyrimidine | This compound, Benzaldehyde, Urea | 5-Methoxycarbonyl-6-ethyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Conc. HCl/Ethanol, Reflux | 4-6 h | 60-75 | [3] |
| Pyrazolone | This compound, Phenylhydrazine | 4-Ethyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Neat or Acetic Acid, 100-110 °C | 1-2 h | 75-90 | [7] |
| Dihydropyridine | This compound, Benzaldehyde, Ammonium Acetate | Dimethyl 2,6-diethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Solvent-Free, 90 °C | 2-4 h | ~85 | [13] |
| Coumarin | This compound, Resorcinol | 7-Hydroxy-4,8-dimethylcoumarin | Conc. H₂SO₄, 5 °C to RT | 18-24 h | 70-85 | [13][16] |
Conclusion
This compound has demonstrated its utility as a powerful and adaptable synthon for the construction of medicinally important heterocyclic cores. The Biginelli, Knorr, Hantzsch, and Pechmann reactions are just a few examples of the powerful transformations that can be achieved using this versatile building block. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel synthetic routes to complex and biologically active molecules. The continued exploration of multicomponent reactions and green chemistry approaches will undoubtedly further expand the applications of this invaluable reagent in the future.[11]
References
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Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Synthesis of Coumarins. (n.d.). SlideShare. Retrieved from [Link]
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4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. Retrieved from [Link]
- Osman, A. A., et al. (2021).
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Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170222.
- Kalluraya, B., et al. (2007). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Journal of Chemical Sciences, 119(5), 469-474.
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Hantzsch pyridine synthesis. (n.d.). ResearchGate. Retrieved from [Link]
- Singh, P., et al. (2014). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl2·2H2O.
-
Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (n.d.). JETIR. Retrieved from [Link]
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Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
- Valerio, L. G., et al. (2020). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]
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Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. Retrieved from [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 20(1), 108-112.
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
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A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). ResearchGate. Retrieved from [Link]
-
Saturated Heterocycles with Applications in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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Ethyl 2-Methylacetoacetate: A Foundation for Pharmaceutical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Methyl Acetoacetate: A Useful Reagent in Multicomponent Reactions. (n.d.). ResearchGate. Retrieved from [Link]
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A Review on Medicinally Important Heterocyclic Compounds. (n.d.). Bentham Science. Retrieved from [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Retrieved from [Link]
-
Cyclohexenones through addition of ethyl acetoacetate to chalcones derived from 2-acetylthiophene. (n.d.). ResearchGate. Retrieved from [Link]
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Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. (n.d.). MDPI. Retrieved from [Link]
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Pseudo-multicomponent reactions. (n.d.). National Institutes of Health. Retrieved from [Link]
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Application Note: Japp-Klingemann Reaction Protocol with Methyl 2-Ethylacetoacetate
Introduction: Unlocking Heterocyclic Scaffolds
The Japp-Klingemann reaction is a robust and versatile synthetic tool for the formation of hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[1][2] First reported by Francis Robert Japp and Felix Klingemann in 1887, this reaction has become a cornerstone in organic synthesis.[3][4] The resulting hydrazones are pivotal intermediates, most notably in the Fischer indole synthesis, a critical pathway for the creation of indole frameworks prevalent in pharmaceuticals and biologically active molecules.[1][5] This application note provides a detailed protocol for the Japp-Klingemann reaction using methyl 2-ethylacetoacetate, offering insights into the mechanism, experimental setup, and expected outcomes.
The choice of this compound as the starting material is significant. The presence of the α-ethyl group directs the reaction pathway. In the classic Japp-Klingemann reaction, coupling of an aryldiazonium salt with an active methylene compound that has at least one acyl or carboxyl activating group typically results in the cleavage of that group.[3] When Japp and Klingemann initially attempted to couple benzenediazonium chloride with ethyl-2-methylacetoacetate, they observed the displacement of the acetyl group, yielding the phenylhydrazone of ethyl pyruvate.[6] This protocol will detail the necessary steps to control the reaction and achieve the desired hydrazone product, a valuable precursor for more complex heterocyclic systems.[1]
Reaction Principle and Mechanism
The Japp-Klingemann reaction proceeds through a well-defined mechanistic pathway. The process begins with the diazotization of a primary aromatic amine, such as aniline, to form a reactive diazonium salt.[7] This is followed by the coupling of the diazonium salt with the enolate of the β-ketoester. The subsequent steps involve hydrolysis and decarboxylation or deacylation to yield the final hydrazone product.
The key steps of the mechanism are as follows:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a stable aryldiazonium salt.[7][8]
-
Enolate Formation: The β-ketoester, in this case, this compound, is deprotonated by a base to form a nucleophilic enolate.
-
Azo Coupling: The enolate anion attacks the terminal nitrogen of the diazonium salt to form an intermediate azo compound.[1]
-
Hydrolysis and Cleavage: This azo intermediate undergoes hydrolysis. Depending on the reaction conditions, either the acetyl group or the methoxycarbonyl group can be cleaved. For α-substituted β-ketoesters like this compound, the acetyl group is typically cleaved.[6]
-
Tautomerization: The resulting intermediate tautomerizes to form the more stable hydrazone.[1]
Caption: General mechanism of the Japp-Klingemann reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of the phenylhydrazone derivative from this compound and aniline.
Materials and Reagents:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
-
Filtration paper
Part A: Preparation of the Diazonium Salt Solution
-
In a suitable flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.[5]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[5]
-
After the addition is complete, continue stirring for an additional 15-20 minutes. The resulting solution of the diazonium salt should be used immediately in the next step.
Part B: Coupling Reaction
-
In a separate larger flask, dissolve this compound (0.1 mol) and sodium acetate (0.3 mol) in ethanol.[5]
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.[5] The sodium acetate acts as a base to facilitate the formation of the enolate from the β-ketoester.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C during the addition to control the reaction rate and minimize side reactions.[5]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.[5]
-
Allow the mixture to stand at room temperature overnight to ensure the reaction goes to completion.[5]
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water to precipitate the crude product.[5]
-
Collect the precipitated crude hydrazone by filtration using a Büchner funnel.[5]
-
Wash the solid with cold water until the washings are neutral to remove any remaining salts and acids.[5]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure hydrazone.
Caption: Experimental workflow for the Japp-Klingemann reaction.
Quantitative Data Summary
The following table provides representative quantitative data for the Japp-Klingemann reaction. Note that yields can vary based on the specific substrates and reaction conditions.
| Parameter | Protocol with this compound |
| Starting β-Keto Compound | This compound |
| Starting Aryl Amine | Aniline |
| Mole Ratio (Amine:Keto) | 1:1 |
| Base | Sodium Acetate |
| Solvent | Ethanol, Water |
| Reaction Temperature (°C) | 0-5 (Coupling) |
| Reaction Time (hours) | 1-2 (stirring), then overnight |
| Typical Yield (%) | 70-85 |
Troubleshooting and Optimization
Optimizing reaction conditions is crucial for achieving high yields and purity.[9]
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature during diazotization is strictly maintained below 5 °C. Use a slight excess of sodium nitrite (1.05-1.1 equivalents).[10] |
| Decomposition of diazonium salt. | Use the diazonium salt solution immediately after preparation. | |
| Incorrect pH for coupling. | The presence of a buffer like sodium acetate is critical to maintain a weakly acidic to neutral pH, which is optimal for the coupling reaction. | |
| Formation of Side Products | Self-coupling of the diazonium salt. | This can occur if the diazonium salt is too concentrated or if the temperature is not adequately controlled. |
| Reaction at the wrong position. | For β-diketones or other substrates with multiple reactive sites, careful control of pH and temperature is necessary to ensure regioselectivity. | |
| Difficulty in Purification | Oily product. | Ensure complete precipitation by adding the reaction mixture to a sufficiently large volume of cold water with stirring. If the product remains oily, extraction with a suitable organic solvent followed by column chromatography may be necessary. |
Safety Precautions
-
Diazonium salts: Aryldiazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures at all times.
-
Reagents: Aniline is toxic and a suspected carcinogen. Concentrated hydrochloric acid is corrosive. Sodium nitrite is an oxidizing agent and is toxic. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Temperature Control: The diazotization reaction is highly exothermic. Slow, dropwise addition of the sodium nitrite solution and efficient cooling are essential to prevent a runaway reaction.
Conclusion
The Japp-Klingemann reaction remains a highly effective method for the synthesis of hydrazones, which are key building blocks in medicinal chemistry and materials science.[1] By carefully controlling the reaction parameters, particularly temperature and pH, this protocol for the reaction of this compound provides a reliable pathway to valuable synthetic intermediates. The insights into the mechanism and troubleshooting guidance provided in this note are intended to empower researchers to successfully implement and adapt this important transformation in their own synthetic endeavors.
References
- Benchchem. Application Notes and Protocols for the Japp-Klingemann Reaction.
-
Wikipedia. Japp–Klingemann reaction. Available from: [Link]
-
chemeurope.com. Japp-Klingemann reaction. Available from: [Link]
- M. Mojtahedi, M. Ebrahimian, M. Bolourtchian. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog.
-
Chemical Education Xchange. Diazotization of Aniline Derivatives: Nitrous Acid Test. Available from: [Link]
-
Chemical Education Xchange. Diazotization of Aniline Derivatives: Diazo Coupling. Available from: [Link]
- Google Patents. Synthesis of a hydrazone beta-keto ester by the reaction with a diazo ester.
-
Unacademy. Diazotization Reaction Mechanism. Available from: [Link]
-
Wikipedia. Hydrazone. Available from: [Link]
-
ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl...). Available from: [Link]
-
Drugfuture.com. Japp-Klingemann Reaction. Available from: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]
-
Organic Reactions. The Japp-Klingemann Reaction. Available from: [Link]
-
Slideshare. Japp klingemann reaction. Available from: [Link]
- Google Patents. WO1998008807A1 - SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER.
-
SynArchive. Japp-Klingemann Reaction. Available from: [Link]
-
NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]
-
ResearchGate. Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Available from: [Link]
-
University of Technology Sydney. Cyclic [beta]-keto esters synthesis and reactions. Available from: [Link]
-
ResearchGate. What are the special considerations for the Japp-Klingemann reaction?. Available from: [Link]
-
ResearchGate. The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. Available from: [Link]
-
ResearchGate. Japp-Klingemann hydrazone synthesis. Available from: [Link]
-
Expertsmind.com. Japp–Klingemann reaction Assignment Help. Available from: [Link]
-
MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]
-
Beilstein Journals. Vicinal ketoesters – key intermediates in the total synthesis of natural products. Available from: [Link]
-
PRISM BioLab. Reaction Conditions Optimization: The Current State. Available from: [Link]
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Acetoacetic ester synthesis with Methyl 2-ethylacetoacetate for ketone formation
Application Note & Protocol
Topic: Acetoacetic Ester Synthesis: Ketone Formation from Methyl 2-Ethylacetoacetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The acetoacetic ester synthesis is a cornerstone of synthetic organic chemistry, providing a robust and versatile pathway for the preparation of α-substituted and α,α-disubstituted methyl ketones.[1][2] This application note provides a detailed protocol and mechanistic insights for the conversion of a pre-alkylated substrate, this compound, into its corresponding ketone, 2-pentanone. The process hinges on two fundamental reaction steps: the hydrolysis (saponification) of the ester to a β-keto acid intermediate, followed by a thermally induced decarboxylation.[3] This guide is designed to provide researchers with the causal understanding behind experimental choices, ensuring both procedural success and the ability to adapt the methodology for analogous transformations.
Introduction: The Strategic Value of Acetoacetic Ester Synthesis
The power of the acetoacetic ester synthesis lies in its ability to overcome the challenges of direct ketone alkylation, such as polyalkylation and regioselectivity issues.[2][4] The ester group serves a critical dual role: it activates the α-carbon, making its protons significantly more acidic (pKa ≈ 11) and amenable to deprotonation with common alkoxide bases, and it is ultimately a removable group.[4] While the classical synthesis starts with ethyl acetoacetate, this protocol focuses on the terminal steps using an already alkylated substrate, this compound, to cleanly generate a specific methyl ketone. This latter stage is a powerful tool for unveiling the ketone functional group from a stable β-keto ester precursor.
Reaction Mechanism: From Ester to Ketone
The conversion of this compound to 2-pentanone is a two-stage process: saponification followed by decarboxylation.
-
Step 1: Saponification (Ester Hydrolysis): The synthesis begins with the base-promoted hydrolysis of the methyl ester. Under reflux in aqueous sodium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic ester carbonyl. This tetrahedral intermediate then collapses, eliminating the methoxide ion and forming a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the corresponding β-keto acid, 2-ethyl-3-oxobutanoic acid.[5][6]
-
Step 2: Decarboxylation: β-keto acids are uniquely unstable to heat.[7] Upon warming, the 2-ethyl-3-oxobutanoic acid readily loses carbon dioxide through a concerted, cyclic six-membered transition state.[7][8] This pericyclic reaction is highly efficient and results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding the final product, 2-pentanone.[3]
Caption: Mechanism of ketone formation from a β-keto ester.
Experimental Protocol
This protocol details the synthesis of 2-pentanone from this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (per 0.1 mol scale) | Notes |
| This compound | C₇H₁₂O₃ | 144.17 | 1.01 | 14.4 g (0.1 mol) | Starting material. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | 12.0 g (0.3 mol) | Saponification reagent. |
| Sulfuric Acid, conc. (98%) | H₂SO₄ | 98.08 | 1.84 | ~20 mL | For acidification. Added cautiously. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 0.713 | ~150 mL | Extraction solvent. Highly flammable. |
| Sodium Sulfate (Na₂SO₄), anh. | Na₂SO₄ | 142.04 | - | ~10 g | Drying agent. |
| Saturated NaCl solution | NaCl(aq) | - | ~1.2 | ~50 mL | For washing during workup (brine). |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel (250 mL)
-
Simple distillation apparatus
-
Ice bath
-
pH paper or meter
-
Standard laboratory glassware
Step-by-Step Procedure
Part A: Saponification
-
Place 12.0 g (0.3 mol) of sodium hydroxide pellets in a 250 mL round-bottom flask and dissolve in 120 mL of deionized water.
-
Add a magnetic stir bar and 14.4 g (0.1 mol) of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing with stirring for 2-3 hours. The reaction is complete when the oily ester layer has completely dissolved, indicating full hydrolysis to the water-soluble sodium salt.[9]
Part B: Acidification and Decarboxylation
-
After the saponification is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath.
-
CAUTION: This step is highly exothermic. Slowly and carefully add concentrated sulfuric acid dropwise with continuous stirring until the solution is strongly acidic (pH 1-2, check with pH paper). Vigorous gas evolution (CO₂) will be observed as the β-keto acid forms and decarboxylates.[9]
-
Once the initial effervescence subsides, fit the flask for simple distillation.
-
Gently heat the acidic mixture. The 2-pentanone product will co-distill with water. Continue distillation until no more organic droplets are observed in the distillate. The boiling point of the azeotrope will be below the boiling point of pure 2-pentanone (102 °C).
Part C: Workup and Purification
-
Transfer the distillate to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Wash the combined organic layers with 50 mL of saturated sodium chloride (brine) solution to remove residual water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate for 15-20 minutes.
-
Decant or filter the dried solution into a clean, dry round-bottom flask.
-
Remove the bulk of the diethyl ether using a rotary evaporator or simple distillation (b.p. 35 °C).
-
Purify the remaining crude product by simple distillation, collecting the fraction boiling between 101-103 °C. This is pure 2-pentanone.
Overall Experimental Workflow
Caption: High-level workflow for the synthesis of 2-pentanone.
Expected Results & Troubleshooting
| Property | Value |
| Product | 2-Pentanone |
| Appearance | Colorless liquid |
| Molar Mass | 86.13 g/mol |
| Boiling Point | 102 °C |
| Density | 0.81 g/mL |
| Theoretical Yield | 8.61 g (from 0.1 mol starting ester) |
| Expected Practical Yield | 70-85% |
Troubleshooting Guide:
-
Incomplete Saponification: If an organic layer is still visible after 3 hours of reflux, add an additional 0.5 equivalents of NaOH and continue refluxing for another hour.
-
Low Yield During Distillation: Ensure the distillation is not too rapid, which can lead to inefficient separation. Collect distillate until the temperature at the still head rises significantly above 100 °C and no more oily product is observed.
-
Product Contaminated with Water: If the final product appears cloudy, it contains water. Re-dry with anhydrous sodium sulfate and re-distill or simply let it stand over the drying agent for a longer period before decanting.
Safety Precautions
-
Sodium Hydroxide and Sulfuric Acid: Both are highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diethyl Ether: Highly flammable and volatile. All operations involving diethyl ether must be performed in a well-ventilated fume hood, away from any ignition sources.
-
Heating: Use a heating mantle and stir bar to ensure even heating and prevent bumping, especially during distillation. Never heat a closed system.
References
-
Wikipedia. (n.d.). Acetoacetic ester synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetoacetic ester synthesis mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]
-
Clutch Prep. (n.d.). Acetoacetic Ester Synthesis Explained. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Fox, M. A., & Whitesell, J. K. (n.d.). 20.3 ALKYLATION OF ENOLATE ANIONS. Retrieved from [Link]
-
Quora. (2021). When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained?. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Pyrazolone Derivatives Using Methyl 2-Ethylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazolone Scaffold
The pyrazolone structural motif is a cornerstone in medicinal chemistry, representing a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] First synthesized by Ludwig Knorr in 1883, pyrazolone derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties.[1][2][3] A prominent example is Edaravone, a potent free-radical scavenger utilized in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[4]
The synthesis of these vital heterocyclic compounds often relies on the classic Knorr pyrazole synthesis, a robust and versatile method involving the condensation of a β-keto ester with a hydrazine derivative.[5][6] This application note provides a detailed guide for the synthesis of pyrazolone derivatives, with a specific focus on the use of methyl 2-ethylacetoacetate as a key precursor. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer insights into troubleshooting and optimization.
Scientific Rationale: The Knorr Pyrazole Synthesis Mechanism
The formation of the pyrazolone ring from this compound and a hydrazine derivative proceeds via the Knorr pyrazole synthesis.[5][6] The reaction is initiated by the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-keto ester, leading to the formation of a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the ester carbonyl, resulting in the elimination of methanol and the formation of the stable pyrazolone ring.[6] The reaction is often facilitated by a catalytic amount of acid.[5]
Reaction Pathway: Knorr Pyrazole Synthesis
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative pyrazolone derivative using this compound and phenylhydrazine.
Protocol 1: Synthesis of 4-Ethyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| This compound | C7H12O3 | 144.17 | 1.44 g (1.35 mL) | 10 mmol |
| Phenylhydrazine | C6H8N2 | 108.14 | 1.08 g (1.00 mL) | 10 mmol |
| Glacial Acetic Acid | C2H4O2 | 60.05 | 3 drops | Catalytic |
| Ethanol (95%) | C2H5OH | 46.07 | 10 mL | Solvent |
| Diethyl Ether | (C2H5)2O | 74.12 | As needed | For washing |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.35 mL, 10 mmol) and ethanol (10 mL).
-
Reagent Addition: While stirring, carefully add phenylhydrazine (1.00 mL, 10 mmol) to the flask. This addition may be slightly exothermic.
-
Catalyst Addition: Add 3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle or water bath.[7]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.[8]
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate may form. If not, slowly add cold water (20 mL) to the stirring solution to induce precipitation.[6]
-
Filtration: Isolate the crude product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.[4]
-
Drying: Allow the product to air dry on the filter paper or in a desiccator.
Purification:
The crude product can be purified by recrystallization from ethanol.[9][10]
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice-water bath to maximize crystal formation.[4]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.
Expected Yield: 75-85%
Characterization:
The structure of the synthesized pyrazolone derivative can be confirmed by spectroscopic methods such as NMR and IR.[11][12]
-
¹H NMR: Expect signals corresponding to the aromatic protons of the phenyl group, the ethyl group protons, and the methyl group protons.
-
¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.[12]
-
IR Spectroscopy: Look for characteristic peaks for the C=O stretch (around 1700 cm⁻¹) and C=N stretch (around 1590 cm⁻¹).[12]
Experimental Workflow
Caption: Step-by-step experimental workflow for pyrazolone synthesis.
Troubleshooting and Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely with TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up. | Ensure complete precipitation by thorough cooling and adding an appropriate anti-solvent (e.g., water). Minimize the amount of solvent used for washing. | |
| Impure Product | Presence of starting materials. | Ensure the reaction goes to completion. Optimize the recrystallization process by using the minimal amount of hot solvent and allowing for slow cooling. |
| Formation of side products. | The reaction is generally clean, but side reactions can occur. Purification by column chromatography may be necessary in some cases. | |
| Difficulty in Crystallization | Product is an oil or slow to crystallize. | Scratch the inside of the flask with a glass rod to induce crystallization. Use a seed crystal if available. Try different solvent systems for recrystallization. |
Conclusion
The synthesis of pyrazolone derivatives from this compound via the Knorr pyrazole synthesis is a highly efficient and versatile method for accessing this important class of heterocyclic compounds.[5] The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to synthesize and explore novel pyrazolone-based therapeutic agents. The robustness of this reaction, coupled with the significant biological activities of the resulting products, ensures its continued relevance in the field of medicinal chemistry.[1][3]
References
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Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. National Center for Biotechnology Information.[Link]
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Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online.[Link]
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New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health.[Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
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Rishiram Prajuli.pmd. Semantic Scholar.[Link]
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Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.[Link]
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Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.[Link]
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A one-step synthesis of pyrazolone. ResearchGate.[Link]
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Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research.[Link]
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Knorr Pyrazole Synthesis. Chem Help ASAP.[Link]
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Pharmacological activities of pyrazolone derivatives. International Journal of Pharmaceutical Sciences and Research.[Link]
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The diverse pharmacological importance of Pyrazolone Derivatives : A Review. ResearchGate.[Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.[Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information.[Link]
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Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.[Link]
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate.[Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.[Link]
- Edaravone compound synthesized by new method.
- Preparation method for edaravone.
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Knorr pyrrole synthesis. Wikipedia.[Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.[Link]
- Preparation method for edaravone.
-
Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. J-Stage.[Link]
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Mechanism of pyrazoline formation from the reactions of substituted hydrazines and Mannich bases. Journal of the Chemical Society C: Organic.[Link]
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Application Note: Enantioselective Synthesis of Methyl 2-Ethylacetoacetate via Chiral Auxiliary-Mediated Alkylation
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1] Asymmetric synthesis, the practice of selectively producing a single stereoisomer of a chiral molecule, is therefore a cornerstone of modern organic chemistry.[2] Among the diverse strategies to achieve this control, the use of chiral auxiliaries remains a robust, reliable, and predictable method.[3] A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into an achiral substrate to direct a subsequent stereoselective transformation.[4][5] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse.[4]
This guide provides a detailed technical overview and actionable protocols for the enantioselective synthesis of α-substituted β-keto esters, focusing on methyl 2-ethylacetoacetate, a versatile synthetic building block. We will explore the application of Evans' oxazolidinones, a class of auxiliaries that has become a benchmark in the field for its high efficacy in a multitude of asymmetric reactions, including enolate alkylations.[3][6][7]
Foundational Principles: Directing Stereochemistry through Auxiliary Control
The fundamental strategy for the asymmetric alkylation of a β-keto ester using a chiral auxiliary involves a three-stage process: the covalent attachment of the auxiliary, the diastereoselective alkylation of the resulting enolate, and the subsequent cleavage of the auxiliary to reveal the enantiomerically enriched product.
The efficacy of this approach hinges on the auxiliary's ability to enforce a rigid conformational arrangement upon enolization, thereby creating a sterically differentiated environment. The enolate, typically formed with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), chelates to the metal cation.[8] This chelation, combined with the inherent steric properties of the auxiliary, effectively shields one face of the planar enolate.[4][9] Consequently, an incoming electrophile, such as ethyl iodide, is directed to attack from the less hindered face, resulting in the preferential formation of one diastereomer.[8][10]
The success of the entire synthesis is defined by three key factors:
-
Efficient Attachment and Cleavage: The auxiliary must be attached and later removed under mild conditions that do not compromise the stereochemical integrity of the newly formed chiral center.[3][8]
-
High Diastereoselectivity: The auxiliary must provide a strong steric or electronic bias to ensure the formation of one diastereomer in high excess.[3]
-
Auxiliary Recovery: For cost-effectiveness, particularly on a process scale, the chiral auxiliary should be recoverable in high yield for reuse.[4]
Caption: General workflow for chiral auxiliary-mediated asymmetric alkylation.
Application Protocol: Asymmetric Ethylation using an Evans' Oxazolidinone Auxiliary
Evans' oxazolidinone auxiliaries, which are readily prepared from inexpensive α-amino acids, have proven exceptionally effective in controlling the stereochemistry of enolate alkylation.[9][11][12] The following protocol details the synthesis of (S)-methyl 2-ethylacetoacetate using (S)-4-benzyl-2-oxazolidinone as the chiral auxiliary. This specific transformation has been documented to proceed with significant diastereoisomeric excess.[13]
Step 1: Synthesis of N-Acetoacetyl-(S)-4-benzyl-2-oxazolidinone
The first step involves coupling the chiral auxiliary with an acetoacetate precursor. This creates the imide substrate poised for stereoselective alkylation.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Diketene
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an argon atmosphere, add Et₃N (1.2 eq) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diketene (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting oxazolidinone.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-acetoacetyl imide.
Step 2: Diastereoselective Alkylation
This is the critical stereochemistry-defining step. A sodium enolate is generated at low temperature and subsequently trapped with ethyl iodide. The rigid, chelated transition state ensures high facial selectivity.
Materials:
-
N-Acetoacetyl-(S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF
-
Ethyl iodide (EtI)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-acetoacetyl imide (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add NaHMDS solution (2.0 eq) dropwise over 15 minutes. Stir the resulting enolate solution for 45 minutes at -78 °C.[14]
-
Add ethyl iodide (2.0 eq) dropwise.[14]
-
Continue stirring at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The diastereomeric ratio (d.e.) can be determined from the crude product via ¹H NMR analysis. The major diastereomer can be isolated by column chromatography.
Caption: Chelation-controlled transition state for Evans' auxiliary alkylation.
In the proposed Z-enolate transition state, the sodium cation is chelated by the two carbonyl oxygens, creating a rigid six-membered ring. The bulky benzyl group at the C4 position of the oxazolidinone effectively blocks the top face of the enolate. Consequently, the electrophile (EtI) is forced to approach from the less sterically hindered bottom face, leading to the observed high diastereoselectivity.[8][9]
Step 3: Auxiliary Cleavage to Yield this compound
The final step is the removal of the chiral auxiliary to liberate the target β-keto ester. Transesterification using magnesium methoxide is an effective method.
Materials:
-
Alkylated N-acyl imide
-
Magnesium methoxide (Mg(OMe)₂)
-
Methanol (MeOH), anhydrous
Procedure:
-
Dissolve the purified alkylated imide (1.0 eq) in anhydrous methanol under an argon atmosphere.
-
Add magnesium methoxide (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 3-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully.
-
Purify the resulting (S)-methyl 2-ethylacetoacetate by silica gel chromatography or distillation. The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, can be recovered from the aqueous layer.
Expected Performance and Data
The use of Evans' oxazolidinone auxiliaries for the alkylation of N-acetoacetyl imides provides high levels of stereocontrol and good chemical yields. The diastereomers are often crystalline and can be separated by chromatography, allowing access to enantiomerically pure material even if the diastereoselectivity is not perfect.[10]
| Step | Substrate | Electrophile | d.e. (%) | Yield (%) | Reference |
| Alkylation | N-acetoacetyl-(S)-4-benzyloxazolidin-2-one | Ethyl Iodide | >98 | ~85 | [13] |
Note: Yields and diastereomeric excess are representative and can vary based on specific reaction conditions and scale.
Conclusion
The protocol described herein provides a reliable and highly stereoselective pathway to chiral α-alkyl-β-keto esters, exemplified by the synthesis of this compound. The Evans' oxazolidinone auxiliary serves as a powerful stereodirecting group, operating through a well-understood, chelation-controlled transition state to deliver the product with excellent diastereoselectivity.[15] This methodology is a testament to the power of auxiliary-based strategies in asymmetric synthesis, offering a practical and robust solution for researchers in academic and industrial settings.[16]
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019 Oct;31(10):776-812.
- 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews.
- (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
- Meyers Asymmetric Alkylation - Asymmetric Synthesis. ChemTube3D.
- Chiral auxiliary. Wikipedia.
- Asymmetric Alkylation of Enol
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Asymmetric Synthesis. University of Windsor.
- Asymmetric Synthesis. University of York.
- Chapter 1: Enolate Alkyl
- Myers Asymmetric Alkyl
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College.
- Chiral Auxiliary Controlled Reactions. No Added Chemicals.
- Requirements for an Effective Chiral Auxiliary Enolate Alkyl
- Diastereoselective alkylation and methods for chiral auxiliary removal.
- Stereochemistry: Substrate and Auxiliary Stereochemical Control. YouTube.
- Chiral Auxiliaries. Sigma-Aldrich.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. Morressier.
- Diastereoselective alkylation of chiral derivatives of acetoacetic acid. Universitat Autònoma de Barcelona Research Portal.
- evans enolate alkylation-hydrolysisx. University of Calgary.
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- Stereochemical Control Definition. Fiveable.
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Application Notes and Protocols: Alkylation of Methyl 2-ethylacetoacetate Enolate with Diverse Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Power of α,α-Disubstituted β-Keto Esters
The alkylation of β-keto esters is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Specifically, the generation of α,α-disubstituted β-keto esters from precursors like methyl 2-ethylacetoacetate opens pathways to a vast array of complex molecular architectures. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] For instance, they can be further transformed into substituted ketones through decarboxylation or serve as precursors for heterocyclic compounds and α,α-disubstituted α-hydroxy acids.[5][6][7] This guide provides a detailed exploration of the alkylation of this compound enolate, focusing on the mechanistic principles, practical protocols, and the influence of different electrophiles on the reaction outcome.
Mechanistic Insights: Mastering Enolate Formation and Reactivity
The success of the alkylation reaction hinges on the efficient and regioselective formation of the enolate, followed by its controlled reaction with an electrophile.[1][8]
Enolate Generation: A Tale of Bases and Solvents
The α-proton of this compound is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base via resonance.[9] The choice of base and solvent is critical for quantitative enolate formation and minimizing side reactions.[10][11]
-
Strong, Non-nucleophilic Bases: Sterically hindered bases like lithium diisopropylamide (LDA) are ideal for rapid and irreversible deprotonation at low temperatures (e.g., -78 °C), ensuring complete conversion to the enolate and preventing self-condensation.[11][12][13]
-
Alkoxide Bases: While weaker bases like sodium ethoxide can be used, they establish an equilibrium with the starting material, which can lead to side reactions if the subsequent alkylation is not rapid.[7][11]
-
Solvent Effects: Aprotic polar solvents such as tetrahydrofuran (THF) or diethyl ether are commonly employed as they effectively solvate the metal cation without interfering with the enolate's nucleophilicity.[1]
The Ambident Nucleophile: C- vs. O-Alkylation
Enolates are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the oxygen atom.[14] The regiochemical outcome of the alkylation (C-alkylation vs. O-alkylation) is influenced by several factors:
-
Electrophile Hardness (HSAB Theory): "Soft" electrophiles, such as alkyl halides (iodides and bromides), preferentially react at the "soft" carbon center, leading to the desired C-alkylation product.[15] "Hard" electrophiles, like silyl halides, favor reaction at the "hard" oxygen atom, yielding silyl enol ethers.[14][16]
-
Counterion and Solvent: The nature of the metal counterion and the solvent can influence the aggregation state and reactivity of the enolate, thereby affecting the C/O alkylation ratio.[17]
-
Thermodynamic vs. Kinetic Control: C-alkylation is generally the thermodynamically favored pathway due to the formation of a stronger C-C bond compared to a C-O bond.[14]
For the purposes of synthesizing α,α-disubstituted β-keto esters, reaction conditions are typically optimized to favor C-alkylation.[16]
Figure 1: General workflow for the alkylation of this compound enolate.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled with care, and anhydrous conditions should be maintained where specified.
Protocol 1: Alkylation with a Primary Alkyl Halide (e.g., Iodomethane)
This protocol describes a general procedure for the synthesis of methyl 2-ethyl-2-methylacetoacetate.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF
-
Iodomethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LDA in THF (1.1 equivalents) to the cooled THF. To this solution, add this compound (1.0 equivalent) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes to ensure complete enolate formation.[1]
-
Alkylation: Add iodomethane (1.2 equivalents) dropwise to the enolate solution. Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.[13]
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Protocol 2: Alkylation with an Activated Halide (e.g., Benzyl Bromide)
This protocol outlines the synthesis of methyl 2-benzyl-2-ethylacetoacetate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents, washed with hexanes to remove mineral oil) in anhydrous DMF (40 mL).
-
Enolate Formation: Cool the suspension to 0 °C and add this compound (1.0 equivalent) dropwise. Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.[12]
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.[11]
-
Workup and Purification: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic phases, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography.
Data Presentation: Expected Outcomes
The following table summarizes the expected products and typical yields for the alkylation of this compound with representative electrophiles.
| Electrophile | Product | Typical Yield (%) |
| Iodomethane | Methyl 2-ethyl-2-methylacetoacetate | 85-95 |
| Benzyl Bromide | Methyl 2-benzyl-2-ethylacetoacetate | 80-90 |
| Allyl Bromide | Methyl 2-allyl-2-ethylacetoacetate | 75-85 |
Yields are approximate and can vary based on reaction scale and optimization of conditions.
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Application Notes and Protocols for the Transesterification of Methyl 2-ethylacetoacetate
Introduction: The Strategic Importance of Transesterification in Complex Synthesis
The transesterification of β-keto esters, such as Methyl 2-ethylacetoacetate, is a cornerstone transformation in modern organic synthesis. This reaction allows for the exchange of the ester's alkoxy group, providing a direct and atom-economical route to a diverse array of higher-order esters.[1][2][3] These products are not merely derivatives; they are crucial building blocks and key intermediates in the synthesis of high-value molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1][4] For drug development professionals, mastering this reaction is paramount, as it provides access to novel chemical matter with tailored pharmacokinetic and pharmacodynamic profiles.
Unlike simple esters, β-keto esters like this compound possess unique electronic properties due to the presence of the adjacent ketone. This structural feature allows for high selectivity in transesterification, often leaving other ester functionalities within a complex molecule untouched.[1] The reaction typically proceeds via an enol intermediate, a pathway facilitated by the enolizable α-proton, which is a distinguishing characteristic of β-keto esters.[1][4]
This guide provides an in-depth exploration of the transesterification of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will delve into reaction mechanisms, a comparative analysis of catalytic systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Reaction Mechanism: A Tale of Two Pathways
The transesterification of an ester is fundamentally a nucleophilic acyl substitution. The reaction is reversible and typically requires a catalyst to proceed at a reasonable rate.[1][5] The mechanism can be broadly categorized into acid-catalyzed and base-catalyzed pathways.
Acid-Catalyzed Transesterification
Under acidic conditions, the catalyst (e.g., a Brønsted or Lewis acid) activates the carbonyl group of the ester, making it more electrophilic and susceptible to nucleophilic attack by the incoming alcohol.[5][6]
The mechanism proceeds through the following key steps:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack: The incoming alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer: A proton is transferred from the attacking alcohol moiety to the leaving alkoxy group.
-
Elimination of the leaving group: The original alcohol (methanol in this case) is eliminated, regenerating the carbonyl group.
-
Deprotonation: The catalyst is regenerated, yielding the final transesterified product.
Base-Catalyzed Transesterification
In the presence of a base, the incoming alcohol is deprotonated to form a more potent nucleophile, the alkoxide.[5][6]
The mechanism involves these steps:
-
Deprotonation of the alcohol: The base removes a proton from the incoming alcohol to generate a nucleophilic alkoxide.
-
Nucleophilic attack: The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Elimination of the leaving group: The original alkoxide (methoxide) is eliminated, forming the new ester.
-
Protonation of the leaving group: The eliminated methoxide is protonated by the conjugate acid of the base, regenerating the alcohol.
Catalytic Systems: A Comparative Analysis
The choice of catalyst is critical and depends on the substrate's sensitivity to acidic or basic conditions, the desired reaction rate, and considerations for green chemistry.[1][2][3] Recent advancements have focused on developing mild, efficient, and recyclable catalysts.[1][7]
| Catalyst System | Catalyst Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, p-TsOH | Anhydrous, heat | Inexpensive, effective | Harsh conditions, potential for side reactions |
| Lewis Acids | BF₃·OEt₂, Ti(OR)₄ | Anhydrous, mild heat | High selectivity | Moisture sensitive, often require stoichiometric amounts |
| Boron-Based Catalysts | Boric acid, Arylboronic acids | Solvent-free or high-boiling solvent, heat | Environmentally benign, low toxicity, recyclable | May require longer reaction times |
| Heterogeneous Catalysts | Silica-supported boric acid, Zeolites, Metal oxides (CeO₂, ZrO₂) | Solvent-free, heat | Recyclable, easy workup, green | Can have lower activity than homogeneous catalysts |
| Organic Bases | 4-DMAP, TBD | Anhydrous, molecular sieves | Mild conditions | Can be expensive, may require stoichiometric amounts |
| Transition Metal Complexes | Mn(III) salen, Vanadyl(IV) acetate | Heterogeneous media, heat | Recyclable, good to excellent yields | Potential for metal contamination in the product |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made.
Protocol 1: Boric Acid Catalyzed Transesterification under Solvent-Free Conditions
This protocol leverages an environmentally benign catalyst and solvent-free conditions, aligning with the principles of green chemistry.[7][8]
Materials:
-
This compound
-
Desired alcohol (e.g., Benzyl alcohol, Cyclohexanol)
-
Boric acid (H₃BO₃)
-
Molecular sieves, 4 Å (activated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and boric acid (10 mol%).
-
Add activated 4 Å molecular sieves (approximately 1 g per 10 mmol of the limiting reagent). The sieves are crucial for removing the methanol byproduct, which drives the reaction equilibrium towards the product.[1][4]
-
Assemble a reflux condenser on the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the boiling point of the alcohol used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter to remove the molecular sieves and any solid catalyst.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any remaining acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: 4-DMAP Catalyzed Transesterification
This method is suitable for more sensitive substrates that may not tolerate the higher temperatures of the boric acid-catalyzed reaction. 4-Dimethylaminopyridine (4-DMAP) is a highly effective nucleophilic catalyst.[4]
Materials:
-
This compound
-
Desired alcohol
-
4-Dimethylaminopyridine (4-DMAP)
-
Molecular sieves, 3 Å (activated)
-
Anhydrous toluene or cyclohexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Diethyl ether
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.1 eq.), 4-DMAP (5-10 mol%), and activated 3 Å molecular sieves. 3 Å sieves are used here to selectively absorb methanol without absorbing larger alcohol substrates.[4]
-
Add anhydrous toluene or cyclohexane as the solvent. Cyclohexane can be advantageous as it forms an azeotrope with methanol, facilitating its removal.[4]
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC. Reactions are typically complete within 6-24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the molecular sieves.
-
Dilute the filtrate with diethyl ether.
-
Wash the organic layer with 1 M HCl to remove the 4-DMAP, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product via flash chromatography.
Monitoring and Analysis
Real-time monitoring of the transesterification reaction is crucial for optimization and ensuring complete conversion. Fourier Transform Infrared (FTIR) spectroscopy is a powerful in-situ technique for this purpose.[9][10][11]
FTIR Monitoring:
-
C=O stretch of the ester: Monitor the shift in the carbonyl stretching frequency as the methyl ester is converted to the new ester.
-
C-O stretch: Observe the changes in the fingerprint region corresponding to the C-O single bond stretch of the ester.
For quantitative analysis and final product characterization, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[10]
Conclusion and Future Outlook
The transesterification of this compound remains a highly relevant and versatile reaction in the toolkit of synthetic chemists. The ongoing development of more sustainable and efficient catalytic systems, particularly those that are heterogeneous and recyclable, will continue to enhance the utility of this transformation.[7][12] For professionals in drug development, a deep understanding of the principles and protocols outlined in this guide will facilitate the rational design and synthesis of novel molecular entities with therapeutic potential.
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Recent advances in the transesterification of β-keto esters. RSC Advances.
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Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. Energy & Fuels.
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Transesterification of β-keto esters catalysed by transition metal complexes in a novel heterogeneous way. ResearchGate.
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Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a. ResearchGate.
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Transesterification of β-keto esters catalysed by basic porous material. Ovid.
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Recent advances in the transesterification of β-keto esters. CORA.
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Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a recyclable catalyst. RSC Publishing.
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Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. Scholars Research Library.
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Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. MDPI.
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Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. MDPI.
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Boric acid: an efficient and environmentally benign catalyst for transesterification of ethyl acetoacetate. ResearchGate.
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Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. ResearchGate.
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(PDF) Kinetics and Thermodynamics Studies of the Transesterification of Waste Cooking Oil Using Biochar-Based Catalyst Derived from Rubber Seed Shells. ResearchGate.
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FTIR On-line Monitoring of Biodiesel Transesterification. IBIMA Publishing.
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KINETICS AND PHASE BEHAVIOUR OF TRANSESTERIFICATION OF TRIGLYCERIDES. University of Saskatchewan.
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Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. SciSpace.
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Kinetic and Thermodynamic Study of Transesterification for Biodiesel production from Sunflower Oil. ResearchGate.
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In-line monitoring of the transesterification reactions for biodiesel production using NIR spectroscopy. Semantic Scholar.
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Transesterification. Master Organic Chemistry.
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Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone.
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07 05 Transesterification under Basic Conditions. YouTube.
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Application Notes & Protocols: The Role of Methyl 2-Ethylacetoacetate in Fine Chemical and Fragrance Synthesis
Abstract
Methyl 2-ethylacetoacetate (M2EAA), a substituted β-keto ester, is a uniquely versatile building block in modern organic synthesis. Its distinct structural features—a reactive ketone, an ester moiety, and a fully substituted α-carbon—preclude typical enolization pathways and instead open a rich landscape of chemical transformations. This guide provides an in-depth exploration of M2EAA's applications, moving beyond simple descriptions to explain the causal chemistry behind its utility. We present detailed, field-proven protocols for the synthesis of high-value heterocyclic scaffolds, such as pyrazolones and pyridines, and crucial intermediates like hydrazones via the Japp-Klingemann reaction. Furthermore, we explore its strategic role in the multi-step synthesis of complex fragrance molecules, demonstrating its value to researchers, chemists, and drug development professionals.
Foundational Chemistry of this compound (M2EAA)
This compound (CAS: 51756-08-2) is a derivative of the widely used acetoacetic ester family. The fundamental departure in its reactivity profile stems from the presence of an ethyl group at the α-position (C2). Unlike its parent compound, M2EAA lacks an acidic α-hydrogen, which fundamentally alters its chemical behavior. This structural attribute prevents deprotonation and subsequent alkylation or acylation at the α-carbon, which are hallmark reactions of unsubstituted β-keto esters.[1] Instead, the reactivity of M2EAA is dominated by its two carbonyl functionalities and the enolizable γ-protons of the acetyl group.
This specific reactivity makes M2EAA an ideal precursor for molecular architectures where substitution at the α-position is a desired structural element from the outset.
Physicochemical & Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | Methyl 2-ethyl-3-oxobutanoate | - |
| CAS Number | 51756-08-2 | [2] |
| Molecular Formula | C₇H₁₂O₃ | [3] |
| Molecular Weight | 144.17 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 185-188 °C | [4] |
| Density | ~1.019 g/mL at 25 °C | [4] |
| Refractive Index | ~1.418 at 20 °C | [4] |
Core Reactivity Profile
The synthetic utility of M2EAA is governed by three primary reaction types, illustrated below. Understanding these pathways is crucial for designing effective synthetic strategies.
Application in Fine Chemical Synthesis: Heterocyclic Scaffolds
M2EAA is an exemplary starting material for the construction of complex heterocyclic systems, which form the core of many pharmaceuticals and agrochemicals.[5][6]
Synthesis of Pyrazolone Derivatives
Causality: The 1,3-dicarbonyl arrangement in M2EAA is perfectly suited for condensation reactions with binucleophiles like hydrazine. The reaction proceeds via initial formation of a hydrazone at the more reactive ketone (C3), followed by intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the ester carbonyl, eliminating methanol to form the stable 5-pyrazolone ring.
Sources
Application of Methyl 2-Ethylacetoacetate in Specialty Polymer Production: A Technical Guide
Introduction: The Versatility of the Acetoacetate Moiety in Polymer Chemistry
In the realm of specialty polymer synthesis, achieving precise control over network architecture, cure kinetics, and final material properties is paramount. The β-keto ester functionality, exemplified by molecules such as methyl 2-ethylacetoacetate, offers a uniquely versatile chemical handle for polymer chemists. Its activated methylene group provides a nucleophilic center for a variety of conjugation and crosslinking reactions, most notably the Michael addition.[1][2][3] This reactivity allows for the formulation of advanced polymer systems, including high-performance coatings, adhesives, and thermosets, that can cure under ambient conditions without the involvement of isocyanates.[4]
While various acetoacetate derivatives exist, this compound provides a valuable combination of reactivity and handling characteristics. The principles and reactions discussed herein are broadly applicable to the wider class of acetoacetate-functionalized monomers, such as the widely-used 2-(acetoacetoxy)ethyl methacrylate (AAEM).[5][6] These monomers can be readily incorporated into polymer backbones via standard polymerization techniques, creating a platform for subsequent crosslinking and functionalization.[5][7]
This guide provides a detailed exploration of the application of acetoacetate functionality in specialty polymer production. We will delve into the core chemical principles, provide step-by-step protocols for the synthesis of an acetoacetate-functional polymer, and detail its subsequent crosslinking into a robust network.
Part 1: Core Chemistry & Reaction Mechanisms
The utility of the acetoacetate group in polymer chemistry is primarily centered on the reactivity of the active methylene hydrogens. A base can readily deprotonate the carbon situated between the two carbonyl groups, generating a stabilized enolate anion.[1][8] This enolate is a potent nucleophile (a Michael donor) that can react with a range of electrophilic partners (Michael acceptors).
The Michael Addition Reaction
The cornerstone of acetoacetate polymer chemistry is the Michael addition reaction. This involves the 1,4-conjugate addition of the acetoacetate enolate to an α,β-unsaturated carbonyl compound, such as an acrylate.[1][3][8] This reaction is highly efficient and can be catalyzed by a weak base, allowing for cure at ambient temperatures. The formation of a stable carbon-carbon bond makes this an ideal crosslinking mechanism for creating durable polymer networks.[2][9]
Causality Insight: The choice of base is critical for controlling the reaction rate. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provide rapid curing, while weaker bases can be used to extend the pot life of a two-component system.[1]
Caption: Base-catalyzed Michael addition workflow.
Enamine Formation for Crosslinking
An alternative and equally powerful crosslinking route involves the reaction of the acetoacetate group with primary or secondary amines. The reaction proceeds rapidly at room temperature to form a stable enamine linkage, releasing water as a byproduct. This chemistry is particularly useful in applications where a non-carbon-carbon crosslink is desired or when formulating systems with different cure profiles.
Part 2: Experimental Protocols
The following protocols are designed to be illustrative of the synthesis and application of acetoacetate-functional polymers. Researchers should adapt these procedures based on available laboratory equipment and specific performance requirements.
Protocol 2.1: Synthesis of an Acetoacetate-Functional Acrylic Polymer via Solution Polymerization
This protocol describes the synthesis of a copolymer of methyl methacrylate (MMA), butyl acrylate (BA), and 2-(acetoacetoxy)ethyl methacrylate (AAEM). The resulting polymer, P(MMA-co-BA-co-AAEM), will serve as the base for subsequent crosslinking studies.
Materials & Equipment:
-
Three-neck round-bottom flask with overhead stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), 2-(acetoacetoxy)ethyl methacrylate (AAEM)
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Methyl ethyl ketone (MEK)
-
Nitrogen gas supply
Table 1: Polymer Synthesis Formulation
| Component | Mass (g) for ~100g Batch | Molar Equivalent | Purpose |
| Methyl Methacrylate (MMA) | 40.0 | 0.399 | Hardness, Tg control |
| Butyl Acrylate (BA) | 30.0 | 0.234 | Flexibility, Tg control |
| 2-(acetoacetoxy)ethyl methacrylate (AAEM) | 30.0 | 0.140 | Functional monomer for crosslinking |
| Methyl Ethyl Ketone (MEK) | 100.0 | - | Solvent |
| Azobisisobutyronitrile (AIBN) | 1.0 | 0.006 | Free-radical initiator |
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the overhead stirrer, condenser, and nitrogen inlet.
-
Solvent Charge: Add 100.0 g of MEK to the flask. Begin gentle stirring and start bubbling nitrogen through the solvent to deoxygenate the system. Continue the nitrogen purge for 30 minutes.
-
Initiator Dissolution: While the solvent is purging, dissolve 1.0 g of AIBN in the monomer mixture consisting of MMA, BA, and AAEM.
-
Reaction Initiation: Heat the MEK in the flask to 75-80°C. Once the temperature is stable, begin the slow, dropwise addition of the monomer/initiator mixture over a period of 2 hours.
-
Expert Insight: Slow addition of the monomer is crucial to control the polymerization exotherm and to ensure a homogenous copolymer composition. Adding all monomers at once could lead to a runaway reaction and a polymer with broad molecular weight distribution.
-
-
Polymerization: After the addition is complete, maintain the reaction temperature at 75-80°C for an additional 4-6 hours to ensure high monomer conversion.
-
Cooling and Storage: Turn off the heat and allow the polymer solution to cool to room temperature. The resulting product is a clear, viscous solution of the acetoacetate-functional polymer. Store in a sealed container.
Caption: Experimental workflow for polymer synthesis.
Protocol 2.2: Crosslinking via Michael Addition
This protocol uses the synthesized polymer solution and crosslinks it with a multifunctional acrylate to form a tough, solvent-resistant film.
Materials:
-
P(MMA-co-BA-co-AAEM) solution from Protocol 2.1
-
Crosslinker: Trimethylolpropane triacrylate (TMPTA)
-
Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 10% solution in MEK
-
Applicator for film casting (e.g., drawdown bar)
-
Substrate for coating (e.g., glass or steel panel)
Table 2: Michael Addition Crosslinking Formulation
| Component | Parts by Weight | Rationale |
| Polymer Solution (50% solids) | 100.0 | Acetoacetate-functional resin (Michael Donor) |
| Trimethylolpropane triacrylate (TMPTA) | 15.0 | Multifunctional Michael Acceptor |
| DBU Solution (10% in MEK) | 0.5 - 1.0 | Base catalyst to initiate the reaction |
Procedure:
-
Formulation: In a beaker, weigh 100.0 parts of the polymer solution.
-
Crosslinker Addition: Add 15.0 parts of TMPTA to the polymer solution and mix thoroughly until homogenous.
-
Trustworthiness Note: At this stage, the system is stable. The reaction will not commence until the base catalyst is added. This provides a workable pot-life for application.
-
-
Catalyst Addition: Just prior to application, add 0.5 parts of the DBU solution and mix rapidly and thoroughly for 30 seconds.
-
Application: Immediately apply the formulated coating to the substrate using a drawdown bar to achieve a uniform film thickness.
-
Curing: Allow the film to cure at ambient temperature. The film will become tack-free within 1-2 hours and will continue to build hardness and chemical resistance over 24-72 hours.
Part 3: Characterization and Expected Outcomes
The performance of the final crosslinked polymer can be tailored by adjusting the formulation. Increasing the ratio of AAEM in the initial polymer will increase the crosslink density, leading to a harder, more chemically resistant, but potentially more brittle material.[10] Conversely, a lower AAEM content will result in a more flexible coating. The choice and concentration of the catalyst directly control the cure speed.
Table 3: Expected Properties of Cured Film
| Property | Expected Result | Test Method |
| Tack-Free Time | 1 - 2 hours | Touch Test |
| Pencil Hardness (24h) | F - H | ASTM D3363 |
| Solvent Resistance (MEK double rubs, 72h) | >100 | ASTM D5402 |
| Flexibility (Conical Mandrel) | Pass (no cracking) | ASTM D522 |
Conclusion
This compound and related acetoacetate-functional monomers are powerful tools for the development of specialty polymers.[11] Their ability to participate in efficient, ambient-temperature crosslinking reactions like the Michael addition makes them an excellent alternative to traditional isocyanate or melamine-based systems.[12] By carefully controlling the polymer backbone composition and the crosslinking formulation, researchers can design materials with a wide range of properties tailored to demanding applications in coatings, adhesives, and advanced composites.
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- Reversible crosslinking and fast stress relaxation in dynamic polymer networks via transalkylation using 1,4-diazabicyclo[2.2.2] octane. RSC Publishing.
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Application Notes and Protocols for Stereoselective Alkylation of β-Keto Esters via Phase-Transfer Catalysis
For researchers, medicinal chemists, and process development professionals, the enantioselective construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis. Among the myriad of methodologies, asymmetric phase-transfer catalysis (PTC) has emerged as a powerful and practical tool, lauded for its operational simplicity, mild reaction conditions, and scalability.[1][2] This guide provides an in-depth exploration of the stereoselective alkylation of β-keto esters using chiral phase-transfer catalysis, a key transformation for generating enantioenriched compounds bearing valuable quaternary stereocenters.[3]
The Strategic Importance of Chiral α-Alkylated β-Keto Esters
β-Keto esters are versatile synthetic intermediates due to their dual functionality, which allows for a wide range of subsequent chemical manipulations. The introduction of an alkyl group at the α-position in a stereocontrolled manner is of significant interest as the resulting products are precursors to a variety of biologically active molecules and natural products. The creation of a quaternary carbon center in this process is a particularly valuable transformation in medicinal chemistry, as it can impart unique conformational constraints and metabolic stability to drug candidates.[3]
The Engine of Selectivity: Understanding the Phase-Transfer Catalytic Cycle
Asymmetric phase-transfer catalysis orchestrates the reaction between reactants located in different phases (typically a solid or aqueous inorganic base and an organic substrate solution). The chiral catalyst, usually a quaternary ammonium salt, is the linchpin of this process. It facilitates the transfer of the base (or, more accurately, the enolate of the β-keto ester) into the organic phase where the alkylation occurs.
The stereochemical outcome of the reaction is determined by the formation of a tightly associated, chiral ion pair between the catalyst's cation and the enolate anion. The steric and electronic features of the catalyst create a chiral environment that directs the approach of the electrophile (alkyl halide) to one face of the enolate, leading to the preferential formation of one enantiomer.
Below is a diagram illustrating the generally accepted mechanistic cycle for the phase-transfer catalyzed alkylation of a β-keto ester.
Figure 1. Generalized catalytic cycle for the stereoselective alkylation of β-keto esters under phase-transfer conditions.
Key Players in the Reaction: Catalysts, Bases, and Solvents
The success of a stereoselective alkylation hinges on the judicious choice of the reaction components.
Chiral Phase-Transfer Catalysts
The catalyst is the heart of the asymmetric induction. While various catalyst scaffolds exist, those derived from Cinchona alkaloids have proven to be exceptionally effective and are widely used.[1][4] These catalysts feature a quaternary ammonium salt integrated into a rigid, sterically demanding framework. Modifications to the Cinchona alkaloid backbone, such as the introduction of bulky substituents on the nitrogen atom or the hydroxyl group, can significantly enhance enantioselectivity by creating a more defined and discriminating chiral pocket.[5] For instance, the introduction of an anthracenylmethyl group on the quinuclidine nitrogen often leads to improved stereochemical control.
The Role of the Base
The choice of base is critical for both reactivity and selectivity. Solid inorganic bases like potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed.[6] The strength and physical properties of the base can influence the rate of enolate formation and the concentration of the active species in the organic phase. In many cases, solid bases are preferred as they minimize side reactions such as ester hydrolysis that can occur with aqueous bases.
Solvent Effects
The solvent must dissolve the β-keto ester and the alkylating agent, but it should not be a good solvent for the inorganic base. Nonpolar aromatic solvents like toluene are frequently used.[6][7] The low polarity of the solvent helps to maintain a tight ion pair between the chiral catalyst and the enolate, which is crucial for effective stereochemical communication. More polar solvents can solvate the ions, leading to a looser ion pair and diminished enantioselectivity.
Experimental Protocols
The following protocols provide a general framework for the stereoselective alkylation of cyclic β-keto esters. Optimization will be necessary for specific substrates and alkylating agents.
Materials and Reagents
-
β-Keto Ester: Dry and of high purity.
-
Alkyl Halide: Reactive halides such as benzyl bromides, allyl bromides, or activated alkyl iodides are typically used.
-
Chiral Phase-Transfer Catalyst: e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide or a similar Cinchona-derived catalyst.
-
Base: Anhydrous potassium hydroxide (powdered) or potassium carbonate.
-
Solvent: Anhydrous toluene.
-
Inert Gas: Argon or nitrogen.
General Procedure for Stereoselective Alkylation
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-keto ester (1.0 mmol, 1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.1 mmol, 1-10 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen).
-
Add anhydrous toluene (5-10 mL) via syringe.
-
Stir the mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Add the powdered anhydrous base (e.g., KOH, 2.0-5.0 equiv) in one portion.
-
Add the alkyl halide (1.1-1.5 equiv) dropwise via syringe.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H, or Chiralpak IA, IB, IC).
Factors Influencing Stereoselectivity and Optimization Strategies
Achieving high enantioselectivity often requires careful optimization of reaction parameters.
| Parameter | Effect on Stereoselectivity | Optimization Insights |
| Catalyst Structure | The steric and electronic properties of the catalyst are paramount. Bulky substituents on the catalyst can enhance facial discrimination of the enolate. | Screen a library of catalysts with different N-substituents and O-substituents on the Cinchona alkaloid core. |
| Temperature | Lowering the reaction temperature generally leads to higher enantioselectivity by reducing the thermal energy of the system and favoring a more ordered transition state.[7] | Reactions are often run at temperatures ranging from -60 °C to room temperature. |
| Base | The nature of the cation (e.g., K⁺, Cs⁺) and the anion can influence the aggregation state and reactivity of the enolate. | Solid bases like powdered KOH or Cs₂CO₃ often give good results. The amount of base can also be tuned. |
| Solvent | Solvent polarity affects the tightness of the ion pair. Nonpolar solvents typically favor higher enantioselectivity. | Toluene is a common choice. Less polar solvents like hexanes or more polar solvents like dichloromethane can be explored. |
| Substrate Structure | The steric and electronic nature of both the β-keto ester and the alkylating agent can impact the stereochemical outcome. | Cyclic β-keto esters often exhibit higher enantioselectivity than their acyclic counterparts due to their conformational rigidity. |
Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Inactive catalyst, insufficient base, or unreactive alkyl halide.
-
Solution: Ensure all reagents are dry and pure. Increase the amount of base or catalyst loading. Consider a more reactive alkylating agent (e.g., iodide instead of bromide).
-
-
Low Enantioselectivity:
-
Cause: Non-optimal catalyst, high reaction temperature, or inappropriate solvent.
-
Solution: Screen different chiral catalysts. Lower the reaction temperature. Use a less polar solvent like toluene.
-
-
Side Reactions (e.g., O-alkylation, dialkylation):
-
Cause: Highly reactive electrophile or prolonged reaction times.
-
Solution: Use a less reactive alkylating agent if possible. Carefully monitor the reaction and quench it upon completion of the desired transformation.
-
Conclusion
The stereoselective alkylation of β-keto esters using phase-transfer catalysis is a robust and highly valuable synthetic methodology. By understanding the underlying mechanistic principles and carefully selecting the catalyst, base, and solvent, researchers can access a wide array of enantioenriched building blocks for drug discovery and natural product synthesis. The operational simplicity and scalability of this method make it an attractive and practical choice for both academic and industrial laboratories.[8]
References
-
Maruoka, K. (2024). Asymmetric phase-transfer catalysis. Nature Reviews Chemistry, 8(11), 851-869. [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]
-
Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090-7103. [Link]
-
Tebeka, T., & Abera, A. (2018). Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts. Modern Chemistry, 6(6), 84. [Link]
-
Kim, D. Y., Park, E. J., & Kim, M. H. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, 69(20), 6897-6899. [Link]
-
Park, E. J., Kim, M. H., & Kim, D. Y. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. Organic Letters, 6(9), 1477-1479. [Link]
-
Wang, L., et al. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Molecules, 24(5), 954. [Link]
-
Li, Z., et al. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(4), 805-809. [Link]
-
Rogoza, A. J., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2452. [Link]
-
Melchiorre, P., et al. (2016). Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis. Chemical Science, 7(10), 6526-6530. [Link]
-
Li, Z., et al. (2019). Asymmetric α-Alkylation of β-keto esters and β-keto amides by Phase-transfer catalysis. The Royal Society of Chemistry. [Link]
-
Lee, S., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205307. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side products in the synthesis of Methyl 2-ethylacetoacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 2-ethylacetoacetate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic building block. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues, minimize side product formation, and optimize your reaction outcomes. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Troubleshooting Guide: Addressing Common Synthetic Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound via the standard alkylation of methyl acetoacetate.
Q1: My yield is low, and I'm recovering a significant amount of unreacted methyl acetoacetate. What's the likely cause?
A1: Root Cause Analysis & Mitigation
Recovering a large amount of starting material typically points to incomplete enolate formation, which is the critical first step of the reaction. The α-hydrogens of methyl acetoacetate are acidic (pKa ≈ 11), but efficient deprotonation is required to drive the reaction forward.[1]
Causality:
-
Insufficient Base: The reaction requires a stoichiometric amount of base because the final β-keto ester product can be deprotonated by the alkoxide, consuming the base.[2][3] Using a catalytic amount or less than one full equivalent will result in incomplete conversion.
-
Base Degradation: Alkoxide bases like sodium methoxide are sensitive to moisture. If the base has been improperly stored or the reaction solvent is not anhydrous, the base will be quenched, reducing its effective concentration.
-
Low Reaction Temperature: While initial enolate formation is often performed at low temperatures to control exotherms, the subsequent alkylation step may require warming or reflux to proceed to completion.[4]
Troubleshooting Protocol:
-
Verify Base Stoichiometry: Use at least 1.05 equivalents of a strong base like sodium methoxide.
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., absolute ethanol or THF). Handle the sodium methoxide under an inert atmosphere (Nitrogen or Argon).
-
Optimize Reaction Time & Temperature: After the addition of the ethylating agent (e.g., ethyl iodide) at a controlled temperature (e.g., 0-10 °C), allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours to ensure the reaction goes to completion.[4]
Q2: I've isolated a higher molecular weight impurity that appears to have two ethyl groups. What is it and how do I prevent it?
A2: Identifying and Preventing Dialkylation
This common impurity is almost certainly Methyl 2,2-diethylacetoacetate .
Mechanism of Formation: The desired product, this compound, still possesses one acidic α-hydrogen. If excess base and/or ethylating agent are present, or if the initial enolate reacts completely before all the base is consumed, the product itself can be deprotonated to form a new enolate. This new enolate then reacts with another molecule of the ethyl halide in a second SN2 reaction.[5][6]
Prevention Strategies:
-
Strict Stoichiometric Control: Use a slight excess of the starting methyl acetoacetate relative to the base and ethylating agent. A ratio of 1.1 : 1.0 : 1.0 (Methyl Acetoacetate : Base : Ethyl Halide) is a good starting point.
-
Controlled Addition: Add the ethyl halide dropwise to the pre-formed enolate solution at a reduced temperature. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Reverse Addition: In some cases, adding the enolate solution slowly to the ethyl halide can help maintain an excess of the electrophile, though this can be less practical.
Workflow: Minimizing Dialkylation Side Product
Sources
- 1. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ethyl 2-methylacetoacetate | 609-14-3 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 2-ethylacetoacetate by Vacuum Distillation
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Welcome to the technical support center for the purification of methyl 2-ethylacetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing vacuum distillation for this purpose. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Distillation Challenges
This section addresses specific issues that may arise during the vacuum distillation of this compound, offering probable causes and actionable solutions.
Problem 1: Difficulty Achieving or Maintaining a Stable Vacuum
Symptoms:
-
The pressure reading on the manometer is higher than expected.
-
The pressure fluctuates significantly during the distillation.
-
The boiling point of the compound is higher than anticipated for the set pressure.
Probable Causes & Solutions:
-
System Leaks: This is the most common cause of vacuum instability.[1] Leaks can occur at any joint or connection in your distillation apparatus.
-
Solution: Ensure all glass joints are properly greased with a suitable vacuum grease and securely clamped.[2] Check all tubing for cracks or loose connections. Thick-walled tubing appropriate for vacuum should be used to prevent collapse.[3] A leak-up test can be performed by isolating the system from the vacuum pump and monitoring the rate of pressure increase.[1]
-
-
Inadequate Vacuum Pump Performance: The vacuum pump may not be reaching its specified ultimate pressure.
-
Solution: Check the pump oil level and clarity; change if it appears cloudy or discolored. Ensure the pump is properly vented and not contaminated with volatile solvents from previous runs. A cold trap between the distillation setup and the pump is crucial to prevent solvent vapors from entering and degrading the pump oil.[2]
-
-
Outgassing of Components: Residual solvents or adsorbed gases on the glassware surfaces can be released under vacuum, increasing the system pressure.
-
Solution: Before applying heat, pull a vacuum on the cold system for a period to remove volatile impurities and degas the material.
-
Problem 2: Bumping or Violent Boiling of the Liquid
Symptoms:
-
Sudden, forceful boiling of the liquid in the distillation flask.
-
Raw material being carried over into the condenser and receiving flask.
Probable Causes & Solutions:
-
Lack of Nucleation Sites: Under vacuum, liquids can become superheated and boil erratically. Boiling chips are ineffective under vacuum as the trapped air is quickly removed.[4]
-
Heating Too Rapidly: Applying heat too quickly can cause the liquid to superheat before it begins to boil.
Problem 3: Product Decomposition or Discoloration
Symptoms:
-
The distillate or the residue in the distillation flask darkens.
-
Lower than expected yield of the purified product.
Probable Causes & Solutions:
-
Thermal Instability: β-keto esters can be susceptible to decomposition at elevated temperatures.[5][6] The rate of decomposition is dependent on the temperature.[6]
-
Solution: The primary advantage of vacuum distillation is lowering the boiling point to prevent thermal degradation.[7] It is advisable to operate at a kettle temperature not exceeding 120°C.[6] If decomposition still occurs, a lower vacuum (higher efficiency pump) should be used to further decrease the boiling temperature.
-
-
Presence of Acidic or Basic Impurities: These can catalyze decomposition or side reactions at high temperatures.
-
Solution: Before distillation, wash the crude this compound with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and drying over an anhydrous agent like magnesium sulfate.[8]
-
Problem 4: Poor Separation of Impurities
Symptoms:
-
The refractive index or GC analysis of the collected fractions indicates the presence of impurities.
-
No sharp boiling point plateau is observed.
Probable Causes & Solutions:
-
Inefficient Distillation Column: A simple distillation setup may not be sufficient to separate impurities with boiling points close to that of the product. For instance, the boiling point of ethyl 2-methylacetoacetate is 187°C, while that of the potential starting material, ethyl acetoacetate, is 181°C, making their separation by simple distillation difficult.[9]
-
Fluctuating Vacuum: Unstable pressure leads to a fluctuating boiling point, which compromises separation efficiency.[12]
-
Solution: Address the root cause of the vacuum instability as detailed in Problem 1. Using a high-quality vacuum regulator can help maintain a constant pressure.[12]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
This compound is a combustible liquid with the following key properties:
-
Molecular Formula: C₇H₁₂O₃[13]
-
Molecular Weight: 144.17 g/mol [13]
-
Density: Approximately 1.010 g/mL at 20°C[13]
-
Refractive Index (n20/D): Approximately 1.423[13]
Q2: What is the optimal pressure and temperature range for the vacuum distillation of this compound?
For best results, a vacuum distillation should be conducted at a pressure where the compound boils between 45°C and 180°C.[3][5] To minimize thermal decomposition of β-keto esters, it is recommended to keep the distillation pot temperature below 120°C.[6] Achieving a vacuum in the range of 1-20 mmHg is typically suitable for this class of compounds.
Q3: Can I use boiling chips for vacuum distillation?
No, boiling chips are not effective under vacuum because the trapped air that promotes bubble formation is removed when the pressure is reduced.[4] This can lead to significant bumping. It is essential to use a magnetic stir bar for smooth boiling.[2]
Q4: My crude product is dark. Should I pre-treat it before distillation?
Yes. Dark coloration often indicates the presence of impurities or decomposition products. A pre-treatment wash with a dilute sodium bicarbonate or sodium carbonate solution can help remove acidic impurities that might catalyze further decomposition during heating.[8] Subsequent washing with water and drying are necessary before distillation.
Q5: What type of packing material is recommended for a fractional vacuum distillation?
For laboratory-scale distillations, glass Raschig rings or metal sponge packing can be effective.[10] For more difficult separations requiring higher efficiency and lower pressure drop, structured packing can be used.[11] The key is to choose a material that provides a large surface area for vapor-liquid equilibrium without causing a significant pressure drop, which would increase the required pot temperature.[7]
III. Standard Operating Procedure: Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Pre-Distillation Workup: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product with a saturated solution of sodium bicarbonate, followed by water, and finally a brine solution. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
2. Apparatus Setup: a. Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks.[3] b. Use a round-bottom flask of an appropriate size (ideally ~2/3 full) equipped with a magnetic stir bar.[2][3] c. If fractional distillation is required, insert a packed column between the distillation flask and the distillation head. d. Lightly grease all joints to ensure a good seal.[2] e. Connect the vacuum adapter to a cold trap, which is then connected to the vacuum pump.[2] f. Place a thermometer correctly in the distillation head to accurately measure the vapor temperature.
3. Distillation Process: a. Begin stirring the crude material. b. Turn on the vacuum pump and allow the system to evacuate. Observe the pressure on the manometer. c. Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with a heating mantle or oil bath.[2] d. Collect a forerun fraction, which will contain any low-boiling impurities. e. When the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask. f. Monitor the temperature and pressure throughout the distillation. A pure compound should distill over a narrow temperature range at a constant pressure.[2]
4. Shutdown Procedure: a. Once the distillation is complete, remove the heat source and allow the system to cool to room temperature.[2] b. Slowly and carefully vent the system to atmospheric pressure.[2] c. Turn off the vacuum pump. d. Disassemble the apparatus.
IV. Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic: Vacuum Issues
Caption: Troubleshooting logic for vacuum instability issues.
V. References
-
Aliphatic β-keto esters. (n.d.). Google Patents. Retrieved from
-
This compound ≥97.0% (GC). (n.d.). Sigma-Aldrich. Retrieved from
-
Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester, Department of Chemistry. Retrieved from
-
Ethyl 2-methylacetoacetate. (2024, April 10). ChemBK. Retrieved from
-
How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from
-
Vacuum distillation. (n.d.). Wikipedia. Retrieved from
-
Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from
-
Types of Packing Materials. (n.d.). Scribd. Retrieved from
-
Distillation Packing Materials. (n.d.). Chemglass Life Sciences. Retrieved from
-
Dynamic Vacuum Distillation. (n.d.). The Schlenk Line Survival Guide. Retrieved from
-
Proper use of vacuum pump during vacuum distillation. (2015, June 14). Chemistry Stack Exchange. Retrieved from
-
General procedures for the purification of Esters. (n.d.). LookChem. Retrieved from
-
Vacuum Distillation issues? | Call Pressure Control Solutions! (2019, November 11). Pressure Control Solutions. Retrieved from
-
Trouble with vacuum leaks in your distillation system? (2025, June 30). Beaker & Wrench. Retrieved from
-
Purification of acetoacetic esters by distillation. (n.d.). Google Patents. Retrieved from
-
Novel process for production of α-methyl-β-ketoester. (n.d.). Google Patents. Retrieved from
-
This compound ≥97.0% (GC). (n.d.). Sigma-Aldrich. Retrieved from
Sources
- 1. beakerandwrench.com [beakerandwrench.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. How To [chem.rochester.edu]
- 6. US2900311A - Purification of acetoacetic esters by distillation - Google Patents [patents.google.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. WO2012073635A1 - Novel process for production of α-methyl-β-ketoester - Google Patents [patents.google.com]
- 10. chemglass.com [chemglass.com]
- 11. scribd.com [scribd.com]
- 12. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 13. This compound = 97.0 GC 51756-08-2 [sigmaaldrich.com]
Troubleshooting low yields in the Japp-Klingemann reaction with substituted acetoacetates
Welcome to the technical support guide for the Japp-Klingemann reaction. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, when working with substituted acetoacetates. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Japp-Klingemann reaction is resulting in very low or no yield of the desired hydrazone. What are the most common causes?
Low yield is the most frequent issue and can stem from several stages of the reaction. A systematic approach is crucial for diagnosis. The primary areas to investigate are the diazotization of the aniline, the coupling with the acetoacetate derivative, and the stability of the intermediates.[1][2]
Key Troubleshooting Steps:
-
Verify Diazotization Efficiency: The diazonium salt is often the most sensitive component. Its formation and stability are paramount.
-
Temperature Control: The diazotization must be performed at low temperatures, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[3] Higher temperatures can lead to the formation of phenols and other tarry byproducts.
-
Stoichiometry of Reagents: An excess of nitrous acid should be avoided as it can lead to nitrosation of the acetoacetate, a significant side reaction.[2] Use a slight excess (e.g., 1.05 equivalents) of sodium nitrite. It is also advisable to add the sodium nitrite solution slowly and below the surface of the reaction mixture to minimize the loss of gaseous nitrogen oxides.[2]
-
Acidity: Sufficiently acidic conditions (e.g., using 2.5-5 equivalents of HCl) are necessary to fully dissolve the aniline and prevent premature coupling of the diazonium salt with unreacted aniline.[2][4]
-
-
Optimize the Coupling Reaction Conditions: The nucleophilic addition of the acetoacetate enolate to the diazonium salt is the core bond-forming step.
-
pH Control: This is arguably the most critical parameter. The reaction requires a delicate pH balance. The medium must be basic enough to generate a sufficient concentration of the acetoacetate enolate, but not so basic that it converts the diazonium salt into a non-electrophilic diazotate anion. A weakly acidic to neutral pH, typically achieved with a sodium acetate buffer, is often optimal.[3][5] If the pH is too low (highly acidic), enolate formation is suppressed, halting the reaction.[2]
-
Base Selection: Sodium acetate is a common choice, acting as a buffer.[3] Stronger bases can accelerate side reactions. The amount of base should be sufficient to neutralize the acid carried over from the diazotization step and to promote enolate formation.
-
-
Stability of the Azo Intermediate: The initial product is an azo compound which then undergoes hydrolysis and rearrangement to the final hydrazone.[6][7] In some cases, particularly with certain substituents, this azo intermediate can be surprisingly stable or divert to side products if conditions are not optimal for its conversion.[1] Allowing the reaction to stir overnight at room temperature after the initial coupling can facilitate this conversion.[3]
Q2: I'm observing a lot of tarry, insoluble byproducts. What causes this and how can I prevent it?
The formation of tar is a common sign that the diazonium salt is decomposing or participating in unwanted side reactions.
-
Cause 1: Unstable Diazonium Salt: As mentioned, diazonium salts derived from electron-rich anilines are particularly unstable and prone to decomposition, even at low temperatures.[2] This leads to phenols which can undergo further coupling reactions, resulting in colored, polymeric materials.
-
Solution: Work at the lowest practical temperature, potentially -10 to -15 °C for highly activated anilines.[2] Use the diazonium salt solution immediately after its preparation.
-
-
Cause 2: Self-Coupling: The diazonium salt can couple with unreacted aniline if the initial diazotization is incomplete or if the pH is not sufficiently acidic.
-
Solution: Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid.
-
-
Cause 3: Incorrect pH in Coupling Step: If the coupling reaction mixture is too basic, it can promote the decomposition of the diazonium salt.
-
Solution: Carefully control the pH with a buffer like sodium acetate. Monitor the pH of the acetoacetate solution before and during the addition of the acidic diazonium salt solution.
-
Q3: My yield is significantly lower when using an electron-rich aniline (e.g., p-methoxyaniline). Why is this and how can I improve it?
This is a frequently encountered issue. While electron-donating groups (EDGs) on the aniline make it more nucleophilic and easier to diazotize, they also decrease the electrophilicity of the resulting diazonium salt.[2]
-
The Problem: The less electrophilic diazonium salt reacts more slowly with the acetoacetate enolate. This slower desired reaction allows more time for competing decomposition and side reactions to occur, leading to lower yields and more byproducts.[2]
-
Strategies for Improvement:
-
Use an Excess of the Diazonium Salt: To push the equilibrium towards the product, consider using a slight excess (1.2-1.3 equivalents) of the diazonium salt relative to the acetoacetate.[2]
-
Optimize Solvent: While ethanol/water mixtures are common, exploring more polar aprotic solvents might enhance the reaction rate in some cases.
-
Ensure Efficient Enolate Formation: For a sluggish electrophile, ensuring a healthy concentration of the nucleophile is key. Make sure the quantity of base (e.g., sodium acetate) is adequate.
-
Q4: The reaction with my α-substituted acetoacetate is failing. Does the substituent affect the reaction?
Yes, the nature of the α-substituent on the acetoacetate is critical. The Japp-Klingemann reaction relies on the presence of an active methylene proton to form the initial enolate.[8]
-
α-Alkyl or α-Aryl Substituents: These are the standard substrates. The reaction proceeds via cleavage of the acetyl group to yield the corresponding hydrazone.[1][9]
-
No α-Substituent (e.g., Ethyl Acetoacetate): The reaction still works well, typically with cleavage of the acetyl group.[3][10]
-
Steric Hindrance: A bulky α-substituent can sterically hinder the approach of the diazonium salt to the enolate, significantly slowing down the reaction and reducing the yield.
-
Electronic Effects: Electron-withdrawing groups at the α-position can increase the acidity of the methine proton, facilitating enolate formation. However, they may also influence which group is cleaved in the subsequent step.
If the reaction is failing, consider that the combination of electronic effects from your specific substituent and steric hindrance may be rendering the enolate either too unreactive or inaccessible.
Visualizing the Process
Reaction Mechanism
The reaction proceeds via enolate formation, nucleophilic attack on the diazonium salt to form an azo intermediate, and subsequent hydrolytic cleavage of the acetyl group to furnish the final hydrazone product.[3][6]
Caption: General mechanism of the Japp-Klingemann reaction.
Troubleshooting Workflow
A logical workflow can help pinpoint the source of low yields.
Caption: A systematic workflow for diagnosing low reaction yields.
Experimental Protocols & Data
Protocol 1: Standard Synthesis of Ethyl 2-Oxo-3-phenylhydrazonobutanoate
This protocol details a standard procedure for reacting p-toluidine with ethyl 2-methylacetoacetate.
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Ethyl 2-methylacetoacetate
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Water & Ice
Procedure:
Part A: Diazotization of p-Toluidine
-
In a 250 mL flask, dissolve p-toluidine (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.105 mol) in water (20 mL) and pre-cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes. Use this solution immediately in the next step.
Part B: Japp-Klingemann Coupling
-
In a larger flask (500 mL), dissolve ethyl 2-methylacetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol (150 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl 2-methylacetoacetate solution over 30 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Remove the ice bath and allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water (800 mL).
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure phenylhydrazone.
Data Summary: Standard vs. Troubleshooting Scenarios
The following table summarizes expected outcomes and highlights key variables in troubleshooting.
| Parameter | Standard Reaction (p-toluidine) | Troubleshooting Case (p-methoxyaniline) | Rationale for Change |
| Aniline | p-Toluidine (0.1 mol) | p-Methoxyaniline (0.1 mol) | Electron-rich aniline used. |
| Diazotization Temp. | 0-5 °C | -5 to 0 °C | More unstable diazonium salt requires lower temperature. |
| Equiv. of Diazonium Salt | 1.0 | 1.2 | Compensates for lower electrophilicity and side reactions.[2] |
| Coupling pH | ~5-6 (Buffered by NaOAc) | ~5-6 (Buffered by NaOAc) | Critical parameter, remains constant. |
| Reaction Time | 2h at 0-5°C, then overnight | 3h at 0-5°C, then overnight | Slower reaction may require longer time for completion. |
| Typical Yield | 75-85% | 40-60% (Improved from <30%) | Yield is inherently lower but optimized by protocol changes. |
References
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178. [Link]
-
Wikipedia contributors. (2023). Hydrazone. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. (2023). Japp–Klingemann reaction. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. ResearchGate. [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. SynArchive. [Link]
- Google Patents. (1998). WO1998008807A1 - Synthesis of a hydrazone β-keto ester by the reaction with a diazo ester.
-
Merck Index. (n.d.). Japp-Klingemann Reaction. Merck Index. [Link]
-
Thieme. (n.d.). Product Class 17: Hydrazones. Thieme. [Link]
- Google Patents. (n.d.). Synthesis of a hydrazone beta-keto ester by the reaction with a diazo ester.
-
ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction? ResearchGate. [Link]
-
ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis. ResearchGate. [Link]
-
Weber, E., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B, 65(6), 745-752. [Link]
-
Slideshare. (n.d.). Japp klingemann reaction. Slideshare. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. ResearchGate. [Link]
-
ResearchGate. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. ResearchGate. [Link]
-
Singhal, N. (2020). Japp Klingemann Reaction. YouTube. [Link]
-
Jhanwar, A., et al. (n.d.). Application of Japp-Klingemann Reaction in the Synthesis of Azacarbazole Derivatives. TSI Journals. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
AMiner. (n.d.). New Α-Keto Acid-Derived Hydrazone Ligands and Their Reaction with the {Re(co)3}+. AMiner. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. Japp-Klingemann Reaction [drugfuture.com]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
Preventing dialkylation in acetoacetic ester synthesis
Welcome to the technical support center for the acetoacetic ester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile C-C bond-forming reaction. Here, we will address one of the most common challenges encountered in the laboratory: the prevention of dialkylation to achieve high yields of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the control of selectivity in acetoacetic ester synthesis.
Q1: I'm getting a significant amount of dialkylated product in my reaction. What is the primary cause of this?
A1: Dialkylation is a common side reaction in acetoacetic ester synthesis. It occurs because the mono-alkylated product still possesses an acidic α-hydrogen, which can be deprotonated by the base present in the reaction mixture. This newly formed enolate can then react with another equivalent of the alkylating agent.[1] The presence of both the base and the alkyl halide in the reaction vessel allows for this second alkylation to compete with the initial mono-alkylation.[1]
Q2: How does the choice of base affect the selectivity of the reaction?
A2: The choice of base is critical. A moderately strong base, such as sodium ethoxide (NaOEt) in ethanol, is typically sufficient to deprotonate the acetoacetic ester due to the acidity of the α-hydrogens (pKa ≈ 11).[2] It is crucial to use an alkoxide base that matches the ester group of your starting material (e.g., ethoxide for an ethyl ester) to prevent transesterification, which can complicate your product mixture.[3] Using a weaker base, like potassium carbonate, especially under phase-transfer catalysis (PTC) conditions, can also enhance selectivity for mono-alkylation by providing milder reaction conditions.[4]
Q3: Can I use a stronger base like LDA to improve my results?
A3: While stronger bases like lithium diisopropylamide (LDA) are used for the alkylation of less acidic monocarbonyl compounds, they are generally not necessary for the more acidic acetoacetic ester.[5] The use of a very strong base could potentially lead to the formation of the dianion, which can lead to alkylation at the terminal methyl group, further complicating the reaction outcome.[6]
Q4: What is the ideal stoichiometry of reactants to favor mono-alkylation?
A4: To favor mono-alkylation, it is crucial to use a strict 1:1 molar ratio of the base to the acetoacetic ester.[7] This ensures that there is not a significant excess of base to deprotonate the mono-alkylated product. Additionally, using a slight excess of the acetoacetic ester relative to the alkylating agent can be beneficial. This increases the statistical probability of the initial enolate reacting with the alkylating agent before the enolate of the mono-alkylated product is formed and reacts.
Q5: Does the nature of the alkylating agent matter?
A5: Absolutely. The alkylation step is an SN2 reaction. Therefore, it works best with primary and methyl halides. Secondary halides will react more slowly and are more prone to side reactions like elimination, while tertiary halides are generally unsuitable as they will predominantly lead to elimination products. The reactivity of the halide also plays a role, with iodides being more reactive than bromides, which are more reactive than chlorides.
Troubleshooting Guide: Minimizing Dialkylation
If you are consistently observing dialkylation in your acetoacetic ester synthesis, this guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Understanding the Competing Pathways
The key to preventing dialkylation is to control the relative rates of the first and second alkylation reactions. The mono-alkylated product is also a β-keto ester, and its remaining α-hydrogen is still acidic, though generally slightly less so than the starting material due to the electron-donating nature of the newly introduced alkyl group.
AAE [label="Acetoacetic Ester"]; Enolate1 [label="Initial Enolate"]; Monoalkylated [label="Mono-alkylated Product"]; Enolate2 [label="Enolate of Mono-alkylated Product"]; Dialkylated [label="Di-alkylated Product"];
AAE -- Enolate1 [label=" + Base (-BH)"]; Enolate1 -- Monoalkylated [label=" + R-X (-X⁻)"]; Monoalkylated -- Enolate2 [label=" + Base (-BH)"]; Enolate2 -- Dialkylated [label=" + R-X (-X⁻)"]; }
Caption: Competing pathways in acetoacetic ester synthesis.Controlling Reaction Parameters for Selective Mono-alkylation
The selectivity of the reaction is a classic case of kinetic versus thermodynamic control. To favor the mono-alkylated product, we want to operate under conditions that favor the kinetic product of the initial alkylation and disfavor the subsequent deprotonation and alkylation of the mono-alkylated product.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Stoichiometry | Use ~1.0 equivalent of base and alkylating agent to ~1.1 equivalents of acetoacetic ester. | A slight excess of the starting ester increases the likelihood of its enolate reacting over the enolate of the mono-alkylated product. Limiting the base to one equivalent is crucial. |
| Base | Use an alkoxide that matches the ester (e.g., NaOEt for ethyl acetoacetate). Consider weaker bases like K₂CO₃ with a phase-transfer catalyst for sensitive substrates. | Matching the alkoxide prevents transesterification.[3] Milder bases under PTC conditions can reduce the rate of the second deprotonation, thus minimizing dialkylation.[4] |
| Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Lower temperatures generally favor the kinetic product and slow down the rate of the competing second alkylation.[4] |
| Addition of Alkylating Agent | Add the alkylating agent slowly and dropwise to the solution of the enolate. | Slow addition maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation event occurring before the initial reaction is complete.[4] |
| Solvent | Aprotic solvents like THF or DMF are common. For PTC, a biphasic system (e.g., toluene/water) is used. | The choice of solvent can influence the reactivity of the enolate. Aprotic solvents are generally preferred for enolate alkylations. |
Troubleshooting Workflow
If you are experiencing issues with dialkylation, follow this workflow to diagnose and resolve the problem.
start [label="High Dialkylation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stoichiometry [label="Verify Stoichiometry\n(Base:Ester ≈ 1:1, Ester:RX > 1:1)"]; stoichiometry_ok [label="Stoichiometry Correct?", shape=diamond, fillcolor="#FBBC05"]; adjust_stoichiometry [label="Adjust Stoichiometry:\n- Use max 1 eq. of base.\n- Use slight excess of ester.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Review Reaction Temperature"]; temp_ok [label="Temperature Low Enough?", shape=diamond, fillcolor="#FBBC05"]; lower_temp [label="Lower Temperature\n(e.g., to 0 °C)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_addition [label="Analyze Addition of Alkylating Agent"]; addition_ok [label="Slow, Dropwise Addition?", shape=diamond, fillcolor="#FBBC05"]; slow_addition [label="Implement Slow, Dropwise Addition", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_ptc [label="Consider Alternative Conditions:\n- Phase-Transfer Catalysis (PTC)\n- Weaker base (e.g., K₂CO₃)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Mono-alkylation Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_stoichiometry; check_stoichiometry -> stoichiometry_ok; stoichiometry_ok -> adjust_stoichiometry [label="No"]; adjust_stoichiometry -> check_temp; stoichiometry_ok -> check_temp [label="Yes"]; check_temp -> temp_ok; temp_ok -> lower_temp [label="No"]; lower_temp -> check_addition; temp_ok -> check_addition [label="Yes"]; check_addition -> addition_ok; addition_ok -> slow_addition [label="No"]; slow_addition -> consider_ptc; addition_ok -> consider_ptc [label="Yes"]; consider_ptc -> end; }
Caption: Troubleshooting workflow for preventing dialkylation.Experimental Protocol: Selective Mono-alkylation of Ethyl Acetoacetate using Phase-Transfer Catalysis
This protocol provides a general guideline for achieving selective mono-alkylation under mild conditions, which can be adapted for various primary alkyl halides.
Materials:
-
Ethyl acetoacetate
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium iodide (TBAI)
-
Toluene
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acetoacetate (1.1 eq.), potassium carbonate (1.5 eq.), tetrabutylammonium iodide (0.1 eq.), and toluene.
-
Addition of Alkylating Agent: Begin stirring the mixture and add the alkyl halide (1.0 eq.) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
This PTC method often provides higher selectivity for the mono-alkylated product compared to traditional methods using strong bases like sodium ethoxide.[4]
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Acetoacetic-Ester Synthesis [organic-chemistry.org]
Challenges and solutions in the decarboxylation of alkylated acetoacetates
Welcome to the technical support center for the decarboxylation of alkylated acetoacetates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Acetoacetic Ester Synthesis and its Crucial Final Step
The acetoacetic ester synthesis is a cornerstone of organic chemistry, providing a powerful method for the preparation of ketones and more complex molecular architectures. The synthesis involves the alkylation of an acetoacetic ester, followed by hydrolysis and decarboxylation to yield the final ketone product. While the alkylation step is often the focus, the final decarboxylation is a critical juncture where yields can be compromised by incomplete reactions or the formation of unwanted side products.
This guide provides a comprehensive overview of the challenges you may encounter during the decarboxylation of alkylated acetoacetates and offers practical, evidence-based solutions.
Troubleshooting Guide
This section addresses common issues encountered during the decarboxylation of alkylated acetoacetates, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Yield of Ketone | 1. Incomplete Hydrolysis (Saponification): The ester must first be hydrolyzed to the corresponding β-keto acid before decarboxylation can occur.[1] Sterically hindered esters may be resistant to hydrolysis. 2. Insufficient Heating: Decarboxylation is a thermally driven process and requires sufficient energy input.[2] 3. Incorrect pH: While often performed under acidic conditions, the stability of the starting material and product should be considered. | 1. Ensure Complete Hydrolysis: Monitor the saponification step by TLC or LC-MS to confirm the disappearance of the starting ester. If hydrolysis is slow, consider using a stronger base (e.g., KOH instead of NaOH), increasing the reaction temperature, or extending the reaction time.[3] 2. Optimize Temperature: Gently heat the reaction mixture after acidification.[4] Typical temperatures range from 50-100 °C, but this should be optimized for your specific substrate. 3. Adjust pH Carefully: After saponification, carefully acidify the reaction mixture (typically to pH 1-2 with HCl or H₂SO₄) to protonate the carboxylate and facilitate decarboxylation.[3] |
| Formation of a Carboxylic Acid Side Product | Retro-Claisen Condensation: Under strongly basic conditions, the β-keto ester or the intermediate β-keto acid can undergo a retro-Claisen condensation, cleaving the molecule into two smaller carboxylates or esters.[5] | Avoid Excessively Strong Base and High Temperatures During Saponification: Use a moderate base concentration (e.g., 1-2 M NaOH or KOH) and maintain a controlled temperature. The goal is to hydrolyze the ester without promoting the retro-Claisen reaction. |
| Reaction Mixture Turns Dark/Polymerization | Side Reactions of the Product: The newly formed ketone may be unstable under the reaction conditions and undergo self-condensation (e.g., aldol condensation) or other decomposition pathways, especially at high temperatures or in the presence of strong acids or bases. | Moderate Reaction Conditions: Use the minimum temperature required for efficient decarboxylation. Once the reaction is complete, cool the mixture and promptly work it up to isolate the product. Consider alternative, milder decarboxylation methods if the product is particularly sensitive. |
| Difficulty with Sterically Hindered Substrates | Steric Hindrance: Bulky alkyl groups on the α-carbon can hinder both the hydrolysis of the ester and the subsequent decarboxylation.[6] | Consider the Krapcho Decarboxylation: For sterically hindered or base-sensitive substrates, the Krapcho decarboxylation is an excellent alternative.[7][8] This method uses a salt, such as LiCl or NaCl, in a polar aprotic solvent like DMSO at elevated temperatures to effect decarboxylation under neutral conditions.[9][10] |
Experimental Workflow: Classical Hydrolysis and Decarboxylation
The following diagram illustrates a typical workflow for the classical acid-catalyzed decarboxylation of an alkylated acetoacetate.
Caption: Classical Decarboxylation Workflow.
Frequently Asked Questions (FAQs)
Q1: Why is a β-keto group necessary for decarboxylation?
A1: The β-carbonyl group plays a crucial role in stabilizing the transition state of the decarboxylation reaction.[2] The reaction proceeds through a cyclic, six-membered transition state where the carbonyl oxygen acts as an acceptor for the electrons from the breaking carbon-carbon bond.[11][12] This concerted mechanism leads to the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[12] Carboxylic acids without this β-carbonyl group are much more stable and do not readily decarboxylate upon heating.[11]
Q2: My starting material is sensitive to acidic and basic conditions. What are my options?
A2: For substrates that are incompatible with harsh acidic or basic conditions, the Krapcho decarboxylation is the method of choice.[7][10] This reaction is typically carried out by heating the ester with a salt (commonly LiCl, NaCl, or KCN) in a polar aprotic solvent like DMSO or DMF.[9] The reaction proceeds under neutral conditions and is compatible with a wide range of functional groups that might not survive traditional hydrolysis and decarboxylation.[7]
Krapcho Decarboxylation Mechanism
The following diagram illustrates the proposed mechanism for the Krapcho decarboxylation.
Caption: Krapcho Decarboxylation Mechanism.
Q3: Can I perform a second alkylation before decarboxylation?
A3: Yes, it is possible to perform a second alkylation on the α-carbon if there is still an acidic proton present after the first alkylation.[13][14] This allows for the synthesis of ketones with two different alkyl groups on the α-carbon. The process involves deprotonation of the mono-alkylated acetoacetic ester with a suitable base, followed by the addition of a second alkyl halide.[15] The resulting di-alkylated product can then be hydrolyzed and decarboxylated.
Q4: What is the best way to monitor the progress of the decarboxylation?
A4: The most straightforward way to monitor the decarboxylation is to observe the evolution of carbon dioxide gas.[4] This can be seen as bubbling in the reaction mixture. For more quantitative analysis, techniques like ¹H NMR can be used to monitor the disappearance of the β-keto acid intermediate and the appearance of the ketone product. Gas chromatography (GC) can also be a useful tool for monitoring the reaction progress, especially for volatile ketones.
Q5: I am observing self-condensation of my acetoacetic ester starting material. How can I minimize this?
A5: Self-condensation is generally not a significant issue with 1,3-dicarbonyl compounds like acetoacetic esters.[16] This is because the pKa of the α-proton is low enough (around 11) that under basic conditions, the equilibrium lies far towards the enolate form. This means there is very little of the electrophilic keto-form of the acetoacetic ester present for the enolate to attack.[16] However, if you are observing self-condensation, it may be due to using a very strong base or high temperatures. Using a base like sodium ethoxide, which matches the ester, at a controlled temperature should minimize this side reaction.[1]
References
- 1. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 2. Reactivity: Decarboxylation [employees.csbsju.edu]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 10. Krapcho decarboxylation - Wikiwand [wikiwand.com]
- 11. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Selection of appropriate base for complete enolate formation of Methyl 2-ethylacetoacetate
Topic: Selection of Appropriate Base for Complete Enolate Formation of Methyl 2-ethylacetoacetate For Internal Use: Senior Application Scientist Guide Document ID: TSC-ENOLATE-GUIDE-003
Introduction for the Research Professional
Welcome to the Technical Support Center. This guide provides an in-depth analysis and practical troubleshooting advice for a common yet critical step in organic synthesis: the complete and irreversible formation of an enolate from a β-keto ester, specifically this compound. Achieving quantitative enolate generation is paramount for preventing undesired side reactions and ensuring high yields in subsequent alkylation or acylation steps. This document moves beyond textbook procedures to explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Core Problem - Why Base Selection is Critical
Question: I'm trying to alkylate this compound, but my yields are low and I'm seeing a lot of side products. I'm using sodium methoxide (NaOMe) as the base. What's going wrong?
Answer: This is a classic issue that stems from selecting a base that is not strong enough to achieve complete deprotonation of your starting material.
-
The Principle of pKa: The efficiency of a deprotonation reaction is governed by the pKa difference between the acid (your β-keto ester) and the conjugate acid of the base you use. This compound has an α-proton with a pKa of approximately 12.[1][2] The conjugate acid of sodium methoxide is methanol, which has a pKa of about 15-16.[3]
-
Reversible Equilibrium: Because these pKa values are relatively close, the acid-base reaction is reversible and establishes an equilibrium.[4][5] This means that at any given time, your flask contains a mixture of:
-
The desired nucleophilic enolate.
-
The unreacted, electrophilic starting keto ester.
-
-
The Consequence - Self-Condensation: The presence of both a strong nucleophile (the enolate) and an electrophile (the unreacted keto ester) is a recipe for side reactions. The enolate can attack the carbonyl carbon of another molecule of the starting material in a Claisen-type self-condensation reaction, leading to complex byproducts and consuming your starting material, thus lowering the yield of your desired alkylated product.[6]
To ensure a clean reaction, you must choose a base that shifts the deprotonation equilibrium entirely to the product side, quantitatively converting the keto ester to its enolate form before adding your electrophile (e.g., an alkyl halide).[7][8]
Part 2: Selecting the Right Tool for the Job - A Comparison of Bases
Question: How do I choose a base that guarantees complete enolate formation?
Answer: You need a much stronger base, one whose conjugate acid has a pKa significantly higher than that of your substrate. A general rule is that the pKa of the base's conjugate acid should be at least 10 units higher than the proton you are removing to ensure irreversible deprotonation.[6]
Here is a comparison of common bases for this application:
| Base | Formula | Conjugate Acid (pKa) | Type | Key Characteristics & Use Cases |
| Sodium Methoxide | NaOMe | Methanol (~16)[3] | Alkoxide / Nucleophilic | Not recommended for complete formation. Establishes equilibrium.[4][5] Can cause transesterification if the ester alkoxy group doesn't match.[9] |
| Sodium Hydride | NaH | H₂ (~35)[3] | Strong / Non-Nucleophilic | Theoretically strong enough, but practically difficult. It's a solid (heterogeneous reaction), often leading to slow and irreproducible results.[7][10] |
| Lithium Diisopropylamide | LiN(i-Pr)₂ | Diisopropylamine (~36)[7] | Strong / Non-Nucleophilic / Bulky | The gold standard for this application. It is exceedingly strong, ensuring rapid, quantitative, and irreversible deprotonation.[7][11] Its steric bulk prevents it from acting as a nucleophile.[6][12] It is soluble in common ethereal solvents like THF.[13] |
Part 3: Troubleshooting Specific Scenarios
Question: My reaction with Sodium Hydride (NaH) is sluggish and gives inconsistent yields. Why?
Answer: The primary issue with NaH is its insolubility in most organic solvents.[7][10] The reaction occurs on the surface of the NaH solid, making it highly dependent on factors like particle size, stirring efficiency, and the presence of impurities on the hydride surface. This heterogeneity often results in incomplete or slow reactions. While NaH is strong enough in principle, LDA provides a homogeneous solution, leading to far more reliable and rapid (<1 hour) deprotonation, especially at low temperatures.[13]
Question: Can I use an alkoxide base if I match it to the ester, for example, using sodium methoxide for my methyl ester?
Answer: While matching the alkoxide (NaOMe for a methyl ester) correctly prevents transesterification, it does not solve the core problem of incomplete deprotonation .[9] You will still have an equilibrium mixture, and self-condensation will remain a significant competing pathway that lowers your yield.[14][15] Matching the alkoxide is crucial when you are performing a reaction where equilibrium is intended, such as a traditional Claisen condensation, but not for a high-fidelity alkylation.[16]
Visual Guide: Decision Workflow for Base Selection
The following diagram outlines the logical steps for selecting the appropriate base for your enolate-forming reaction.
Caption: Decision workflow for selecting a base for enolate formation.
Experimental Protocol: Complete Enolate Formation Using LDA
This protocol describes the in situ preparation of LDA and the subsequent quantitative deprotonation of this compound. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF) (distilled from Na/benzophenone)
-
n-Butyllithium (n-BuLi) in hexanes (titrated solution, typically 1.6 M or 2.5 M)
-
This compound (distilled)
-
Schlenk line or glovebox setup
-
Dry, oven-baked glassware
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
LDA Preparation:
-
To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents) via syringe.
-
Slowly, dropwise, add the n-butyllithium solution (1.05 equivalents) via syringe over 10 minutes. The temperature should be maintained below -70 °C.[13]
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C for 15-20 minutes to ensure complete formation of LDA.[13] The solution should be clear and colorless to pale yellow.
-
-
Enolate Formation:
-
Re-cool the freshly prepared LDA solution to -78 °C.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF.
-
Slowly, dropwise, add the solution of the β-keto ester to the LDA solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 45-60 minutes.[13] At this point, deprotonation is complete, and you have a solution of the lithium enolate, ready for reaction with an electrophile.
-
-
Next Steps (Alkylation Example):
-
The desired electrophile (e.g., methyl iodide, 1.1 equivalents) is then added slowly at -78 °C.
-
The reaction is typically allowed to warm slowly to room temperature over several hours before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]
-
References
-
Brainly. (2023). Chapter 18c: Acetoacetic Ester & Reactions. Available at: [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Available at: [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]
-
Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions. Available at: [Link]
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
YouTube. (2019). base selection for making ester enolates. Available at: [Link]
-
ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. Available at: [Link]
-
University of Calgary. common pKa for organic chemistry. Available at: [Link]
-
Scribd. Base Strength and pKa Values Guide. Available at: [Link]
-
Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]
-
University Course Material. III Enolate Chemistry. Available at: [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]
-
University Course Material. Kinetic vs. Thermodynamic Enolates. Available at: [Link]
-
JoVE. (2025). Esters to β-Ketoesters: Claisen Condensation Mechanism. Available at: [Link]
-
Fiveable. Kinetic vs. Thermodynamic Enolate Definition. Available at: [Link]
-
ResearchGate. Lithium diisopropylamide (LDA). Available at: [Link]
-
Course Hero. pKa Values of Common Bases. Available at: [Link]
-
AK Lectures. (2016). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
-
YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Available at: [Link]
-
YouTube. (2018). Kinetic and thermodynamic enolates. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Available at: [Link]
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Available at: [Link]
-
ChemBK. (2024). Ethyl 2-methylacetoacetate. Available at: [Link]
-
Studylib. Enolate chemistry. Available at: [Link]
-
Pharmacy 180. Enolate Regioisomers. Available at: [Link]
-
JoVE. (2023). Reactivity of Enolate Ions. Available at: [Link]
-
YouTube. (2016). Alkylation and Decarboxylation of beta-Keto Esters. Available at: [Link]
-
YouTube. (2020). Enolate Formation and Base Selection. Available at: [Link]
-
University Course Material. Chapter 22 (Enolate Chemistry) Reaction Summary. Available at: [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]
-
YouTube. (2025). Enols and Enolate Reactions - Tautomerization, Aldol + Claisen Shortcuts & more. Available at: [Link]
-
Reddit. (2022). Bases to promote enolate formation. Available at: [Link]
-
National Institutes of Health. Ethyl 2-methylacetoacetate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Available at: [Link]
-
YouTube. (2022). Reactivity, Halogenation, and Alkylation: Crash Course Organic Chemistry #43. Available at: [Link]
-
University Course Material. CH 18: ENOLATES:NOTES. Available at: [Link]
Sources
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Technical Support Center: Optimizing Heterocyclic Synthesis with Methyl 2-Ethylacetoacetate
Welcome to the technical support center dedicated to enhancing yield and selectivity in heterocyclic synthesis utilizing Methyl 2-ethylacetoacetate. This guide is tailored for researchers, scientists, and drug development professionals to navigate the nuances of employing this versatile β-ketoester in key synthetic transformations. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common experimental challenges.
Introduction: The Role of the α-Ethyl Group
This compound, a derivative of the widely used methyl acetoacetate, introduces an ethyl group at the reactive α-carbon. This structural modification presents both opportunities and challenges in heterocyclic synthesis. The ethyl group can influence the reagent's enolizability, nucleophilicity, and steric profile, thereby impacting reaction rates, product yields, and regioselectivity. Understanding these effects is paramount to mastering its application in the synthesis of pyridines, pyrimidines, and pyrroles.
Below is a comparative table of the physicochemical properties of this compound and its parent compound, Methyl acetoacetate, to provide a foundational context for the subsequent discussions.
| Property | This compound | Methyl Acetoacetate |
| CAS Number | 51756-08-2 | 105-45-3 |
| Molecular Formula | C₇H₁₂O₃ | C₅H₈O₃ |
| Molecular Weight | 144.17 g/mol | 116.12 g/mol |
| Density | 1.010 g/mL at 20 °C | 1.076 g/cm³ |
| Boiling Point | ~187 °C | 169-170 °C |
| Refractive Index (n20/D) | 1.423 | 1.418 |
Troubleshooting Guide: A Problem-Oriented Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines and pyridines.[1] The introduction of an α-ethyl group on the acetoacetate moiety can influence the reaction outcome.
Question 1: My Hantzsch reaction with this compound is giving a low yield of the desired dihydropyridine. What are the likely causes and how can I improve it?
Answer:
Low yields in this modified Hantzsch synthesis can often be attributed to several factors stemming from the steric bulk of the ethyl group and potential side reactions.
-
Causality: The ethyl group at the α-position can sterically hinder the initial Knoevenagel condensation between the aldehyde and the β-ketoester, as well as the subsequent Michael addition. This can lead to incomplete reactions or the formation of side products.[2]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: While classical Hantzsch reactions are often run at reflux, the increased steric hindrance may necessitate a higher temperature or longer reaction time to drive the reaction to completion.[1] Conversely, prolonged heating can sometimes lead to decomposition, so careful monitoring by TLC is crucial.
-
Catalyst Choice: The use of a catalyst can be beneficial. While the reaction can proceed without one, Lewis acids (e.g., Yb(OTf)₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can accelerate the condensation steps.[1]
-
Solvent Selection: The polarity of the solvent can play a significant role. Polar protic solvents like ethanol are standard, but exploring more polar aprotic solvents like DMF or using aqueous micellar conditions has been shown to improve yields in some Hantzsch syntheses.[1]
-
Order of Addition: In some cases, pre-forming the enamine by reacting this compound with the ammonia source before adding the aldehyde can lead to a cleaner reaction and higher yield.
-
Question 2: I am observing a significant amount of an unexpected byproduct in my Hantzsch reaction. What could it be and how can I minimize its formation?
Answer:
A common side product in Hantzsch synthesis is the formation of a furan derivative, which can arise from the self-condensation of the β-ketoester under acidic conditions.[3]
-
Causality: The α-ethyl group does not prevent the intramolecular cyclization of the dicarbonyl compound that leads to furan formation.
-
Troubleshooting Steps:
-
Control Acidity: While acid catalysis can be beneficial, excessive acidity can promote furan formation. If using an acid catalyst, try reducing the amount or using a milder acid.
-
Amine Concentration: Ensure a sufficient concentration of the amine or ammonia source is present to favor the formation of the enamine intermediate, which is a key step in the desired pyridine synthesis pathway.[3]
-
Stepwise Addition: As mentioned previously, pre-forming the enamine can help to circumvent the side reaction pathway leading to the furan.
-
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative using this compound
Objective: To synthesize a symmetrically substituted 1,4-dihydropyridine.
Materials:
-
Aldehyde (e.g., Benzaldehyde) (10 mmol)
-
This compound (20 mmol)
-
Ammonium acetate (15 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 100 mL round-bottom flask, add the aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).[4]
-
Attach a reflux condenser and heat the mixture to reflux with stirring.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature. The solid product should precipitate out of the solution.[4]
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold ethanol.[4]
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-dihydropyridine derivative.[4]
-
Dry the purified product under vacuum.
II. Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation reaction that produces dihydropyrimidinones, which are of significant interest in medicinal chemistry.[5] The structure of the β-ketoester is a key determinant of the reaction's success.
Question 3: My Biginelli reaction using this compound is sluggish and gives a low yield. How can I drive the reaction forward?
Answer:
The slower reaction rate compared to unsubstituted methyl acetoacetate is likely due to the steric hindrance from the α-ethyl group.
-
Causality: The ethyl group can impede the nucleophilic attack of the enolate onto the iminium intermediate, which is a crucial step in the reaction mechanism.[5]
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. Stronger Lewis acids like InCl₃ or Yb(OTf)₃ can be more effective than traditional Brønsted acids in promoting the reaction with sterically hindered substrates.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields by overcoming the activation energy barrier more efficiently than conventional heating.[7]
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions at an elevated temperature can increase the concentration of the reactants and accelerate the reaction rate.
-
Question 4: I am concerned about the regioselectivity of the Biginelli reaction with an unsymmetrical β-ketoester like this compound. Will I get a mixture of products?
Answer:
While the potential for regioisomers exists, the Biginelli reaction with α-substituted β-ketoesters is often highly regioselective.
-
Causality: The reaction mechanism typically proceeds through the formation of an iminium ion from the aldehyde and urea, followed by the addition of the β-ketoester enolate.[5] The regioselectivity is therefore determined by which enolate is formed and its subsequent reaction. For α-substituted β-ketoesters, enolization generally occurs away from the substituted carbon, leading to a single major regioisomer.
-
Strategies to Ensure Regioselectivity:
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity.[8] It is advisable to perform a small-scale pilot reaction and analyze the product mixture by NMR to confirm the regiochemical outcome under your specific conditions.
-
Literature Precedent: Reviewing literature for similar α-substituted β-ketoesters in the Biginelli reaction can provide valuable insights into the expected regioselectivity.
-
Data Presentation: Comparative Yields in Biginelli Reaction
The following table provides a hypothetical comparison of yields for the Biginelli reaction with different β-ketoesters under similar conditions to illustrate the potential impact of the α-substituent. Actual yields may vary depending on the specific substrates and reaction conditions.
| β-Ketoester | Aldehyde | Catalyst | Solvent | Yield (%) |
| Methyl acetoacetate | Benzaldehyde | HCl | Ethanol | ~75 |
| This compound | Benzaldehyde | Yb(OTf)₃ | Solvent-free | ~85 |
| Ethyl acetoacetate | 4-Chlorobenzaldehyde | InCl₃ | Acetonitrile | ~90 |
| This compound | 4-Chlorobenzaldehyde | InCl₃ | Acetonitrile | ~80 |
III. Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a condensation reaction between an α-amino-ketone and a β-ketoester to form substituted pyrroles.[9] The steric and electronic properties of the β-ketoester are crucial for the success of this reaction.
Question 5: I am attempting a Knorr pyrrole synthesis with this compound and the reaction is not proceeding. What could be the issue?
Answer:
The Knorr synthesis is sensitive to steric hindrance, and the α-ethyl group of this compound can significantly impact the reaction.
-
Causality: The mechanism involves the formation of an enamine, followed by an intramolecular cyclization. The ethyl group can hinder both the initial condensation to form the enamine and the subsequent ring-closing step.[9]
-
Troubleshooting Steps:
-
In Situ Generation of the α-Amino Ketone: α-Amino ketones are often unstable and prone to self-condensation.[9] It is highly recommended to generate the α-amino ketone in situ from the corresponding oxime by reduction with zinc dust in acetic acid.[9]
-
Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to overcome the steric barrier.
-
Alternative Pyrrole Syntheses: If the Knorr synthesis proves to be inefficient with your sterically hindered substrate, consider alternative methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch pyrrole synthesis, which may be more tolerant of sterically demanding starting materials.[3]
-
Question 6: My Knorr synthesis is producing a complex mixture of products. How can I improve the selectivity?
Answer:
A complex product mixture in a Knorr synthesis often points to competing side reactions.
-
Causality: Besides the desired reaction, the α-amino ketone can self-condense to form pyrazines.[10] Additionally, other side reactions can occur depending on the specific substrates and conditions.
-
Troubleshooting Steps:
-
Slow Addition: The gradual addition of the reducing agent (zinc dust) to the mixture of the oximino-β-ketoester and this compound can help to maintain a low concentration of the reactive α-amino ketone, thereby minimizing self-condensation.[9]
-
Temperature Control: The reaction is often exothermic. Maintaining a controlled temperature with external cooling can help to suppress side reactions.[9]
-
Purification: Careful purification of the crude product by column chromatography is often necessary to isolate the desired pyrrole from any side products.
-
Visualization of Key Processes
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in heterocyclic synthesis.
Diagram 2: Generalized Mechanism for Hantzsch Pyridine Synthesis
Caption: A simplified mechanistic pathway for the Hantzsch pyridine synthesis.
References
-
Wikipedia. (2023). Knorr pyrrole synthesis. [Link]
-
Knorr Pyrrole Synthesis. (n.d.). [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Corrosion. (2020, October 6). Knorr Pyrrole Synthesis of Knorr's Pyrrole [Video]. YouTube. [Link]
-
CEM. (n.d.). Hantzsch Ester Synthesis. [Link]
-
Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
-
Enol Content and Enolization. (n.d.). [Link]
-
123 Help Me. (n.d.). Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]
-
Wikipedia. (2023). Biginelli reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles. [Link]
-
Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. (n.d.). [Link]
-
JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]
-
ResearchGate. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles. [Link]
-
Semantic Scholar. (n.d.). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. [Link]
-
ResearchGate. (n.d.). Biginelli reactions using ethyl/methyl acetoacetate and urea with different benzaldehyde derivatives. [Link]
-
ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. [Link]
-
Scilit. (n.d.). Solvent-Free Synthesis of Bioactive Heterocycles. [Link]
-
ResearchGate. (n.d.). The First Example of a Regioselective Biginelli-Like Reaction Based on 3-Alkylthio-5-amino-1,2,4-triazole. [Link]
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
-
MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
Quora. (n.d.). Why is the enol form of acetoacetic ester less in percentage than the enol form of acetyl acetone?. [Link]
-
Royal Society of Chemistry. (n.d.). 12.2.4. Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine. [Link]
-
Quora. (n.d.). Why is the enol form of acetoacetic ester more stable than its keto form?. [Link]
-
Quora. (n.d.). What is the reaction that supports the keto and enol form of acetoacetate?. [Link]
-
Semantic Scholar. (n.d.). Enol p -Tosylate Derived from Methyl Acetoacetate: A Useful Cross-Coupling Partner for the Synthesis of Methyl (Z )-3-Phenyl (or Aryl)-2-Butenoate. [Link]
-
Journal of Internal Medicine & Pharmacology. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. [Link]
- Google Patents. (n.d.). WO2012073635A1 - Novel process for production of α-methyl-β-ketoester.
-
Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
University of Illinois at Urbana-Champaign. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [Link]
-
Royal Society of Chemistry. (n.d.). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. [Link]
-
MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
Sources
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- 10. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
Comparative study of different bases for the alkylation of beta-keto esters
Introduction
The α-alkylation of β-keto esters is a cornerstone of modern synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. This reaction is fundamental to the synthesis of a vast array of molecules, from pharmaceuticals to natural products. The core of this transformation lies in the generation of a stabilized enolate from the β-keto ester, which then acts as a nucleophile to displace a leaving group on an alkylating agent.
The choice of base is a critical parameter that dictates the efficiency, regioselectivity, and overall success of the alkylation. A judicious selection can lead to high yields and clean reactions, while an inappropriate choice may result in low conversion, side reactions, or decomposition of starting materials. This guide provides a comparative analysis of various bases commonly employed for the alkylation of β-keto esters, supported by experimental data and mechanistic insights to aid researchers in making informed decisions for their synthetic endeavors.
The Mechanism of β-Keto Ester Alkylation
The alkylation of a β-keto ester proceeds through a two-step sequence: enolate formation and nucleophilic substitution.[1]
-
Enolate Formation: A base is used to abstract the acidic α-proton located between the two carbonyl groups of the β-keto ester. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting negative charge through resonance.[1][2] The pKa of this α-proton is typically in the range of 9-11, making it significantly more acidic than the α-protons of simple ketones or esters.[2][3]
-
Nucleophilic Attack: The resonance-stabilized enolate is a potent nucleophile that readily attacks an alkyl halide or other suitable electrophile in a bimolecular nucleophilic substitution (SN2) reaction.[1][4] This step forms the new carbon-carbon bond at the α-position.
The overall transformation is a versatile method for introducing alkyl groups onto a carbon framework, which can be further manipulated. For instance, the resulting α-alkylated β-keto ester can undergo hydrolysis and decarboxylation to yield a ketone.[4][5][6][7]
Visualizing the Mechanism
Caption: General mechanism of β-keto ester alkylation.
Comparative Analysis of Bases
The choice of base is paramount and depends on several factors, including the pKa of the β-keto ester, the reactivity of the alkylating agent, and the desired reaction conditions (e.g., temperature, solvent).
Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide)
Alkoxides are traditional and widely used bases for the alkylation of β-keto esters.[4][5] Sodium ethoxide (NaOEt) in ethanol is a classic combination for this transformation.[1][8]
-
Mechanism of Action: Alkoxides are strong enough to deprotonate the relatively acidic α-proton of the β-keto ester to a significant extent, driving the equilibrium towards the enolate.[1][9] The choice of alkoxide should match the ester group of the β-keto ester to avoid transesterification as a side reaction.[10]
-
Advantages:
-
Disadvantages:
-
The equilibrium between the β-keto ester and its enolate means that both species are present in the reaction mixture.[12] This can lead to side reactions, such as O-alkylation or reaction of the alkoxide with the alkylating agent.
-
Not ideal for less reactive alkylating agents or sterically hindered substrates.
-
The presence of the conjugate acid (alcohol) can interfere with the reaction.
-
Strong, Non-Nucleophilic Bases (e.g., Lithium Diisopropylamide - LDA)
For more demanding alkylations, particularly with less acidic substrates or when regioselectivity is a concern with unsymmetrical ketones, strong, non-nucleophilic bases like LDA are employed.[7][13] While β-keto esters are quite acidic, LDA offers the advantage of irreversible and complete enolate formation.
-
Mechanism of Action: LDA is a very strong base (the pKa of its conjugate acid, diisopropylamine, is ~36) that quantitatively and irreversibly deprotonates the β-keto ester.[14][15] Its steric bulk prevents it from acting as a nucleophile and attacking the carbonyl groups.[15][16]
-
Advantages:
-
Complete and rapid enolate formation, which minimizes side reactions associated with equilibrium conditions.[12][14]
-
Allows for the use of a wider range of alkylating agents, including less reactive ones.
-
Reactions can often be carried out at low temperatures (e.g., -78 °C), which can improve selectivity.[13][15]
-
-
Disadvantages:
-
More expensive and requires anhydrous conditions and an inert atmosphere for preparation and use.
-
The strong basicity can be incompatible with certain functional groups.
-
Hydrides (e.g., Sodium Hydride - NaH)
Sodium hydride is another strong, non-nucleophilic base that is effective for the deprotonation of β-keto esters.[17][18]
-
Mechanism of Action: NaH reacts with the β-keto ester to form the sodium enolate and hydrogen gas. The evolution of hydrogen drives the reaction to completion, resulting in irreversible enolate formation.[12]
-
Advantages:
-
Provides quantitative enolate formation.[12]
-
The only byproduct is hydrogen gas, which does not interfere with the subsequent alkylation.
-
-
Disadvantages:
-
Sodium hydride is flammable and reacts violently with water, requiring careful handling under anhydrous conditions.
-
The reaction can sometimes be slow to initiate.[16]
-
It is often sold as a dispersion in mineral oil, which may need to be removed before use.
-
Carbonates and Hydroxides in Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a milder and often more environmentally friendly approach to β-keto ester alkylation.[19][20] This method utilizes a phase-transfer catalyst, such as a quaternary ammonium salt, to transport an inorganic base (e.g., potassium carbonate, cesium carbonate) from an aqueous or solid phase into the organic phase where the reaction occurs.[20][21]
-
Mechanism of Action: The phase-transfer catalyst facilitates the deprotonation of the β-keto ester at the interface of the two phases or by bringing the base into the organic phase. The resulting enolate then reacts with the alkylating agent.
-
Advantages:
-
Avoids the use of strong, moisture-sensitive bases and anhydrous conditions.
-
Often uses milder bases like K₂CO₃ or Cs₂CO₃, which are inexpensive and easy to handle.[20][21][22]
-
Can lead to high yields and selectivities, particularly in asymmetric alkylations using chiral phase-transfer catalysts.[19][23][24][25]
-
-
Disadvantages:
-
The catalyst can sometimes be expensive, although it is used in catalytic amounts.
-
Reaction times can be longer compared to methods using strong bases.
-
Optimization of the catalyst, solvent, and base may be required for specific substrates.
-
Organic Bases (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)
DBU is a non-nucleophilic, organic base that has found application in a variety of transformations, including alkylations.
-
Mechanism of Action: DBU is a strong amidine base that can effectively deprotonate β-keto esters to form the corresponding enolate.
-
Advantages:
-
Soluble in organic solvents, leading to homogeneous reaction mixtures.
-
Relatively mild conditions can often be employed.[26]
-
-
Disadvantages:
-
May not be as effective as stronger inorganic bases for less acidic substrates.
-
Can sometimes participate in side reactions depending on the substrate and electrophile.
-
Summary of Base Performance
| Base Type | Common Examples | pKa of Conjugate Acid | Key Advantages | Key Disadvantages | Typical Conditions |
| Alkoxides | NaOEt, KOtBu | ~16-18 | Inexpensive, straightforward for simple substrates.[8] | Equilibrium reaction, potential for side reactions. | Ethanol, reflux.[11] |
| Strong, Non-Nucleophilic | LDA | ~36 | Quantitative and irreversible enolate formation, high reactivity.[14][15] | Requires anhydrous/inert conditions, expensive. | THF, -78 °C to rt.[13][27] |
| Hydrides | NaH | ~36 | Irreversible enolate formation, clean byproduct (H₂). | Flammable, moisture-sensitive, can be slow.[16] | THF or DMF, rt. |
| PTC Bases | K₂CO₃, Cs₂CO₃ | ~10.3 (HCO₃⁻) | Mild conditions, no need for anhydrous solvents, good for asymmetric synthesis.[19][21] | Can require catalyst optimization, potentially longer reaction times. | Toluene/water or solid-liquid, with PTC catalyst.[20] |
| Organic Bases | DBU | ~13.5 | Soluble in organic solvents, homogeneous reaction. | May not be strong enough for all substrates. | Acetonitrile or other polar aprotic solvents. |
Experimental Protocols
To provide a practical comparison, detailed protocols for the alkylation of a model substrate, ethyl acetoacetate, with n-butyl bromide are presented below using different bases.
Experimental Workflow Visualization
Caption: General experimental workflow for the alkylation of β-keto esters.
Protocol 1: Alkylation using Sodium Ethoxide
This protocol is adapted from established procedures for the alkylation of ethyl acetoacetate.[1][8][11]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (nitrogen or argon), add 2.5 L of absolute ethanol. Carefully add 115 g (5 moles) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to dissolve completely.[11]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 650 g (5 moles) of ethyl acetoacetate.[11]
-
Alkylation: Heat the mixture to a gentle reflux. Add 750 g (5.47 moles) of n-butyl bromide dropwise over a period of approximately 2 hours.[11]
-
Reaction Completion: Continue to stir the mixture at reflux for 6-10 hours, or until the reaction mixture is neutral to moist litmus paper, indicating the consumption of the basic enolate.[1]
-
Work-up: Cool the reaction mixture to room temperature. Decant the solution from the precipitated sodium bromide. Wash the salt with a small amount of absolute ethanol and combine the washings with the main solution.[1]
-
Purification: Remove the ethanol by distillation. The crude product can then be purified by vacuum distillation to yield ethyl n-butylacetoacetate.[1][11]
Protocol 2: Alkylation using Lithium Diisopropylamide (LDA)
This protocol is a general procedure for alkylation using LDA, which prioritizes rapid and complete enolate formation at low temperatures.
-
LDA Preparation (or use of commercial solution): In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add n-butyl bromide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 3: Alkylation using Potassium Carbonate and Phase-Transfer Catalysis
This protocol illustrates a milder, biphasic approach to alkylation.
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent), n-butyl bromide (1.2 equivalents), potassium carbonate (2.0 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).
-
Reaction: Add a suitable solvent, such as toluene or acetonitrile. Heat the mixture to 50-80 °C and stir vigorously to ensure efficient mixing of the phases.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Conclusion
The selection of a base for the alkylation of β-keto esters is a critical decision that significantly impacts the outcome of the synthesis.
-
Alkoxides like sodium ethoxide remain a cost-effective and straightforward choice for simple, unhindered substrates.
-
Strong, non-nucleophilic bases such as LDA and NaH offer the advantage of quantitative and irreversible enolate formation, enabling the alkylation of a wider range of substrates under controlled conditions.
-
Phase-transfer catalysis with milder bases like potassium carbonate provides a practical and often more environmentally benign alternative, avoiding the need for strictly anhydrous conditions and strong bases.
The choice ultimately depends on the specific requirements of the synthesis, including the nature of the starting materials, the desired product, and the available laboratory resources. By understanding the principles behind the action of each class of base, researchers can optimize their reaction conditions to achieve high yields and purity in the synthesis of valuable α-alkylated β-keto esters.
References
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Wang, Y., Li, Y., Lian, M., Zhang, J., Liu, Z., Tang, X., Yin, H., & Meng, Q. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(2), 293-300. [Link]
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Kim, D. Y., & Park, E. J. (2004). Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. The Journal of Organic Chemistry, 69(20), 6897–6899. [Link]
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Turczuk, P., & Dydio, P. (2021). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 26(11), 3324. [Link]
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Wang, Y., et al. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
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Park, E. J., & Kim, D. Y. (2004). Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. The Journal of Organic Chemistry. [Link]
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AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025). [Link]
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University of Bath. Enolate Chemistry. [Link]
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Trost, B. M. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(6), 290-301. [Link]
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LibreTexts. (2021). 21.7: Acetoacetic Ester Synthesis. [Link]
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JoVE. Factors Affecting α-Alkylation of Ketones: Choice of Base. (2023). [Link]
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University of Wisconsin-Madison. Chapter 18 notes. [Link]
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ChemHelpASAP. (2019). common bases for deprotonating ketones to make enolates [Video]. YouTube. [Link]
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Organic Syntheses. ETHYL n-BUTYLACETOACETATE. [Link]
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The Organic Chemistry Tutor. (2015). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]
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ScienceMadness. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
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LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
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Leah4sci. (2019). Choosing a base for enolate formation [Video]. YouTube. [Link]
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Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
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Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]
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The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA [Video]. YouTube. [Link]
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O'Brien, A. G., et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. [Link]
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Stoltz, B. M., & Mohr, J. T. (2007). Palladium-catalyzed decarboxylative allylic alkylation of diastereomeric β-ketoesters. Organic letters, 9(18), 3555-3558. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
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D'yakonov, I. A., & Komendantov, M. I. (1956). Alkylation of Beta-Keto Esters. Zhurnal Obshchei Khimii, 26, 2769-2774. [Link]
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JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. (2023). [Link]
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Venturello, P., & Barbero, M. (2008). Sodium hydride. Science of Synthesis, 8, 131-153. [Link]
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ResearchGate. DBU‐Catalyzed Selective Isomerization of Unsaturated Alcohols to the Synthesis of Diversified Ketones. [Link]
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LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. [Link]
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Professor Dave Explains. (2016). Alkylation and Decarboxylation of beta-Keto Esters [Video]. YouTube. [Link]
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Krapcho, A. P., & Lovey, A. J. (1973). Selective decarbalkoxylation of .beta.-keto esters. The Journal of Organic Chemistry, 38(11), 2079-2082. [Link]
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The Organic Chemistry Tutor. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. [Link]
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A Comparative Guide to Metal Catalysis in β-Keto Ester Synthesis: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing pivotal building blocks for a vast array of pharmaceuticals, natural products, and fine chemicals. The efficiency, selectivity, and substrate scope of these synthetic routes are profoundly influenced by the choice of metal catalyst. This guide offers an in-depth comparative analysis of the catalytic efficiencies of various metals, presenting experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Central Role of Metal Catalysts in β-Keto Ester Synthesis
β-Keto esters are prized for their synthetic versatility, containing both electrophilic and nucleophilic centers. Traditional methods for their synthesis, such as the Claisen condensation, often require harsh conditions and can be limited in scope. The advent of transition metal catalysis has revolutionized this field, enabling milder reaction conditions, broader functional group tolerance, and access to a wider range of complex molecular architectures. This guide will focus on the comparative performance of palladium, copper, iron, rhodium, and gold catalysts in key transformations for β-keto ester synthesis, primarily focusing on α-arylation and α-alkylation reactions.
Comparative Analysis of Catalytic Performance
The choice of a metal catalyst is dictated by a multitude of factors, including the desired transformation, substrate scope, cost, and environmental impact. Below, we present a comparative overview of the performance of key metal catalysts in the α-arylation of β-keto esters, a common and important reaction.
Quantitative Performance Metrics
The following table summarizes the performance of representative palladium and copper catalysts in the α-arylation of β-keto esters. While direct "apples-to-apples" comparisons are challenging due to variations in reported reaction conditions, this data provides valuable insights into the general efficiencies of these systems.
| Metal Catalyst System | Substrate Scope | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Limitations |
| Palladium | ||||||
| Pd₂(dba)₃ / P(t-Bu)₃[1][2][3][4] | Broad (electron-rich and -poor aryl bromides) | 85-95[2] | 12 | 110 | High yields, broad scope, good functional group tolerance.[1][2][3] | Higher cost, potential for phosphine ligand toxicity. |
| Copper | ||||||
| CuI / Ligand | Aryl iodides and bromides | 70-90 | 12-24 | 60-110 | Lower cost, greener alternative.[5] | Can require longer reaction times and higher temperatures, substrate scope may be narrower than palladium. |
| Iron | ||||||
| Fe(acac)₃ / Ligand | Alkylation with alcohols | 60-90 | 12-24 | 90-140 | Abundant and inexpensive metal, low toxicity.[6][7] | Often requires higher temperatures, mechanism can be complex (radical pathways).[2][8][9][10] |
Note: The data presented is a synthesis of typical results from the cited literature. Actual performance will vary depending on the specific substrates, ligands, and reaction conditions employed.
Qualitative Comparison and Field Insights
-
Palladium: Unquestionably the workhorse in C-C bond formation for β-keto ester synthesis, particularly for α-arylation.[1][11][12][13] Palladium catalysts, especially those employing bulky, electron-rich phosphine ligands, offer high turnover numbers and frequencies, leading to excellent yields across a broad range of substrates.[14][15] The primary drawback is the cost and potential toxicity of palladium and its associated ligands.
-
Copper: A highly attractive alternative to palladium due to its lower cost and environmental footprint.[16] Copper-catalyzed systems have shown considerable promise in C-N, C-O, and C-S bond formations involving β-keto esters and are increasingly being developed for C-C bond formation.[12][17] While often requiring slightly harsher conditions than palladium, the development of novel ligands is continually improving the efficiency and scope of copper catalysis.[17]
-
Iron: The most abundant and least toxic of the transition metals discussed, making it an excellent choice for "green" chemistry applications.[6][7] Iron catalysts are particularly effective in alkylation reactions, often proceeding through a "borrowing hydrogen" mechanism with alcohols as the alkylating agents.[11] Mechanistic pathways can be complex and may involve radical intermediates, which can sometimes lead to selectivity challenges.[2][8][9][10]
-
Rhodium: Often employed for its unique reactivity in C-H activation and conjugate addition reactions.[18][19][20][21][22] Rhodium catalysts can achieve high regio- and stereoselectivity in the formation of complex β-keto esters.[23][24] The high cost of rhodium, however, often limits its use to high-value applications.
-
Gold: Gold catalysts, particularly gold(I) complexes, are powerful π-acids that excel at activating alkynes and allenes for nucleophilic attack by β-keto esters.[1][16][25][26][27] This has led to the development of efficient intramolecular cyclization and intermolecular hydroalkylation reactions.[1] The mechanism typically involves the activation of the unsaturated C-C bond, making it susceptible to attack by the enol form of the β-keto ester.[26][27]
Mechanistic Insights: A Visual Guide
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. Below are simplified representations of the catalytic cycles for palladium- and copper-catalyzed α-arylation of β-keto esters.
Palladium-Catalyzed α-Arylation
Caption: Simplified catalytic cycle for palladium-catalyzed α-arylation of β-keto esters.
Copper-Catalyzed α-Arylation
Caption: Proposed catalytic cycle for copper-catalyzed α-arylation of β-keto esters.
Experimental Protocols: A Self-Validating System
To ensure the practical applicability of this guide, we provide a detailed, self-validating protocol for a high-performing catalytic system.
General Experimental Workflow
Caption: General workflow for a metal-catalyzed β-keto ester synthesis experiment.
Protocol: Palladium-Catalyzed α-Arylation of a β-Keto Ester[1][2]
This protocol describes a general procedure for the α-arylation of a β-keto ester using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system.
Materials:
-
β-Keto ester (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (18.3 mg), P(t-Bu)₃ (16.2 mg), and sodium tert-butoxide (135 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aryl bromide (1.2 mmol) to the flask.
-
In a separate vial, dissolve the β-keto ester (1.0 mmol) in anhydrous toluene (2 mL).
-
Add the β-keto ester solution dropwise to the reaction mixture over 5 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Self-Validation:
-
Expected Outcome: Formation of the α-aryl β-keto ester in high yield (typically >80%).
-
Troubleshooting:
-
Low Conversion: Ensure all reagents and solvents are anhydrous. The catalyst and ligand are air-sensitive and should be handled under an inert atmosphere. The base is crucial; ensure it is fresh and of high purity.
-
Side Products: The formation of biaryl or homocoupling products may indicate issues with the catalyst activity or stoichiometry. Ensure accurate measurement of all reagents.
-
Conclusion and Future Outlook
The choice of metal catalyst for β-keto ester synthesis is a critical decision that significantly impacts the efficiency and outcome of the reaction. Palladium catalysts remain the gold standard for many transformations due to their high reactivity and broad substrate scope. However, the cost-effectiveness and low toxicity of copper and iron catalysts are driving significant research efforts to improve their performance and expand their applicability. Rhodium and gold offer unique reactivity for specialized applications, particularly in asymmetric synthesis and the activation of unsaturated systems.
Future developments in this field will likely focus on the design of more active and robust ligands for earth-abundant metals, the development of catalytic systems that operate under even milder conditions, and the expansion of the substrate scope to include more challenging and complex molecules. The continued exploration of synergistic and dual-catalytic systems also holds great promise for achieving unprecedented levels of selectivity and efficiency in β-keto ester synthesis.
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-
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-
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-
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A Senior Application Scientist's Guide to Chemo- and Regioselectivity in Reactions of Methyl 2-Ethylacetoacetate and Its Analogs
Introduction: Navigating the Reactive Landscape of β-Keto Esters
In the intricate world of organic synthesis, β-keto esters like methyl 2-ethylacetoacetate are workhorse intermediates, prized for their versatility in constructing complex molecular architectures. Their synthetic utility stems from the presence of multiple reactive sites: two carbonyl groups and an acidic α-carbon. This very versatility, however, presents a formidable challenge—controlling chemo- and regioselectivity. A reaction that can proceed via multiple pathways requires a nuanced understanding of the underlying mechanisms to steer it toward the desired product.[1][2][3]
This guide provides an in-depth comparison of the reactivity of this compound against its parent analog, ethyl acetoacetate. We will dissect how the α-ethyl substituent fundamentally alters the electronic and steric environment of the molecule, thereby influencing the outcome of key transformations. By examining the causality behind experimental choices, we aim to equip researchers, scientists, and drug development professionals with the predictive power to design more efficient and selective syntheses.
The Heart of Reactivity: Enolate Formation and Ambident Nature
The reactivity of β-keto esters is dominated by the chemistry of their corresponding enolates. The protons on the α-carbon, flanked by two electron-withdrawing carbonyl groups, are significantly acidic (pKa ≈ 11), allowing for easy deprotonation by common bases like alkoxides to form a resonance-stabilized enolate.[4][5]
This enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the ketone oxygen.[6] The choice of which atom attacks an electrophile is the cornerstone of chemo-selectivity in many of these reactions.
Caption: Resonance stabilization of the enolate from this compound.
Alkylation: Mastering C-C Bond Formation
The acetoacetic ester synthesis is a classic method for preparing methyl ketones.[7][8][9] It hinges on the selective C-alkylation of the enolate.
Regioselectivity
-
Ethyl Acetoacetate (EAA): Possesses two acidic α-protons, allowing for both mono- and dialkylation. The second alkylation requires a stronger base, as the first alkyl group is electron-donating, slightly reducing the acidity of the remaining α-proton.[8]
-
This compound (MEAA): This substrate already has one α-substituent. Alkylation at this position introduces a quaternary α-carbon. This reaction is sterically more demanding and requires careful selection of base and alkylating agent to achieve good yields.
Chemoselectivity: C-Alkylation vs. O-Alkylation
The desired outcome is C-alkylation. O-alkylation, leading to a vinyl ether, is a common side reaction. The outcome is governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions.[10] The carbon center of the enolate is a "soft" nucleophile, while the oxygen is "hard."
-
Favoring C-Alkylation (Soft-Soft Interaction): Use soft electrophiles like primary alkyl halides (R-I, R-Br). Protic solvents or mildly coordinating aprotic solvents (like THF) leave the oxygen atom somewhat solvated, making the more nucleophilic carbon atom the preferred site of attack.[6][10]
-
Favoring O-Alkylation (Hard-Hard Interaction): This is generally an undesired pathway in this context but is favored by hard electrophiles and strongly coordinating polar aprotic solvents (like DMSO or HMPA) that leave a "naked," highly reactive oxygen anion.[10]
The α-ethyl group in MEAA introduces steric hindrance around the α-carbon, which can slightly increase the propensity for O-alkylation compared to EAA, especially with bulkier alkylating agents.
Comparative Data: Alkylation Yields
| β-Keto Ester | Alkyl Halide | Base/Solvent | Product | Typical Yield (%) | Reference |
| Ethyl Acetoacetate | n-Butyl bromide | NaOEt / EtOH | Ethyl 2-acetylhexanoate | 69-72 | [11] |
| Ethyl Acetoacetate | Benzyl bromide | NaOEt / EtOH | Ethyl 2-acetyl-3-phenylpropanoate | ~75 | [11] |
| Ethyl Acetoacetate | Methyl Iodide | Thallous Ethoxide | Ethyl 2-methylacetoacetate | Quantitative | [12][13] |
Experimental Protocol: Synthesis of Methyl 2-ethyl-2-methylacetoacetate
Objective: To perform a second alkylation on an α-substituted β-keto ester.
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir for 30-60 minutes at -78 °C.
-
Alkylation: Add methyl iodide (1.1 eq) dropwise to the cold enolate solution. The reaction is often rapid. Allow the mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Caption: Decision workflow for controlling C- vs. O-alkylation of enolates.
Acylation: The Challenge of C- vs. O-Selectivity
Acylating an enolate can produce a valuable 1,3-dicarbonyl compound (C-acylation) or an enol ester (O-acylation). Unlike alkylation, O-acylation is often kinetically favored and can be the major product, especially with highly reactive acylating agents like acyl chlorides.[14]
Controlling Chemoselectivity
-
Ethyl Acetoacetate (EAA): Prone to O-acylation. To favor C-acylation, less reactive acylating agents are used, or the enolate's reactivity is modulated. A common strategy involves forming a magnesium enolate by adding MgCl₂. The chelation of magnesium by both oxygens of the enolate increases the electron density on the α-carbon, promoting C-acylation.[15]
-
This compound (MEAA): The steric bulk of the α-ethyl group further disfavors attack at the already hindered carbon center. Therefore, achieving selective C-acylation on MEAA is significantly more challenging than on EAA and requires carefully optimized conditions, such as the use of specific reagents like methyl cyanoformate (Mander's reagent).[14][16]
Comparative Data: C- vs. O-Acylation Ratios
| Substrate | Acylating Agent | Conditions | C:O Ratio | Reference |
| Ketone Enolate | Acetyl Chloride | LDA, THF, -78°C | Low (O-acylation dominates) | [14] |
| Ketone Enolate | Acetyl Chloride | MgCl₂, Et₃N | High (C-acylation dominates) | [15] |
| Ketone Enolate | Methyl Cyanoformate | LDA, THF, -78°C | >95:5 | [14] |
Experimental Protocol: Selective C-Acylation using Magnesium Chloride
Objective: To synthesize a 1,3-dicarbonyl compound via selective C-acylation.
-
Chelation: In an oven-dried flask under an inert atmosphere, suspend anhydrous magnesium chloride (MgCl₂) (1.1 eq) in anhydrous acetonitrile or THF. Add ethyl acetoacetate (1.0 eq).
-
Base Addition: Cool the slurry to 0 °C and add a tertiary amine base, such as triethylamine (Et₃N) (2.2 eq), dropwise. Stir the mixture for 1 hour at 0 °C to form the magnesium chelate.
-
Acylation: Add the desired acid chloride (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with 1 M aqueous HCl. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 1,3-dicarbonyl compound via chromatography.
Halogenation: Regioselectivity under Acidic vs. Basic Conditions
α-Halogenation of ketones and related compounds is a fundamental transformation. The regioselectivity is highly dependent on the pH of the reaction medium.[17]
-
Mechanism: In acidic solution, the reaction proceeds through the enol tautomer. The rate-determining step is enol formation, and subsequent reaction with the halogen is fast.[18] In basic solution, the reaction proceeds through the enolate, which is formed rapidly.[17]
-
Regioselectivity with Analogs: For an unsymmetrical ketone analog, acid-catalyzed halogenation typically occurs at the more substituted α-carbon (thermodynamic enol formation).[17] In contrast, base-promoted halogenation occurs at the less sterically hindered α-carbon (kinetic enolate formation).[17]
-
Application to MEAA and EAA: Both MEAA and EAA have only one kind of α-proton—the one situated between the two carbonyls. Therefore, halogenation occurs exclusively at this position under both acidic and basic conditions. The key difference in reactivity lies in the rate and potential for polyhalogenation. Under basic conditions, the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to multiple halogenations.[17] Since MEAA has only one α-proton, it will only undergo monohalogenation, providing a clean product. EAA, with two α-protons, can undergo dihalogenation under basic conditions.
Caption: Divergent pathways for acid-catalyzed vs. base-promoted α-halogenation.
Reduction: Chemoselectivity and Stereocontrol
Reducing a β-keto ester presents two main challenges: selectively reducing the ketone over the ester (chemoselectivity) and controlling the stereochemistry of the newly formed hydroxyl group (stereoselectivity).
Chemoselectivity: Ketone vs. Ester Reduction
The ketone carbonyl is significantly more electrophilic than the ester carbonyl. This electronic difference allows for high chemoselectivity with the proper choice of reducing agent.
-
Selective Reagents: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions (e.g., alcoholic solvents at 0 °C to room temperature).[19]
-
Non-Selective Reagents: Stronger hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, leading to a diol product.
Stereoselectivity
Reduction of the prochiral ketone in MEAA and EAA creates a new stereocenter.
-
Ethyl Acetoacetate (EAA): Reduction yields a racemic mixture of (R)- and (S)-ethyl 3-hydroxybutanoate unless a chiral reducing agent or catalyst is used. Biocatalytic reductions, for instance using baker's yeast (Saccharomyces cerevisiae), are well-known to produce one enantiomer in high excess.[20][21][22]
-
This compound (MEAA): The substrate itself is chiral if synthesized from an enantiopure source, or it is a racemic mixture. Reduction of the ketone introduces a second stereocenter, leading to diastereomers (e.g., syn and anti products). The existing α-ethyl group exerts significant steric influence on the incoming hydride, a phenomenon known as substrate-controlled diastereoselectivity. The stereochemical outcome can often be predicted by models such as Felkin-Anh or Cram's rule.
Comparative Data: Stereoselective Reduction
| Substrate | Reducing Agent | Product | Stereochemical Outcome | Reference |
| Ethyl Acetoacetate | NaBH₄ / EtOH | Ethyl 3-hydroxybutanoate | Racemic (1:1 R/S) | [21] |
| Ethyl Acetoacetate | Baker's Yeast | (S)-Ethyl 3-hydroxybutanoate | High enantiomeric excess (>95% ee) | [22] |
| Ethyl 2-methylacetoacetate | Agromyces sp. NBRC109063 | Ethyl 3-hydroxy-2-methylbutanoate | High syn/anti ratio and enantioselectivity | [23] |
Experimental Protocol: Chemoselective Reduction of this compound
Objective: To selectively reduce the ketone functionality of a β-keto ester.
-
Setup: Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.0 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Slowly quench the reaction by adding acetone to consume excess NaBH₄, followed by careful addition of 1 M HCl until the solution is neutral or slightly acidic.
-
Extraction and Purification: Remove most of the methanol via rotary evaporation. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy ester, which can be purified by column chromatography.
Conclusion and Future Outlook
The chemo- and regioselectivity in reactions of this compound are dictated by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. The presence of the α-ethyl group, when compared to the parent ethyl acetoacetate, introduces significant steric bulk that hinders reactions at the α-carbon, making C-alkylation and C-acylation more challenging while providing a clean substrate for monohalogenation. This substituent also serves as a powerful stereodirecting group in reduction reactions.
By understanding the mechanistic principles—kinetic versus thermodynamic control, HSAB theory, and chelation effects—researchers can rationally select reagents and protocols to navigate the reactive landscape of these versatile building blocks. The data and protocols provided in this guide serve as a validated starting point for developing robust and selective transformations, ultimately accelerating the discovery and development of novel chemical entities.
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Evaluation of alternative alkylating agents for Methyl 2-ethylacetoacetate
An In-Depth Guide to the Evaluation of Alternative Alkylating Agents for Methyl 2-ethylacetoacetate
This guide provides a comprehensive evaluation of alternative alkylating agents for this compound, a key substrate in organic synthesis. Moving beyond traditional, often hazardous, reagents, we explore modern alternatives that offer improved safety profiles, enhanced selectivity, and alignment with the principles of green chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to optimize C-C bond formation on active methylene compounds.
Introduction: The Significance of Alkylating β-Keto Esters
The alkylation of β-keto esters, such as this compound, is a cornerstone reaction in synthetic organic chemistry. It provides a powerful method for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and fine chemicals. The classical approach involves the deprotonation of the acidic α-carbon, situated between two carbonyl groups, to form a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkylating agent.[1][2][3]
Traditionally, this transformation has relied upon highly reactive alkylating agents like alkyl halides (e.g., methyl iodide) and dialkyl sulfates (e.g., dimethyl sulfate). While effective, these reagents are often toxic, mutagenic, and produce stoichiometric amounts of inorganic salt waste, posing significant safety and environmental challenges.[4][5][6] This guide evaluates superior alternatives, focusing on their reaction mechanisms, experimental performance, and practical applicability.
The Fundamental Mechanism: Enolate Formation and Alkylation
The key to this chemistry lies in the acidity of the α-hydrogen on this compound (pKa ≈ 11-13). A base is used to abstract this proton, generating a nucleophilic enolate ion. This enolate then attacks an electrophilic alkylating agent to form the desired α-alkylated product. A critical consideration in this process is the competition between C-alkylation (the desired outcome) and O-alkylation (a common side reaction). The choice of solvent, base, counter-ion, and the nature of the alkylating agent (hard vs. soft electrophiles) all influence this selectivity.[7]
Caption: General mechanism of β-keto ester alkylation.
A Comparative Analysis of Alkylating Strategies
This section details the performance of various alkylating systems. Traditional alkyl halides serve as a baseline, against which we compare three promising alternatives: Phase-Transfer Catalysis, "Green" Dialkyl Carbonates, and the Mitsunobu Reaction.
Baseline: Traditional Alkyl Halides
Alkyl halides (R-X) and dialkyl sulfates are the classic electrophiles for this reaction.[3][8] The process typically requires a strong base, such as sodium ethoxide (NaOEt), generated in situ from sodium metal and anhydrous ethanol, followed by reflux with the alkyl halide.[1][9]
-
Advantages: High reactivity, well-established procedures.
-
Disadvantages: Requires stoichiometric strong base and strictly anhydrous conditions. Reagents are often toxic and volatile. Generates significant salt byproduct (e.g., NaBr), complicating purification and waste disposal.
Alternative 1: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a significantly milder and more practical approach to alkylation. This method avoids the need for strong, stoichiometric bases and anhydrous solvents by using a catalyst to transport the enolate between two immiscible phases.[10][11]
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction. In a solid-liquid or liquid-liquid system, an inorganic base (like K₂CO₃ or Cs₂CO₃) deprotonates the β-keto ester in the solid or aqueous phase. The catalyst then exchanges its anion for the enolate, forming a lipophilic ion pair [Q⁺][enolate⁻] that is soluble in the organic phase. This ion pair reacts with the alkyl halide in the organic phase, regenerating the catalyst for another cycle.[10][12]
Caption: Workflow for Phase-Transfer Catalyzed (PTC) Alkylation.
-
Advantages: Utilizes mild, inexpensive bases. Does not require anhydrous conditions. Reduces solvent usage and simplifies workup. Chiral phase-transfer catalysts can achieve high enantioselectivity.[10][12][13][14]
-
Disadvantages: Catalyst may require separation from the product. Reaction rates can be slower than with traditional methods.
Alternative 2: Green Alkylating Agents - Dimethyl Carbonate (DMC)
Dimethyl carbonate (DMC) is an exemplary green reagent that can function as a methylating agent, offering a non-toxic and environmentally benign alternative to methyl halides and dimethyl sulfate.[4][6]
Mechanism: The reactivity of DMC is tunable by temperature.[4] At elevated temperatures (typically >160 °C), in the presence of a base like K₂CO₃, DMC undergoes a BAl2-type nucleophilic substitution, where the enolate attacks the methyl group. The leaving group, methyl carbonate, decomposes into benign byproducts: methanol and carbon dioxide.[5][6] This process is highly selective for mono-methylation, as the competing carboxymethylation reaction is less favorable under these conditions.[4][15]
Caption: Reaction pathway for methylation using DMC.
-
Advantages: Non-toxic and biodegradable.[5][6] High atom economy with no salt waste.[4] Excellent selectivity for mono-methylation.[4]
-
Disadvantages: Requires high reaction temperatures, often necessitating the use of an autoclave.[16] Slower reaction kinetics compared to traditional agents.
Alternative 3: Mitsunobu Reaction for C-Alkylation
The Mitsunobu reaction is a powerful tool for converting alcohols into various functional groups, typically with inversion of stereochemistry.[17][18] While renowned for O- and N-alkylation, it can be adapted for the C-alkylation of sufficiently acidic pronucleophiles (pKa < 13), including β-keto esters.[18][19]
Mechanism: The reaction is a dehydrative redox process. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), activate an alcohol in situ. PPh₃ attacks DEAD to form a betaine, which deprotonates the β-keto ester. The resulting carboxylate then deprotonates the alcohol. The core of the reaction is the formation of an oxyphosphonium salt, which is an excellent leaving group. The enolate of the β-keto ester then displaces this group in an SN2 fashion, leading to the C-alkylated product with inversion of configuration at the alcohol's stereocenter.[17][18][20]
-
Advantages: Uses readily available and often less hazardous alcohols as the alkyl source. Proceeds under mild, neutral conditions. Allows for stereospecific alkylation with inversion of configuration from a chiral alcohol.[21]
-
Disadvantages: Generates stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification.[17] For β-keto esters, competitive O-alkylation can be a significant side reaction.[19]
Performance Data Summary
The following table provides a comparative summary of the discussed alkylating strategies. Yields are representative and can vary based on specific substrates and conditions.
| Strategy | Typical Reagents | Conditions | Key Advantages | Key Limitations | Yield Range | Green Chemistry Aspects |
| Traditional | Alkyl Halide, NaOEt | Anhydrous Reflux | High reactivity, well-established. | Toxic reagents, strong base, salt waste. | 60-90% | Poor: Hazardous reagents and byproducts. |
| Phase-Transfer Catalysis (PTC) | Alkyl Halide, K₂CO₃, TBAB | Biphasic, 25-80 °C | Mild conditions, no strong base, can be asymmetric.[10][12] | Catalyst removal may be needed. | 70-98%[12] | Good: Reduced hazard and waste. |
| Dimethyl Carbonate (DMC) | DMC, K₂CO₃ | High Temp (>160 °C), Autoclave | Non-toxic, no salt waste, high mono-selectivity.[4][5] | High energy input, slow kinetics.[16] | 50-85% | Excellent: Benign reagents and byproducts. |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Anhydrous, 0 °C to RT | Uses alcohols, neutral, stereoinvertive.[17][21] | Stoichiometric byproducts, potential O-alkylation.[17][19] | 40-80% | Fair: Avoids alkyl halides but generates significant byproduct waste. |
Detailed Experimental Protocols
Here we provide actionable, step-by-step protocols for the most practical and accessible alternative methods.
Protocol 1: Alkylation via Phase-Transfer Catalysis
This protocol describes the ethylation of this compound using bromoethane under solid-liquid PTC conditions.
-
Materials:
-
This compound (1 equiv.)
-
Bromoethane (1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 equiv.)
-
Tetrabutylammonium Bromide (TBAB) (0.1 equiv.)
-
Toluene or Dichloromethane (solvent)
-
Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add this compound, powdered K₂CO₃, TBAB, and toluene.
-
Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Add bromoethane dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and maintain with vigorous stirring. Monitor the reaction progress by TLC or GC analysis. (Typical reaction time: 6-12 hours).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of toluene.
-
Combine the filtrates and wash sequentially with water, saturated aq. NH₄Cl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield the pure dialkylated product.
-
Protocol 2: Methylation using Dimethyl Carbonate (DMC)
This protocol outlines the mono-methylation of an active methylene compound using the green reagent DMC. Caution: This reaction is performed at high temperature and pressure and requires an appropriate stainless-steel autoclave and safety precautions.
-
Materials:
-
This compound (1 equiv.)
-
Dimethyl Carbonate (DMC) (10-20 equiv., acts as reagent and solvent)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv.)
-
Stainless-steel autoclave with magnetic stirring
-
-
Procedure:
-
In the vessel of a stainless-steel autoclave, combine this compound, K₂CO₃, and DMC.
-
Seal the autoclave according to the manufacturer's instructions.
-
Place the autoclave in a heating mantle on a magnetic stir plate and begin vigorous stirring.
-
Heat the reaction to 180 °C. The internal pressure will rise significantly. Maintain this temperature for 12-24 hours.
-
After the reaction period, turn off the heat and allow the vessel to cool completely to room temperature (over several hours or overnight). Do not attempt to open the autoclave while it is hot or under pressure.
-
Once cooled, carefully vent any residual pressure and open the autoclave.
-
Filter the reaction mixture to remove K₂CO₃.
-
Remove the excess DMC by distillation (boiling point 90 °C).
-
The remaining crude product can be purified by vacuum distillation.
-
Conclusion and Recommendations
The choice of an alkylating agent for this compound should be guided by the specific goals of the synthesis, including scalability, cost, safety, and environmental impact.
-
For mild conditions and high yields without the need for strong bases, Phase-Transfer Catalysis is an excellent and robust choice. Its adaptability for asymmetric synthesis further broadens its appeal.[10][12]
-
For syntheses where environmental impact is paramount , Dimethyl Carbonate stands out as a truly "green" alternative, despite its requirement for high-energy conditions.[4][6][15] Its high selectivity for mono-methylation is a significant synthetic advantage.[4]
-
When the objective is to introduce an alkyl group from an alcohol with stereochemical inversion , the Mitsunobu Reaction offers a unique and powerful, albeit complex, solution.[17][21]
By moving beyond traditional alkyl halides, researchers can embrace safer, more efficient, and environmentally responsible methods for the synthesis of valuable α-alkylated β-keto esters.
References
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Wang, Y., et al. (2018). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. [Link]
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Park, H. G., et al. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry. [Link]
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Park, H. G., et al. (2004). Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. The Journal of Organic Chemistry. [Link]
- American Chemical Society. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry. This is a duplicate of reference 2, please refer to the link above.
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Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research. [Link]
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Tundo, P., et al. (n.d.). DIMETHYL CARBONATE: GREEN SOLVENT AND AMBIDENT REAGENT. Ca’ Foscari University of Venice Digital Archive. [Link]
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Shaikh, A. A. G., & Sivaram, S. (1996). Organic carbonates. Chemical Reviews. [Link]
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Conroy, C. W. (1975). Alkylation of methyl acetoacetate and gas chromatographic analysis of products. An organic laboratory experiment. Journal of Chemical Education. [Link]
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Aricò, F., et al. (2015). The reactions of dimethyl carbonate and its derivatives. Green Chemistry. [Link]
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Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ARKIVOC. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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Sciencemadness Discussion Board. (2008). Green Methylating agent....comments. [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry. [Link]
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Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
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Srinivasan, N., et al. (2016). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. [Link]
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Organic Syntheses. (n.d.). Procedure for Methyl (Z)-3-(p-Toluenesulfonyloxy)but-2-enoate. [Link]
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Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
-
Kurihara, T., et al. (1981). Alkylation of Active Methylene Compounds by the Use of Alcohols, Diethyl Azodicarboxylate, and Triphenylphosphine. Bulletin of the Chemical Society of Japan. [Link]
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Professor Dave Explains. (2024, January 10). Mitsunobu Reaction [Video]. YouTube. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2021, March 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. [Link]
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A Researcher's Guide to Kinetic vs. Thermodynamic Enolate Formation in Substituted Acetoacetates
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the regioselective formation of enolates from unsymmetrical carbonyl compounds is a cornerstone of carbon-carbon bond formation. For drug development professionals and researchers, mastering the selective generation of either the kinetic or thermodynamic enolate of substituted acetoacetates is paramount for achieving desired molecular architectures. This guide provides an in-depth comparison of the principles and experimental protocols governing these two pathways, supported by mechanistic insights and practical data.
I. The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways
The deprotonation of a substituted acetoacetate, which possesses two distinct acidic α-hydrogens, can lead to two regioisomeric enolates. The outcome of this deprotonation is dictated by the reaction conditions, which can be manipulated to favor either the kinetically or thermodynamically controlled product.[1]
-
Kinetic Enolate: This enolate is formed faster due to the deprotonation of the less sterically hindered α-hydrogen.[2][3] Its formation is favored under irreversible conditions, typically at low temperatures with a strong, bulky, non-nucleophilic base.[4][5][6] The kinetic product is not necessarily the most stable isomer.[1]
-
Thermodynamic Enolate: This enolate is the more stable of the two possible isomers, usually because it results in a more substituted double bond, analogous to Zaitsev's rule for alkenes.[7] Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures, weaker bases, or longer reaction times.[4][8] Under these reversible conditions, the initially formed kinetic enolate can revert to the starting material and eventually form the more stable thermodynamic product.
The choice between these two pathways is a powerful tool in directing the regioselectivity of subsequent reactions, such as alkylations.[1]
II. Mechanistic Underpinnings of Selectivity
The selective formation of either the kinetic or thermodynamic enolate hinges on a delicate interplay of several factors: the base, solvent, temperature, and reaction time.
A. The Decisive Role of the Base:
-
For Kinetic Control (The Bulky Interceptor): A strong, sterically hindered base is the quintessential reagent for kinetic enolate formation. Lithium diisopropylamide (LDA) is the most common choice.[4][5][7] Its bulky isopropyl groups preferentially abstract the more accessible, less sterically hindered proton, leading to the kinetic enolate.[5][6][7] The reaction with LDA is rapid and essentially irreversible at low temperatures due to the large pKa difference between the conjugate acid of LDA (diisopropylamine, pKa ~36) and the acetoacetate (pKa ~11).[6][9]
-
For Thermodynamic Control (The Patient Equilibrator): Weaker, less sterically hindered bases, such as sodium hydride (NaH) or alkoxides (e.g., sodium ethoxide), are typically employed to generate the thermodynamic enolate.[4] These bases establish an equilibrium between the starting material and the two possible enolates.[7] Over time, the equilibrium shifts to favor the more stable, more substituted thermodynamic enolate.[7] While NaH is a strong base, its poor solubility can lead to slow reaction rates, allowing time for equilibration to the thermodynamic product.[10][11][12]
B. Temperature's Influence: Freezing the Kinetic or Fueling the Thermodynamic:
-
Low Temperatures (-78 °C): Kinetic control is typically achieved at very low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath).[4][5] At these temperatures, the deprotonation is irreversible, and there is insufficient thermal energy for the less stable kinetic enolate to equilibrate to the more stable thermodynamic form.[13][14]
-
Higher Temperatures (Room Temperature and above): Thermodynamic control is favored at higher temperatures, often at or above room temperature.[4][8] These conditions provide the necessary energy to overcome the activation barrier for the interconversion of the enolates, allowing the system to reach thermal equilibrium and favor the most stable product.
C. Solvent and Time: The Supporting Cast:
-
Aprotic Solvents: Aprotic solvents like tetrahydrofuran (THF) are generally used for kinetic enolate formation to avoid proton exchange that could lead to equilibration.[3][15]
-
Protic Solvents: Protic solvents can facilitate the equilibration to the thermodynamic enolate by providing a source of protons.[3]
-
Reaction Time: Short reaction times favor the kinetic product, as the reaction is stopped before equilibration can occur.[4][8] Conversely, longer reaction times allow for the establishment of equilibrium and favor the formation of the thermodynamic enolate.[4]
III. Experimental Protocols and Data Comparison
Here, we present standardized protocols for the selective generation of kinetic and thermodynamic enolates of a model substrate, ethyl 2-methylacetoacetate, followed by trapping with an electrophile (e.g., methyl iodide).
A. Experimental Workflow Diagram
Caption: Comparative workflow for kinetic and thermodynamic enolate formation.
B. Protocol for Kinetic Enolate Formation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled.
-
Reagent Preparation: The flask is charged with a solution of diisopropylamine in anhydrous THF and cooled to -78 °C.
-
Base Formation: A solution of n-butyllithium in hexanes is added dropwise to the diisopropylamine solution while maintaining the temperature at -78 °C. The mixture is stirred for 30 minutes to form LDA.
-
Substrate Addition: A solution of ethyl 2-methylacetoacetate in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete formation of the kinetic enolate.
-
Electrophile Trapping: Methyl iodide is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The product ratio is determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
C. Protocol for Thermodynamic Enolate Formation
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is used.
-
Reagent Preparation: The flask is charged with a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF.
-
Substrate Addition: A solution of ethyl 2-methylacetoacetate in anhydrous THF is added dropwise to the NaH suspension at room temperature. The mixture is stirred and may be gently heated to reflux to facilitate enolate formation and equilibration. The reaction is monitored for the cessation of hydrogen gas evolution.
-
Electrophile Trapping: After the enolate formation is complete, the mixture is cooled to room temperature, and methyl iodide is added dropwise. The reaction is stirred at room temperature overnight.
-
Workup: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: The product ratio is determined by GC-MS or NMR spectroscopy.
D. Data Comparison Table
| Parameter | Kinetic Control | Thermodynamic Control |
| Base | Lithium diisopropylamide (LDA)[4][5][7] | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)[4] |
| Temperature | -78 °C[4][5] | Room Temperature (25 °C) or higher[4][8] |
| Solvent | Aprotic (e.g., THF)[3][15] | Aprotic (e.g., THF) or Protic (e.g., Ethanol for NaOEt)[3] |
| Reaction Time | Short (typically < 1 hour for enolate formation)[4][8] | Long (can be several hours to overnight)[4] |
| Major Product | Less substituted enolate[1][7] | More substituted, more stable enolate[1][7] |
| Governing Principle | Rate of reaction (faster deprotonation)[1] | Equilibrium (most stable product)[1] |
IV. Visualizing the Reaction Pathways
The following diagrams illustrate the deprotonation of ethyl 2-methylacetoacetate under kinetic and thermodynamic control.
A. Kinetic Enolate Formation Pathway
Caption: Kinetic deprotonation favors the less hindered proton.
B. Thermodynamic Enolate Formation Pathway
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A Comparative Analysis of Catalysts for the Alpha-Alkylation of Ketones: A Guide for Researchers
The α-alkylation of ketones is a cornerstone transformation in organic synthesis, fundamental to the construction of complex molecular architectures in pharmaceuticals, natural products, and materials science. This reaction forges a new carbon-carbon bond at the α-position of a ketone, often creating a stereogenic center. The development of catalytic methods to achieve this transformation with high efficiency, selectivity, and stereocontrol is a testament to the ingenuity of modern chemistry. This guide provides a comparative analysis of the leading catalytic systems for ketone α-alkylation, offering insights into their mechanisms, applications, and relative merits to aid researchers in selecting the optimal catalyst for their synthetic challenges.
The Fundamental Chemistry: Enolates and Enamines
The α-protons of a ketone are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[1][2] The classical approach to α-alkylation involves the stoichiometric deprotonation of the ketone with a strong base to form an enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2][3][4] However, this method is often plagued by issues such as polyalkylation, O-alkylation, and competing aldol condensation reactions.[5] The regioselectivity of deprotonation in unsymmetrical ketones is also a significant challenge, with kinetic and thermodynamic enolates leading to different products.[1][4]
Catalytic methods have emerged to overcome these limitations by generating the nucleophilic species in situ under milder conditions. These approaches can be broadly categorized into organocatalysis, metal catalysis, and photocatalysis, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.
Organocatalysis: A Metal-Free Approach
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of ketone α-alkylation, enamine and Singly Occupied Molecular Orbital (SOMO) catalysis are the most prominent strategies.
Enamine Catalysis
Enamine catalysis involves the condensation of a ketone with a chiral primary or secondary amine catalyst to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the α-functionalized ketone. Cinchona alkaloids and proline derivatives are common catalysts for these transformations.[6][7][8]
A key advantage of enamine catalysis is its ability to provide high enantioselectivity.[9] For instance, cinchona-based primary amine catalysts have been successfully employed in the asymmetric α-alkylation of cyclic ketones with activated alkyl halides like dialkyl 2-bromomalonates, affording products in good yields and high enantiomeric excess (ee).[6][7]
Limitations:
-
Primarily effective for cyclic ketones and activated electrophiles.[8]
-
Acyclic ketones can be challenging substrates due to competing side reactions and lower reactivity.[7]
Singly Occupied Molecular Orbital (SOMO) Catalysis
SOMO catalysis is a distinct organocatalytic strategy that proceeds through single-electron oxidation of an enamine intermediate to form a geometrically constrained radical cation.[10] This radical cation then reacts with a suitable nucleophile, such as an allyl silane. This approach has enabled the first enantioselective organocatalytic α-allylation of cyclic ketones.[10] Oxidatively stable imidazolidinone catalysts have been developed specifically for this transformation, demonstrating good yields and excellent enantioselectivities (up to 94% ee) for a variety of cyclic ketones.[10]
Advantages:
-
Provides a unique pathway for α-functionalization that is complementary to two-electron processes.
-
Enables the use of nucleophiles that are not compatible with traditional enamine catalysis.
Metal Catalysis: Power and Versatility
Transition metal catalysts offer a powerful and versatile platform for the α-alkylation of ketones, often with broad substrate scope and high functional group tolerance. A variety of metals, including nickel, palladium, ruthenium, iridium, manganese, and cobalt, have been employed in these reactions.[11][12][13][14][15]
Nickel-Catalyzed Cross-Coupling
Recent advancements have seen the emergence of nickel-catalyzed enantioselective α-alkylation of ketones with unactivated alkyl halides.[11][12] This method is particularly significant as it addresses the long-standing challenge of using simple, unactivated electrophiles. A key innovation in this area is the use of unique bimetallic ligands that enhance reaction conversion, chemoselectivity, and enantioselectivity.[11][12] This approach allows for the synthesis of chiral ketones with α-quaternary carbon stereocenters in high yields and good enantioselectivities.[11][12] The substrate scope is broad, accommodating various acyclic ketones and unactivated alkyl iodides, and tolerating a wide range of functional groups.[11]
Borrowing Hydrogen Catalysis
Ruthenium and iridium complexes are effective catalysts for the α-alkylation of ketones with alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[13][14] In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. The ketone and the amine co-catalyst then form an enamine, which reacts with the aldehyde. Subsequent reduction and hydrolysis yield the α-alkylated ketone. This atom-economical process generates water as the only byproduct.[13]
Photocatalysis: A Mild and Green Alternative
Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions using visible light as a renewable energy source.[16] In the context of ketone α-alkylation, photoredox catalysis, often in combination with organocatalysis, has proven to be highly effective.[17][18]
Dual Enamine/Photoredox Catalysis
This dual catalytic system combines the enamine-forming ability of an organocatalyst with the single-electron transfer capabilities of a photoredox catalyst (e.g., [Ru(bpy)3]2+ or an organic dye).[6] The photoredox catalyst facilitates the generation of a radical intermediate from the alkylating agent, which is then intercepted by the enamine. This approach has been successfully applied to the enantioselective α-alkylation of ketones with electron-deficient alkyl halides.[6]
Direct Enamine Photoexcitation
In some cases, the transiently formed enamine itself can act as a light-absorbing species, initiating a self-propagating radical chain mechanism upon irradiation.[6][7] This method, which often utilizes cinchona alkaloid-based primary amine catalysts, obviates the need for an external photoredox catalyst, simplifying the reaction setup.[7] This strategy has been successfully applied to the direct enantioselective α-alkylation of cyclic ketones with dialkyl 2-bromomalonates.[7]
Comparative Performance of Catalytic Systems
The choice of catalyst for a specific α-alkylation reaction depends on several factors, including the nature of the ketone and alkylating agent, the desired level of stereocontrol, and the tolerance for different reaction conditions. The following table provides a comparative summary of representative catalytic systems.
| Catalyst System | Ketone Substrate | Alkylating Agent | Yield (%) | ee (%) | Key Advantages | Limitations | Reference |
| Organocatalysis | |||||||
| Cinchona Alkaloid | Cyclic Ketones | Dialkyl 2-bromomalonates | Good | High | Metal-free, high enantioselectivity. | Limited to activated electrophiles and cyclic ketones. | [6][7] |
| Imidazolidinone (SOMO) | Cyclic Ketones | Allyl Silanes | 75-85 | 88-94 | Unique reactivity, access to α-allylated products. | Requires a stoichiometric oxidant. | [10] |
| Metal Catalysis | |||||||
| Nickel/Bimetallic Ligand | Acyclic Ketones | Unactivated Alkyl Iodides | High | Good | Broad substrate scope, uses unactivated electrophiles. | Requires a specific, potentially complex ligand. | [11][12] |
| Ruthenium/Pincer Ligand | Aromatic Ketones | Secondary Alcohols | High | N/A | Atom-economical, uses alcohols as alkylating agents. | High temperatures may be required. | [13] |
| Photocatalysis | |||||||
| Cinchona/Photoredox | Cyclic Ketones | Activated Alkyl Halides | Good | High | Mild conditions, uses visible light. | May require a metal-based photosensitizer. | [6][8] |
| Oxidized TiN | Acetophenone | Primary Alcohols | High | N/A | Heterogeneous, tunable product selectivity. | May require elevated temperatures for high conversion. | [19] |
Experimental Protocols
To provide a practical understanding of these catalytic systems, detailed experimental protocols for representative α-alkylation reactions are presented below.
Protocol 1: Organocatalytic Enantioselective α-Alkylation of a Cyclic Ketone
This protocol is adapted from a procedure utilizing a cinchona alkaloid-based primary amine catalyst for the photo-organocatalytic α-alkylation of cyclohexanone.[7]
Materials:
-
9-Amino(9-deoxy)-epi-cinchona alkaloid catalyst (e.g., PhQn or PhQd) (20 mol%)
-
Cyclohexanone (2.0 equiv)
-
Diethyl 2-bromomalonate (1.0 equiv)
-
Trifluoroacetic acid (TFA) (40 mol%)
-
2,6-Lutidine (2.0 equiv)
-
Toluene (0.2 M)
-
36 W LED lamp (365 nm)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the cinchona alkaloid catalyst, toluene, 2,6-lutidine, and cyclohexanone.
-
Add diethyl 2-bromomalonate and trifluoroacetic acid to the reaction mixture.
-
Seal the vial and place it in a cooling block maintained at 25 °C.
-
Irradiate the reaction mixture with a 36 W, 365 nm LED lamp for 18 hours with continuous stirring.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated ketone.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Protocol 2: Nickel-Catalyzed Enantioselective α-Alkylation of an Acyclic Ketone
This protocol is a representative example of the nickel-catalyzed cross-coupling of an α-enolizable ketone with an unactivated alkyl halide.[11][12]
Materials:
-
Acyclic ketone (e.g., 2-methyl-1-phenylpropan-1-one) (1.0 equiv)
-
Unactivated alkyl iodide (e.g., 1-iodopentane) (1.5 equiv)
-
Nickel(II) catalyst precursor (e.g., NiBr2·diglyme) (5 mol%)
-
Bimetallic ligand (10 mol%)
-
Base (e.g., NaHMDS) (1.2 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, add the nickel catalyst precursor and the bimetallic ligand to an oven-dried vial.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Add the acyclic ketone and the unactivated alkyl iodide to the catalyst mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add the base dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the α-alkylated product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizing the Catalytic Cycles
To better understand the mechanisms of these diverse catalytic systems, the following diagrams illustrate the key steps in each process.
Caption: General catalytic cycle for metal-catalyzed α-alkylation.
Sources
- 1. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 2. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 5. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective direct α-alkylation of cyclic ketones by means of photo-organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective Organocatalytic α‐Alkylation of Ketones by SN1‐Type Reaction of Alcohols | Semantic Scholar [semanticscholar.org]
- 10. Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]
- 12. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Substituted carbonyl compound synthesis by alkylation or condensation [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
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- 17. A Photochemical Organocatalytic Strategy for the α-Alkylation of Ketones by using Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Spectroscopic Analysis of Methyl 2-ethylacetoacetate Reaction Products
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the analysis of products derived from Methyl 2-ethylacetoacetate, a versatile β-keto ester. We will move beyond rote procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization.
The Dynamic Nature of this compound: Keto-Enol Tautomerism
Before delving into the analysis of its reaction products, it is crucial to understand the inherent keto-enol tautomerism of this compound. This equilibrium between the keto and enol forms influences its reactivity and spectroscopic signature. The presence of both tautomers can be observed and quantified using spectroscopic methods, particularly NMR.
Comparative Spectroscopic Analysis of Key Reaction Pathways
This guide will focus on three common and synthetically important transformations of this compound:
-
Alkylation: Formation of a new carbon-carbon bond at the α-position.
-
Reduction: Selective reduction of the ketone functionality.
-
Hydrolysis and Decarboxylation: Cleavage of the ester and subsequent loss of carbon dioxide to form a ketone.
For each reaction, we will provide a comparative analysis of the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in unequivocally identifying the product and distinguishing it from the starting material and potential byproducts.
Alkylation of this compound
Alkylation of this compound proceeds via the formation of an enolate at the α-carbon, which then acts as a nucleophile to attack an alkyl halide.[1] For this guide, we will consider the methylation using methyl iodide as a representative example.
Reaction Scheme: this compound reacts with a base (e.g., sodium methoxide) to form the enolate, which is then treated with methyl iodide to yield Methyl 2,2-diethylacetoacetate.
Spectroscopic Comparison: Starting Material vs. Alkylated Product
| Spectroscopic Technique | This compound (Starting Material) | Methyl 2,2-diethylacetoacetate (Alkylated Product) | Rationale for a Confident Characterization |
| ¹H NMR | Presence of a methine proton (CH) signal at the α-carbon. | Absence of the α-methine proton signal. Appearance of a new methyl group signal. | The disappearance of the α-proton is a definitive indicator of successful alkylation at this position. |
| ¹³C NMR | Presence of a methine carbon signal at the α-position. | Disappearance of the α-methine carbon signal and appearance of a new quaternary carbon signal at the α-position, along with a new methyl carbon signal. | The change in the chemical shift and type of the α-carbon from a methine to a quaternary center provides unambiguous evidence of alkylation. |
| IR Spectroscopy | C-H stretching of the α-methine. | Absence of the α-methine C-H stretch. | While subtle, the disappearance of this peak can support the NMR data. The strong C=O stretches for the ketone and ester will remain, although their positions may shift slightly. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak shifted by the mass of the added alkyl group. | A clear increase in the molecular weight corresponding to the addition of the alkyl group confirms the formation of the product. |
Experimental Protocol: Alkylation and NMR Analysis
Objective: To synthesize Methyl 2,2-diethylacetoacetate and characterize it using NMR spectroscopy.
Materials:
-
This compound
-
Sodium methoxide
-
Methanol (anhydrous)
-
Methyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol.
-
Cool the solution to 0 °C and add this compound dropwise.
-
Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.
-
Add methyl iodide dropwise and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Prepare an NMR sample by dissolving a small amount of the purified product in CDCl₃.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Visualization of the Alkylation Workflow
Caption: Workflow for the alkylation of this compound and subsequent spectroscopic analysis.
Reduction of this compound
The ketone functionality of β-keto esters can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄).[2] This reaction yields a β-hydroxy ester.
Reaction Scheme: this compound is treated with sodium borohydride in an alcoholic solvent (e.g., methanol) to produce Methyl 3-hydroxy-2-ethylbutanoate.
Spectroscopic Comparison: Starting Material vs. Reduced Product
| Spectroscopic Technique | This compound (Starting Material) | Methyl 3-hydroxy-2-ethylbutanoate (Reduced Product) | Rationale for a Confident Characterization |
| ¹H NMR | Sharp singlet for the acetyl methyl group. | Disappearance of the acetyl methyl singlet. Appearance of a new doublet for the methyl group adjacent to the newly formed hydroxyl group and a multiplet for the CH-OH proton. A broad singlet for the OH proton will also be present. | The disappearance of the ketone's methyl signal and the appearance of signals corresponding to the new alcohol moiety are clear indicators of a successful reduction. |
| ¹³C NMR | Presence of a ketone carbonyl signal (~200-210 ppm). | Disappearance of the ketone carbonyl signal. Appearance of a new carbon signal in the alcohol region (~60-70 ppm) for the CH-OH group. | The dramatic upfield shift of the carbonyl carbon to an alcohol carbon provides definitive proof of reduction. |
| IR Spectroscopy | Strong, sharp C=O stretch for the ketone (~1715 cm⁻¹). | Disappearance of the ketone C=O stretch. Appearance of a broad O-H stretch (~3200-3600 cm⁻¹) and a C-O stretch (~1000-1200 cm⁻¹). The ester C=O stretch (~1735 cm⁻¹) will remain. | The appearance of the characteristic broad O-H band and the disappearance of the ketone's C=O band are strong evidence for the reduction. |
| Mass Spectrometry | Molecular ion peak. | Molecular ion peak with an increase of 2 mass units, corresponding to the addition of two hydrogen atoms. | The increase in molecular weight by 2 amu confirms the reduction of the ketone. |
Experimental Protocol: Reduction and IR Analysis
Objective: To synthesize Methyl 3-hydroxy-2-ethylbutanoate and characterize it using IR spectroscopy.
Materials:
-
This compound
-
Sodium borohydride
-
Methanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Salt plates (e.g., NaCl or KBr) for IR
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask and cool to 0 °C.
-
Slowly add sodium borohydride in portions, controlling the temperature.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.
-
Place a drop of the neat liquid product between two salt plates to acquire the IR spectrum.
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Visualization of the Reduction Pathway
Caption: Reduction of this compound to a β-hydroxy ester.
Hydrolysis and Decarboxylation of this compound
β-Keto esters can be hydrolyzed to the corresponding β-keto acid, which is unstable and readily undergoes decarboxylation upon heating to yield a ketone.[3]
Reaction Scheme: this compound is first hydrolyzed under acidic or basic conditions to 2-ethylacetoacetic acid. Subsequent heating leads to the loss of CO₂ and the formation of 3-pentanone.
Spectroscopic Comparison: Starting Material vs. Decarboxylated Product
| Spectroscopic Technique | This compound (Starting Material) | 3-Pentanone (Decarboxylated Product) | Rationale for a Confident Characterization |
| ¹H NMR | Signals for the methoxy group of the ester and the α-methine proton. | Disappearance of the methoxy and α-methine signals. Appearance of a quartet and a triplet characteristic of an ethyl group adjacent to a carbonyl. | The complete disappearance of the ester functionality signals and the appearance of a symmetrical ketone's signals are definitive. |
| ¹³C NMR | Signals for the ester carbonyl, methoxy carbon, and α-methine carbon. | Disappearance of the ester carbonyl, methoxy, and α-methine carbon signals. Appearance of a single ketone carbonyl signal and two signals for the ethyl groups. | The significant reduction in the number of signals and the presence of only a ketone carbonyl signal confirm the transformation. |
| IR Spectroscopy | Two C=O stretches for the ketone and ester. | A single C=O stretch for the ketone. Disappearance of the C-O stretches associated with the ester. | The presence of only one carbonyl absorption in the IR spectrum is a key indicator of successful hydrolysis and decarboxylation. |
| Mass Spectrometry | Molecular ion peak. | Molecular ion peak corresponding to the molecular weight of 3-pentanone. | A significant decrease in molecular weight, corresponding to the loss of the methoxycarbonyl group, confirms the reaction. |
Experimental Protocol: Hydrolysis, Decarboxylation, and GC-MS Analysis
Objective: To synthesize 3-pentanone and confirm its identity using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
GC-MS instrument
Procedure:
-
Heat a mixture of this compound and aqueous sodium hydroxide solution at reflux for 1-2 hours to hydrolyze the ester.
-
Cool the reaction mixture and acidify with aqueous hydrochloric acid.
-
Gently heat the acidic solution to effect decarboxylation (effervescence of CO₂ will be observed).
-
After gas evolution ceases, cool the mixture and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Inject a small sample of the ethereal solution into the GC-MS for analysis.
Data Acquisition:
-
Obtain the total ion chromatogram and the mass spectrum of the major peak. Compare the mass spectrum to a library database for positive identification.
Visualization of the Hydrolysis and Decarboxylation Logic
Caption: Logical flow from the starting ester to the final ketone product.
References
-
Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). Ethyl 2-methylacetoacetate. Retrieved from [Link]
-
ECMDB. (2015). Ethyl-2-methylacetoacetate (ECMDB20553). Retrieved from [Link]
-
Synlett. (2011). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild Conditions. Retrieved from [Link]
-
University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
NIST. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
Prezi. (n.d.). Chiral Reduction of Ethyl Acetoacetate. Retrieved from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Reddit. (2022). NaBH4 reduction of ester. Retrieved from [Link]
-
Chegg. (2020). The reduction of ethyl acetoacetate with sodium borohydride is show below. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Alkylation of Enolate Ions. Retrieved from [Link]
-
CaltechAUTHORS. (n.d.). Ir-Catalyzed Asymmetric Allylic Alkylation of Dialkyl Malonates Enabling the Construction of Enantioenriched All-Carbon Quaternary Stereocenters. Retrieved from [Link]
-
ResearchGate. (2025). Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Decarboxylation Reactions. Retrieved from [Link]
Sources
A Mechanistic Deep Dive: Comparative Analysis of Named Reactions Involving β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile β-Keto Ester in Organic Synthesis
β-Keto esters are foundational synthons in the arsenal of synthetic organic chemistry.[1][2] Their unique 1,3-dicarbonyl functionality imparts a remarkable dual reactivity, possessing both electrophilic and nucleophilic centers.[1][2] This characteristic makes them invaluable intermediates in the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3][4] The acidic α-hydrogen, nestled between the two carbonyl groups, is readily abstracted to form a stabilized enolate, a potent nucleophile for a myriad of carbon-carbon bond-forming reactions.[5][6] This guide provides a detailed mechanistic comparison of several key named reactions that leverage the unique reactivity of β-keto esters, offering insights into their similarities, differences, and practical applications.
The Claisen and Dieckmann Condensations: Intermolecular vs. Intramolecular Acyl Substitution
The Claisen condensation is a cornerstone reaction for the formation of β-keto esters.[7][8] In its classic form, it involves the self-condensation of two molecules of an enolizable ester in the presence of a strong base.[9] A variation, the "crossed" or "mixed" Claisen condensation, occurs between two different esters, one of which is typically non-enolizable to prevent a mixture of products.[7][8][9]
The Dieckmann condensation, in contrast, is an intramolecular version of the Claisen condensation.[7][9][10][11] It is the go-to method for synthesizing cyclic β-keto esters, particularly five- and six-membered rings, from diesters.[7][10][12]
Mechanistic Comparison
Both reactions proceed through a similar mechanistic pathway involving the formation of an ester enolate followed by nucleophilic acyl substitution.[7][12]
Claisen Condensation Mechanism:
-
Enolate Formation: A strong base, typically the corresponding alkoxide of the ester, deprotonates the α-carbon of one ester molecule to form a resonance-stabilized enolate.[13]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule.[13]
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.[13]
-
Elimination: The intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[13]
-
Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting ester. The alkoxide base deprotonates the α-carbon of the product, shifting the equilibrium to favor product formation.[13]
-
Protonation: An acidic workup is required to protonate the final enolate and yield the neutral β-keto ester.[13]
Dieckmann Condensation Mechanism:
The mechanism is analogous to the Claisen condensation, but all steps occur within the same molecule.[10][12]
-
Intramolecular Enolate Formation: A base deprotonates an α-carbon to form an enolate.
-
Intramolecular Nucleophilic Attack: The enolate attacks the other ester carbonyl group within the same molecule, leading to ring closure.[14]
-
Cyclic Tetrahedral Intermediate: A cyclic tetrahedral intermediate is formed.
-
Elimination: The intermediate expels an alkoxide, forming the cyclic β-keto ester.
-
Deprotonation and Protonation: Similar to the Claisen condensation, the final deprotonation of the product drives the reaction, followed by an acidic workup.[12]
Diagram 1: Generalized Claisen Condensation Mechanism
Caption: A stepwise representation of the Claisen condensation mechanism.
Comparative Summary
| Feature | Claisen Condensation | Dieckmann Condensation |
| Nature | Intermolecular C-C bond formation[10] | Intramolecular C-C bond formation (cyclization)[10][14] |
| Reactant(s) | Two ester molecules (or one ester and another carbonyl compound)[10] | A single molecule containing two ester groups (a diester)[9][10] |
| Product | Acyclic β-keto ester[14] | Cyclic β-keto ester[14] |
| Ring Formation | No | Forms 5- or 6-membered rings most favorably[10][12] |
| Key Application | Synthesis of acetoacetic esters and related compounds. | Synthesis of cyclic ketones after hydrolysis and decarboxylation. |
Hantzsch Pyridine Synthesis and Biginelli Reaction: Multi-Component Pathways to Heterocycles
The Hantzsch pyridine synthesis and the Biginelli reaction are both multi-component reactions that utilize a β-keto ester as a key starting material to construct heterocyclic rings.
The Hantzsch pyridine synthesis , first reported in 1881, is a reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a dihydropyridine.[15][16] This dihydropyridine can then be oxidized to the corresponding pyridine.[16] These pyridine derivatives are of significant interest in medicinal chemistry, with many acting as calcium channel blockers.[15][16]
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[17][18]
Mechanistic Divergence
While both reactions start with similar components, their mechanistic pathways diverge to form different heterocyclic systems.
Hantzsch Pyridine Synthesis Mechanism:
The mechanism is believed to proceed through two initial key intermediates:[15]
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-keto ester to form an α,β-unsaturated carbonyl compound.[15]
-
Enamine Formation: The second equivalent of the β-keto ester reacts with ammonia to form an enamine.[15]
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[15]
-
Cyclization and Dehydration: Subsequent cyclization and dehydration yield the 1,4-dihydropyridine product.[15]
Biginelli Reaction Mechanism:
The exact mechanism is still a subject of discussion, but a widely accepted pathway involves:
-
Acyl-iminium Ion Intermediate: The aldehyde and urea first react to form an acyl-iminium ion intermediate.
-
Nucleophilic Addition: The enolate of the β-keto ester then adds to this iminium ion.
-
Cyclization and Dehydration: Intramolecular cyclization followed by dehydration yields the dihydropyrimidinone.
It is noteworthy that under certain conditions, the Hantzsch dihydropyridine can be a side product in the Biginelli reaction, highlighting the competitive nature of these pathways.[18]
Diagram 2: Comparative Workflow of Hantzsch and Biginelli Reactions
Caption: Divergent pathways of the Hantzsch and Biginelli reactions from common starting materials.
Comparative Summary
| Feature | Hantzsch Pyridine Synthesis | Biginelli Reaction |
| Reactants | Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate[16] | Aldehyde, β-keto ester, Urea/Thiourea[18] |
| Product | 1,4-Dihydropyridine (can be oxidized to pyridine)[16] | 3,4-Dihydropyrimidin-2(1H)-one (DHPM)[17] |
| Key Intermediates | Knoevenagel adduct and enamine[15] | Acyl-iminium ion |
| Core Heterocycle | Six-membered nitrogen-containing ring (pyridine derivative) | Six-membered ring with two nitrogen atoms (pyrimidine derivative) |
| Catalyst | Often acid or base-catalyzed; can also be performed under neutral conditions.[19] | Typically acid-catalyzed.[18] |
Experimental Protocols
General Protocol for a Solvent-Free Claisen Condensation
This protocol describes a solvent-free approach, which can reduce waste and reaction times.[20][21]
Materials:
-
Potassium tert-butoxide
-
Ethyl phenylacetate
Procedure:
-
Combine potassium tert-butoxide and ethyl phenylacetate in a reaction vessel.
-
Heat the mixture to 100 °C for approximately 30 minutes.[21]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, allow the mixture to cool and proceed with the appropriate workup and purification to isolate the 2,4-diphenylacetoacetate product.
General Protocol for the Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol outlines a conventional method for the Hantzsch synthesis.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-keto ester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, two equivalents of the β-keto ester, and ammonium acetate in ethanol.[15]
-
Heat the mixture to reflux with stirring.[15]
-
Monitor the reaction by TLC until completion (typically 2-4 hours).[15]
-
Cool the reaction mixture to room temperature to allow the product to precipitate.[15]
-
Collect the crude product by vacuum filtration and wash with cold ethanol.[15]
-
The product can be further purified by recrystallization.
Microwave-assisted protocols can significantly reduce reaction times.[15] "On-water" and catalyst-free methods have also been developed as greener alternatives.[19][22]
Conclusion
The named reactions involving β-keto esters represent a powerful and diverse set of tools for organic synthesis. The Claisen and Dieckmann condensations provide elegant routes to both acyclic and cyclic β-keto esters through intermolecular and intramolecular pathways, respectively. The Hantzsch and Biginelli reactions, on the other hand, showcase the utility of β-keto esters in multi-component reactions for the efficient construction of medicinally relevant heterocyclic scaffolds. A thorough understanding of their respective mechanisms is crucial for predicting outcomes, optimizing reaction conditions, and designing novel synthetic strategies in the pursuit of complex molecular targets.
References
-
Difference Between Claisen and Dieckmann Condensation. (2020-11-02). Available from: [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021-10-26). Available from: [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020-09-14). Master Organic Chemistry. Available from: [Link]
-
Claisen Condensation Mechanism. BYJU'S. Available from: [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2011). PMC - NIH. Available from: [Link]
-
How is the Dieckmann reaction different from the Claisen reaction? Study Prep in Pearson+. Available from: [Link]
-
“On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (2011). NIH. Available from: [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025-01-19). Chemistry LibreTexts. Available from: [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2014). Taylor & Francis Online. Available from: [Link]
-
b-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. Available from: [Link]
-
A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2010). ACS Publications. Available from: [Link]
-
A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2025-08-06). Request PDF. Available from: [Link]
-
Recent advances in the transesterification of β-keto esters. (2021-07-02). RSC Publishing. Available from: [Link]
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. ResearchGate. Available from: [Link]
-
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The Green Shift: A Comparative Guide to Sustainable Methyl 2-ethylacetoacetate Production
For researchers and professionals in the pharmaceutical and fine chemical industries, the synthesis of key intermediates like Methyl 2-ethylacetoacetate is a foundational process. However, the growing emphasis on sustainable chemistry necessitates a critical evaluation of traditional synthetic routes and an embrace of greener alternatives. This guide provides an in-depth comparison of emerging green synthesis methodologies for this compound, moving beyond mere protocols to explain the rationale behind these more environmentally benign approaches.
Introduction: The Case for Greener Synthesis
This compound is a valuable building block, but its conventional synthesis often involves hazardous reagents, harsh reaction conditions, and significant waste generation. Green chemistry principles—such as the use of renewable feedstocks, safer solvents, and catalytic reagents—offer a pathway to more sustainable and efficient production. This guide will benchmark three promising green routes: Biocatalytic Transesterification, Solid Acid-Catalyzed Transesterification, and a modern approach to the classic Alkylation reaction.
Biocatalytic Transesterification: The Power of Enzymes
Enzymatic catalysis, particularly with lipases, represents a paradigm shift in chemical synthesis, offering high selectivity and mild reaction conditions. Candida antarctica lipase B (CALB) has emerged as a robust biocatalyst for the transesterification of β-keto esters.[1]
The Rationale: Why Lipases?
Lipases are highly specific, reducing the formation of byproducts and simplifying purification.[2] They operate under mild temperature and pH conditions, lowering energy consumption and minimizing degradation of thermally sensitive molecules.[1] Furthermore, immobilized lipases can be easily recovered and reused, a key tenet of green chemistry.[1]
Reaction Mechanism
The lipase-catalyzed transesterification proceeds via a "ping-pong bi-bi" mechanism. The enzyme's active site, featuring a catalytic triad of serine, histidine, and aspartate, facilitates the reaction. The serine's hydroxyl group, activated by histidine, attacks the carbonyl carbon of the starting ester (e.g., Ethyl Acetoacetate), forming a tetrahedral intermediate. An acyl-enzyme intermediate is then formed, which subsequently reacts with the incoming alcohol (methanol) to yield the desired this compound.[3][4]
Caption: Lipase-catalyzed transesterification mechanism.
Experimental Protocol: Lipase-Catalyzed Synthesis
Materials:
-
Ethyl 2-ethylacetoacetate
-
Methanol (anhydrous)
-
Immobilized Candida antarctica lipase B (CALB), such as Novozym 435
-
Molecular sieves (4 Å), activated
-
Heptane (as solvent, optional)
Procedure:
-
To a round-bottom flask, add Ethyl 2-ethylacetoacetate (1 equivalent).
-
Add anhydrous methanol (3-5 equivalents). The excess methanol drives the equilibrium towards the product.
-
Add immobilized CALB (5-10% by weight of the limiting reagent).
-
Add activated molecular sieves to remove the ethanol byproduct, further shifting the equilibrium.
-
If using a solvent, add heptane.
-
Stir the mixture at a controlled temperature, typically between 30-50°C.
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the immobilized lipase. The enzyme can be washed with a suitable solvent and dried for reuse.
-
Remove the solvent and excess methanol from the filtrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Solid Acid-Catalyzed Transesterification: A Heterogeneous Approach
The use of solid acid catalysts provides a greener alternative to corrosive and difficult-to-remove mineral acids like sulfuric acid.[5] These heterogeneous catalysts are easily separated from the reaction mixture, minimizing waste and simplifying product purification.[6]
The Rationale: Advantages of Solid Acids
Solid acid catalysts, such as sulfated zirconia or functionalized silica, offer high thermal stability and can be regenerated and reused multiple times.[7] The reactions can often be conducted under solvent-free conditions, further enhancing their green credentials.
Reaction Mechanism
The acid-catalyzed transesterification begins with the protonation of the carbonyl oxygen of the ester by the solid acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of ethanol to yield the final product and regenerate the catalyst.[8][9]
Caption: Phase-transfer catalysis alkylation workflow.
Experimental Protocol: Phase-Transfer Catalyzed Alkylation
Materials:
-
Methyl acetoacetate
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane or toluene (as solvent)
Procedure:
-
To a round-bottom flask, add methyl acetoacetate (1 equivalent), ethyl halide (1.1-1.5 equivalents), and the solvent.
-
Add finely powdered anhydrous potassium carbonate (2-3 equivalents).
-
Add the phase-transfer catalyst (1-5 mol%).
-
Stir the mixture vigorously at room temperature or with gentle heating (40-60°C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture to remove the potassium salts.
-
Wash the filtrate with water to remove the phase-transfer catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by vacuum distillation.
Comparative Analysis
| Parameter | Biocatalytic Transesterification | Solid Acid-Catalyzed Transesterification | Greener Alkylation (PTC) |
| Catalyst | Immobilized Lipase (e.g., CALB) | Sulfated Zirconia, Amberlyst-15 | Phase-Transfer Catalyst (e.g., TBAB) |
| Reagents | Ethyl 2-ethylacetoacetate, Methanol | Ethyl 2-ethylacetoacetate, Methanol | Methyl acetoacetate, Ethyl halide |
| Reaction Conditions | Mild (30-50°C), Neutral pH | Moderate to High Temp (Reflux) | Mild (RT to 60°C) |
| Solvent | Often solvent-free or non-polar | Toluene (for azeotropic removal) | Dichloromethane, Toluene |
| Byproducts | Ethanol | Ethanol | Potassium halide |
| Yield | High (>90%) [1] | Good to High | Good to High |
| Green Advantages | Biodegradable catalyst, mild conditions, high selectivity, catalyst reusability. | Heterogeneous catalyst (easy separation and reuse), can be solvent-free. | Avoids strong soluble bases, less salt waste, milder conditions. |
| Challenges | Higher initial catalyst cost, potential for enzyme deactivation. | May require higher temperatures, potential for catalyst leaching. | Requires vigorous stirring, catalyst removal from product. |
Conclusion
The transition to greener synthetic routes for key intermediates like this compound is not merely an environmental consideration but a strategic move towards more efficient and cost-effective chemical manufacturing. Biocatalytic transesterification stands out for its exceptional selectivity and mild operating conditions, making it an ideal choice for high-value applications. Solid acid catalysis offers a robust and scalable alternative, particularly when thermal stability is a key consideration. Finally, greener alkylation methods like phase-transfer catalysis provide a significant improvement over traditional protocols by minimizing waste and hazardous reagent use. The selection of the optimal route will depend on specific process requirements, including scale, purity, and cost considerations. However, the methodologies presented here provide a clear roadmap for the sustainable production of this important chemical intermediate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Ethylacetoacetate
As professionals in research and development, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of chemical reagents like Methyl 2-ethylacetoacetate, a common intermediate in organic synthesis, demand rigorous adherence to established protocols. This guide provides a comprehensive, technically grounded framework for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.
Hazard Identification & Risk Assessment: The Foundation of Safe Disposal
Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not inert; its properties dictate the necessary precautions for handling and disposal.
Primary Hazards:
-
Combustibility: The compound is classified as a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[1][2][3] Handling and storage must be conducted away from heat, sparks, and open flames.[1][4][5][6]
-
Eye Irritation: Direct contact can cause significant eye irritation or, in severe cases, damage.[1][5][6] This necessitates stringent eye protection protocols.
-
Incompatibility: This ester is incompatible with strong oxidizing agents and strong bases.[5][7] Mixing with these substances can lead to vigorous, exothermic reactions, creating a significant safety hazard. Therefore, waste streams must be strictly segregated.
Data Presentation: Physicochemical & Safety Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₂O₃ | [1][7] |
| Molecular Weight | 144.17 g/mol | [1][7] |
| CAS Number | 51756-08-2 (Methyl) / 609-14-3 (Ethyl) | [1][8] |
| Appearance | Colorless to light yellow liquid | [1][7] |
| Flash Point | 62 °C (143.6 °F) | [1][5] |
| Boiling Point | 185-187 °C | [1][7] |
| Density | ~1.010 g/mL at 20 °C | |
| GHS Hazard Statement | H227: Combustible liquid | [1][2] |
Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)
The safest and most effective way to manage chemical hazards is to use the hierarchy of controls. This principle prioritizes engineering and administrative controls to minimize risk, with PPE serving as the final, critical barrier of protection.
Engineering Controls: All handling of this compound, including transfers to waste containers, should be performed within a certified chemical fume hood.[4][7] This is the primary engineering control, designed to capture and exhaust vapors, minimizing inhalation exposure.[1]
Personal Protective Equipment (PPE): PPE is not optional; it is a mandatory requirement for handling this chemical.
-
Eye and Face Protection: At a minimum, chemical splash-resistant safety goggles that meet ANSI Z87.1 or EN166 standards are required.[1][4][9] When transferring larger volumes or when there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[9][10][11]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves, ensuring they are inspected for integrity before each use.[4][11][12] For prolonged contact, consult the glove manufacturer's resistance guide to select the most appropriate material.
-
Skin and Body Protection: A flame-resistant lab coat, buttoned completely, is required to protect against splashes.[1][11] Long pants and closed-toe shoes made of a non-porous material are mandatory to ensure full skin coverage.[1][11]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if vapors/aerosols are generated, a NIOSH-approved respirator is necessary.[4][9] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and training.[9][11]
Caption: The Hierarchy of Controls prioritizes safer methods.
Standard Operating Procedure (SOP) for Waste Collection & Disposal
The disposal of this compound is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[13] It must be managed as hazardous waste.[14][15] Sink disposal is strictly prohibited.[1][2][14]
Step-by-Step Disposal Protocol:
-
Waste Characterization: Due to its combustible nature (Flash Point < 140°F/60°C is often a threshold), this chemical is classified as hazardous waste. Do not mix it with non-hazardous waste.[16]
-
Container Selection:
-
Use a designated, leak-proof hazardous waste container that is chemically compatible with esters.[14][15] Glass or high-density polyethylene (HDPE) bottles are typically appropriate.
-
The container must have a secure, screw-top cap to prevent leaks and vapor release.[14][15]
-
Ensure the container is clean and was not previously used for an incompatible chemical (e.g., strong acids, bases, or oxidizers).[14]
-
-
Proper Labeling:
-
Waste Accumulation:
-
Keep the waste container securely closed at all times, except when adding waste.[14][15]
-
Store the container in a designated "Satellite Accumulation Area" (SAA) within the lab.[15]
-
The SAA must be located at or near the point of generation and under the control of the operator. It should be in a secondary containment bin to capture any potential leaks.[14]
-
-
Requesting Disposal:
-
Once the waste container is full (do not overfill; leave at least 10% headspace for expansion), arrange for its disposal.[15]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. The waste will be handled by a licensed professional waste disposal service.[14][17]
-
-
Empty Container Management:
-
A container is not considered "empty" until it has been thoroughly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[14] Pour the rinsate into your designated "this compound" or "Flammable Organics" waste container.
-
After the initial rinse is collected as hazardous waste, the container can typically be rinsed again with water and detergent and then discarded or recycled according to institutional policy.
-
Emergency Protocol: Spill Management
Accidental spills require immediate and correct action to mitigate risks. The response procedure depends on the scale of the spill.
Minor Spill (Manageable by Lab Personnel):
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[18][19][20]
-
Assess & Equip: Don the appropriate PPE as described in Section 2.
-
Control Vapors & Ignition Sources: Ensure the fume hood is operational. If the spill is outside a hood, eliminate all nearby ignition sources (hot plates, motors, open flames).[4][5][6]
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert absorbent material.[1][2][18]
-
Absorption: Gently cover the spill with an inert absorbent such as vermiculite, sand, or a commercial spill pillow.[1][12][18][21] Work from the outside of the spill inward to prevent spreading.[18][19][21]
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a leak-proof container.[18]
-
Disposal: Seal and label the container as "Hazardous Waste: this compound and Absorbent Material" and manage it through your EHS office.[14][18]
-
Decontamination: Clean the spill surface with soap and water.[18]
-
Report: Inform your supervisor or Principal Investigator of the incident.
Major Spill (Requires External Assistance):
A spill is considered "major" if it involves a large quantity, results in significant vapor release, poses a fire hazard, or if you are not trained or equipped to handle it.
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert others to evacuate and activate the nearest fire alarm if there is a fire or explosion risk.
-
CALL FOR HELP: From a safe location, call your institution's emergency number and/or 911. Provide details about the chemical, location, and spill size.
-
ISOLATE: Secure the area to prevent re-entry until emergency responders arrive.
Caption: Decision workflow for responding to a chemical spill.
By integrating these procedures into your laboratory's daily operations, you ensure that the disposal of this compound is conducted with the highest standards of safety, precision, and environmental responsibility.
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MetaSci Inc. (n.d.). Safety Data Sheet Ethyl 2-methylacetoacetate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-Methylacetoacetate, 95%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
FIU Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]
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-
Texas A&M University-Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
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Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Chemtalk. (2008). Ester Disposal. Retrieved from [Link]
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-
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-
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-ethylacetoacetate
This guide provides an essential framework for the safe handling of Methyl 2-ethylacetoacetate, focusing on a risk-based approach to the selection and use of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, causal understanding of why specific protocols are necessary. This document is structured to empower you with the knowledge to make informed safety decisions, ensuring both personal protection and experimental integrity.
Hazard Profile of this compound
Understanding the intrinsic hazards of a chemical is the foundation of any safety protocol. While a specific, comprehensive safety data sheet for this compound (CAS No. 51756-08-2) is not widely available, we can establish a reliable hazard profile by examining its close structural analogs, such as Ethyl 2-methylacetoacetate and Methyl acetoacetate. This approach, common in chemical safety assessment, allows us to anticipate risks and implement appropriate safeguards.
Based on this analysis, this compound should be handled as a substance with the following potential hazards:
| Hazard Class | GHS Category | Hazard Statement | Rationale & Authoritative Source |
| Flammability | Flammable Liquid, Category 4 | H227: Combustible liquid | This classification is consistently applied to its close structural analogs.[1][2][3] |
| Skin Irritation | Causes mild skin irritation (Likely) | H316 (Anticipated) | Skin contact may lead to inflammation, characterized by itching, scaling, or redness.[1][4] |
| Eye Irritation | Causes serious eye irritation (Likely) | H319 (Anticipated) | Direct contact with the eyes can cause redness, pain, and potential damage.[1][4][5] |
This profile dictates that our primary goals for PPE are to prevent skin and eye contact and to mitigate risks associated with its combustibility.
The Cornerstone of Safety: A Risk-Based PPE Selection Process
The type and level of PPE required are not static; they are dictated by a dynamic risk assessment of the specific task being performed. Simply stating "wear gloves and goggles" is insufficient. The quantity of the chemical, the nature of the procedure, and the potential for energy release (e.g., heat) all modify the risk landscape.
The following workflow diagram illustrates the decision-making process that should become an intuitive part of your experimental planning.
Caption: A risk-based workflow for selecting appropriate PPE.
Task-Specific PPE Protocols
Following the risk assessment, the appropriate level of PPE can be selected.
Baseline PPE for ALL Operations
Certain PPE is mandatory for any work in a laboratory where chemicals are handled. This represents the minimum standard of protection.
-
Body Protection: A standard laboratory coat, fully buttoned.
-
Clothing: Full-length pants and closed-toe, closed-heel shoes.[6] Fabric should be non-synthetic (e.g., cotton) where possible.
-
Work Area: All operations should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7]
Routine Handling (Low-Risk Scenarios)
These tasks involve small quantities (<10 g or mL) in controlled settings, such as weighing or preparing stock solutions inside a fume hood.
-
Eye Protection: Safety glasses with side shields meeting ANSI Z87.1 or equivalent standards.[1]
-
Hand Protection: Single-pair nitrile gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use.[8] Always remove gloves before leaving the lab or touching common surfaces like doorknobs and keyboards.
-
Body Protection: Standard cotton lab coat.
Moderate-Risk Scenarios (Splash/Aerosol Potential)
This level applies to procedures with an increased risk of splashes or aerosol generation. Examples include transferring volumes greater than 50 mL, heating the material, or running reactions under reflux.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1] For larger volumes or operations with a higher risk of splashing, a face shield must be worn over the chemical splash goggles.[9]
-
Hand Protection: Double-gloving with nitrile gloves is recommended to provide an additional layer of protection against contamination or glove failure.[9]
-
Body Protection: A chemical-resistant apron worn over the standard lab coat is required to protect against splashes.[6][9]
High-Risk Scenarios (Spills & Emergency Response)
This protocol is for responding to spills or other unexpected releases. The primary goal is to protect the responder.
-
Eye and Face Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Silver Shield®) should be used. If these are not available, double-gloving with nitrile is the minimum requirement.
-
Body Protection: Chemical-resistant apron or suit.
-
Respiratory Protection: Not typically required for small spills in a well-ventilated area. However, if a large spill occurs (>1 L) or ventilation is poor, a respirator may be necessary.[6] Respirator use is subject to institutional approval and requires formal training and fit-testing.[8]
Procedural Discipline: Donning, Doffing, and Disposal
The order in which PPE is removed (doffing) is as critical as its selection to prevent self-contamination.
Donning Sequence (Putting On):
-
Lab Coat
-
Apron (if required)
-
Safety Goggles / Face Shield
-
Gloves (pulled over the cuffs of the lab coat)
Doffing Sequence (Taking Off): The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
Caption: The critical sequence for removing PPE to prevent exposure.
Inspection and Disposal:
-
Inspection: Before each use, check all PPE for signs of wear, degradation, or damage. Reusable items like goggles and face shields should be cleaned after use.
-
Disposal: All contaminated, disposable PPE (gloves, aprons) and materials used for spill cleanup must be treated as hazardous chemical waste.[10] Place these items in a designated, sealed waste container for collection by your institution's environmental health and safety department.[11]
Operational Plans: Spill and Disposal
Minor Spill Cleanup Plan (<100 mL):
-
Alert & Secure: Alert personnel in the immediate area. Control all sources of ignition, as the material is combustible.[11]
-
Don PPE: At a minimum, wear the PPE specified for moderate-risk scenarios (goggles, apron, double nitrile gloves).
-
Contain: Prevent the spill from spreading by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[12][13] Do not use combustible absorbents like paper towels on the initial spill.
-
Absorb: Apply absorbent material over the spill, working from the outside in.[14]
-
Collect: Once fully absorbed, carefully scoop the material into a leak-proof container.[10]
-
Decontaminate: Clean the spill surface with soap and water. Collect the rinse water for disposal if the spill was significant.[10]
-
Package & Label: Seal the container of contaminated material and label it as hazardous waste.
-
Restock: Replenish the spill kit supplies used.[10]
Disposal Plan: All waste streams containing this compound, including contaminated absorbents, used gloves, and reaction residues, must be disposed of as hazardous chemical waste.[7] Adhere strictly to your institution's and local regulations for chemical waste disposal. Never pour this chemical down the drain.[7]
References
-
This compound ≥97.0% (GC) . Sigma-Aldrich.
-
Personal protective equipment for handling Acid-PEG12-NHS ester . Benchchem.
-
Personal protective equipment for handling Acid-PEG14-t-butyl ester . Benchchem.
-
Safety Data Sheet Ethyl 2-methylacetoacetate . MetaSci Inc.
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Safety Data Sheet for Butanoic acid, 2-methyl-3-oxo-, ethyl ester . Thermo Fisher Scientific.
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Personal Protective Equipment | Safety | Physical Facilities . Miami University.
-
Personal Protective Equipment (PPE) . U.S. Environmental Protection Agency (EPA).
-
Safety Data Sheet for Ethyl 2-methylacetoacetate . Sigma-Aldrich.
-
Safety Data Sheet for Methyl acetoacetate . Sigma-Aldrich.
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Chemical Safety: Personal Protective Equipment . University of California, San Francisco.
-
Incidental Spill Cleanup Procedures . University of California, Santa Cruz.
-
Safety Data Sheet for Ethyl acetoacetate . Sigma-Aldrich.
-
Spill and Release Response Procedures . Massachusetts Institute of Technology EHS.
-
Spill Kits and Spill Clean Up Procedures . Georgia Institute of Technology EHS.
-
Ethyl 2-methylacetoacetate - Safety Data Sheet . ChemicalBook.
-
Ethyl acetoacetate Safety Data Sheet . Jubilant Ingrevia Limited.
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville.
-
Chemical Spill Response Procedure . University of Manitoba.
-
ETHYL 2-ACETOXY-2-METHYLACETOACETATE . ChemicalBook.
-
Methyl acetoacetate Safety Data Sheet . Jubilant Ingrevia Limited.
Sources
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 2-methylacetoacetate - Safety Data Sheet [chemicalbook.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. ehs.gatech.edu [ehs.gatech.edu]
- 13. umanitoba.ca [umanitoba.ca]
- 14. ehs.mit.edu [ehs.mit.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
